Acetanilide-15N
Description
Structure
3D Structure
Properties
IUPAC Name |
N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[15NH]C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480128 | |
| Record name | Acetanilide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1449-75-8 | |
| Record name | Acetanilide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20480128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1449-75-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Preparation of Acetanilide-¹⁵N
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of the synthesis and preparation of ¹⁵N-labeled acetanilide, a crucial isotopically labeled compound with applications in mechanistic studies, drug metabolism research, and as an internal standard in mass spectrometry. We delve into the core principles of the acetylation of ¹⁵N-aniline, offering a detailed, step-by-step protocol that emphasizes safety, efficiency, and product purity. The causality behind experimental choices is explained, ensuring a deep understanding of the synthetic strategy. Furthermore, this guide includes methods for purification and characterization, supported by data presentation and visual diagrams to facilitate comprehension and reproducibility.
Introduction: The Significance of Acetanilide-¹⁵N
Isotopically labeled compounds are indispensable tools in modern chemical and biomedical research. Acetanilide-¹⁵N, in which the nitrogen-14 atom of the amide group is replaced with the stable nitrogen-15 isotope, serves as a valuable tracer. Its applications are diverse, ranging from elucidating reaction mechanisms to tracking the metabolic fate of aniline-derived pharmaceuticals.[1] The ¹⁵N nucleus possesses a nuclear spin of ½, making it NMR-active and allowing for detailed structural and dynamic studies by ¹⁵N NMR spectroscopy.[2][3]
The synthesis of Acetanilide-¹⁵N is a cornerstone reaction in organic chemistry, primarily involving the N-acetylation of ¹⁵N-labeled aniline.[4] This process, while conceptually straightforward, requires careful control of reaction conditions to ensure high yield and purity. This guide aims to provide the necessary expertise and practical insights for the successful synthesis of this important compound.
The Synthetic Pathway: Acetylation of Aniline-¹⁵N
The most common and efficient method for preparing Acetanilide-¹⁵N is through the acetylation of Aniline-¹⁵N using an acetylating agent such as acetic anhydride or acetyl chloride.[5][6] This reaction is a classic example of nucleophilic acyl substitution.
The Underlying Mechanism
The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the ¹⁵N-nitrogen atom of aniline on the electrophilic carbonyl carbon of the acetylating agent.[7][8] When acetic anhydride is used, the reaction results in the formation of Acetanilide-¹⁵N and acetic acid as a byproduct.[9]
The mechanism can be summarized in the following key steps:
-
Nucleophilic Attack: The ¹⁵N-aniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.[8]
-
Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, expelling an acetate ion as a leaving group.
-
Proton Transfer: A final proton transfer step yields the stable Acetanilide-¹⁵N and acetic acid.[6]
The reaction is often carried out in the presence of a base or an acid catalyst to enhance the reaction rate.[10][11]
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the rationale behind each step is clearly articulated to ensure reproducibility and success.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Purpose |
| Aniline-¹⁵N | 94.12 | 1.0 g (10.6 mmol) | Starting Material |
| Acetic Anhydride | 102.09 | 1.2 mL (12.7 mmol) | Acetylating Agent |
| Glacial Acetic Acid | 60.05 | 5 mL | Solvent/Catalyst |
| Sodium Acetate | 82.03 | 1.5 g | Base |
| Distilled Water | 18.02 | ~100 mL | Precipitation/Washing |
| Ethanol (95%) | 46.07 | As needed | Recrystallization Solvent |
Step-by-Step Synthesis Procedure
-
Dissolution of Aniline-¹⁵N: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of Aniline-¹⁵N in 5 mL of glacial acetic acid.[11] Aniline itself is not very soluble in water, and the acidic medium helps to fully solvate the amine.[12][13]
-
Addition of Acetic Anhydride: While gently swirling the flask, slowly add 1.2 mL of acetic anhydride to the aniline solution.[14] The reaction is exothermic, and slow addition helps to control the temperature.[15]
-
Reaction Mixture: Continue to swirl the mixture for 5-10 minutes to ensure complete reaction. The formation of Acetanilide-¹⁵N often begins immediately, and the solution may become warm.[9]
-
Precipitation of the Product: Pour the reaction mixture into a beaker containing approximately 50 mL of ice-cold water.[10] Acetanilide is sparingly soluble in cold water, leading to its precipitation.[12] Stir the mixture vigorously to hydrolyze any excess acetic anhydride.
-
Neutralization: Prepare a solution of 1.5 g of sodium acetate in 10 mL of water and add it to the mixture.[12][14] The sodium acetate neutralizes the acetic acid formed as a byproduct and any remaining acid catalyst, further promoting the precipitation of the acetanilide.
-
Isolation of Crude Product: Cool the mixture in an ice bath for 15-20 minutes to maximize crystal formation.[12][16] Collect the crude Acetanilide-¹⁵N crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold water to remove any soluble impurities.[17][18]
Safety Precautions
-
Aniline: Aniline is toxic and can be absorbed through the skin.[18] It is also a suspected carcinogen and mutagen.[19] Always handle aniline and its derivatives in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[15][20][21]
-
Acetic Anhydride: Acetic anhydride is corrosive and a lachrymator.[18] It reacts exothermically with water.[15] Handle it with care in a fume hood.
-
Glacial Acetic Acid: Glacial acetic acid is corrosive and can cause severe burns.[22] Wear appropriate PPE.
Purification and Characterization
Purification by Recrystallization
The crude Acetanilide-¹⁵N can be purified by recrystallization from a hot water/ethanol mixture to obtain a product of high purity.[16][17]
-
Transfer the crude product to a beaker.
-
Add a minimum amount of hot water (and a few drops of ethanol if necessary) to dissolve the solid completely.[17][23]
-
If the solution is colored, a small amount of activated charcoal can be added to adsorb the colored impurities.[16]
-
Hot filter the solution to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[24]
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold water.[23]
-
Dry the crystals thoroughly.
Characterization
The identity and purity of the synthesized Acetanilide-¹⁵N should be confirmed using various analytical techniques.
| Technique | Expected Results |
| Melting Point | The melting point of pure acetanilide is 113-115 °C.[25] A sharp melting point range indicates high purity.[17] |
| ¹H NMR | The proton NMR spectrum will show characteristic peaks for the aromatic protons, the N-H proton, and the methyl protons. |
| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the methyl carbon.[26] |
| ¹⁵N NMR | The ¹⁵N NMR spectrum will show a characteristic chemical shift for the amide nitrogen, confirming the incorporation of the ¹⁵N isotope.[27][28] |
| FTIR | The infrared spectrum will show characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and aromatic C-H stretches. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of Acetanilide-¹⁵N (m/z = 136.16).[25] |
Visualizing the Process
Reaction Mechanism
Caption: Mechanism of Acetanilide-¹⁵N Synthesis.
Experimental Workflow
Caption: Workflow for Acetanilide-¹⁵N Synthesis.
Conclusion
The synthesis of Acetanilide-¹⁵N is a fundamental and highly valuable procedure for researchers in various scientific disciplines. By understanding the underlying chemical principles and adhering to a well-defined and validated protocol, scientists can reliably produce this isotopically labeled compound with high yield and purity. The methods for purification and characterization outlined in this guide are essential for ensuring the quality of the final product, which is critical for its intended applications in research and development.
References
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Pearson. (n.d.). Acylation of Aniline Explained. Retrieved from [Link]
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Jumaidil, A., & Martoprawiro, M. A. (2011). Mechanism of aniline acetylation reaction. ResearchGate. Retrieved from [Link]
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Chemical Communications. (n.d.). Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. RSC Publishing. Retrieved from [Link]
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Reddit. (2016). Mechanism of acylation of aniline with acetic anhydride? r/chemhelp. Retrieved from [Link]
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Scribd. (n.d.). Acetylation of Aniline. Retrieved from [Link]
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Quora. (2018). What happens to acetic anhydride after reacting with aniline? Retrieved from [Link]
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SIA Toolbox. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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askIITians. (2025). What is the action of the following reagents on aniline? Acetic anhydride. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Aniline - Hazardous Substance Fact Sheet. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. Retrieved from [Link]
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Loba Chemie. (2019). ANILINE BLUE - ORANGE G ACETIC (FOR AZAN STAIN) MSDS. Retrieved from [Link]
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Al-Hakiem, M. M. H. (n.d.). Synthesis of Acetanilide. University of Basrah. Retrieved from [Link]
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Foothill College. (2011). Experiment 1: Synthesis of Acetamides from Aniline and Substituted Anilines. Retrieved from [Link]
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Cerritos College. (n.d.). Purification by crystallization. Retrieved from [Link]
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University of Wisconsin-River Falls. (n.d.). Preparation of acetanilide. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Retrieved from [Link]
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National Institutes of Health. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Retrieved from [Link]
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Studylib. (n.d.). N-Acetylation of Aniline: Lab Procedure & Mechanism. Retrieved from [Link]
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YouTube. (2022). When aniline reacts with acetic anhydride the product formed is a) o – aminoacetophenone b) m-aminoacetophenone c) p – aminoacetophenone d) acetanilide. Retrieved from [Link]
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SpectraBase. (n.d.). Acetanilide. Retrieved from [Link]
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YMER. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Retrieved from [Link]
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BYJU'S. (n.d.). Preparation of Acetanilide. Retrieved from [Link]
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ResearchGate. (2025). Nuclear Magnetic Resonance Spectra of Anilides. I. Acetanilide, N-Methylacetanilide and Related Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. Retrieved from [Link]
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Vedantu. (n.d.). Preparation of Acetanilide: Step-by-Step Lab Guide. Retrieved from [Link]
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ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]
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The University of the West Indies at Mona. (n.d.). Experiment 17. The preparation of acetanilide from aniline. Retrieved from [Link]
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University of Tübingen. (2020). NMR of acetanilide. Retrieved from [Link]
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Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
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National Institutes of Health. (n.d.). Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of acetanilide. Retrieved from [Link]
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University of Warwick. (n.d.). Expressing 15N labeled protein. Retrieved from [Link]
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Scribd. (2021). Purification of Acetanilide by Recrystallization. Retrieved from [Link]
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A Researcher's Guide to Acetanilide-¹⁵N: Commercial Sources, Technical Applications, and Best Practices
For researchers, scientists, and drug development professionals venturing into stable isotope labeling, the strategic selection and application of isotopically enriched compounds are paramount to experimental success. Acetanilide-¹⁵N, a non-radioactive labeled analog of acetanilide, serves as a critical tool in a multitude of research applications, from elucidating metabolic pathways to serving as an internal standard for quantitative analysis. This in-depth technical guide provides a comprehensive overview of commercial suppliers, key quality considerations, and detailed protocols for the effective use of Acetanilide-¹⁵N in your research endeavors.
The Significance of ¹⁵N Labeling in Acetanilide
Acetanilide (C₈H₉NO) is a simple aromatic amide that has historical significance in pharmacology.[1] Its ¹⁵N-labeled counterpart, where the naturally abundant ¹⁴N isotope in the amide group is replaced with the heavier, stable ¹⁵N isotope, offers a powerful handle for analytical detection without altering the chemical properties of the molecule. The introduction of the ¹⁵N atom allows researchers to trace, quantify, and characterize the molecule and its metabolites with high precision using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
The utility of Acetanilide-¹⁵N stems from the distinct physical properties of the ¹⁵N nucleus. With a nuclear spin of 1/2, ¹⁵N provides sharp and well-resolved signals in NMR spectroscopy, unlike the quadrupolar ¹⁴N nucleus which often leads to broad, difficult-to-interpret peaks.[3] In mass spectrometry, the one-mass-unit difference between Acetanilide-¹⁵N and its unlabeled counterpart allows for clear differentiation and accurate quantification, especially when used as an internal standard.[1]
Commercial Suppliers and Product Specifications
A critical first step in any research project involving labeled compounds is the procurement of high-quality materials. Several reputable commercial suppliers offer Acetanilide-¹⁵N for research purposes. The choice of supplier often depends on factors such as isotopic purity, chemical purity, available quantities, and cost.
| Supplier | Product Name | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |
| Sigma-Aldrich (Merck) | Acetanilide-¹⁵N | 1449-75-8 | ≥98 atom % ¹⁵N | ≥99% (CP) | Custom packaging available upon request |
| Cambridge Isotope Laboratories, Inc. (CIL) | Acetanilide (¹⁵N, 98%+) | 1449-75-8 | ≥98% | ≥98% | 1 g |
| Amerigo Scientific | Acetanilide-¹⁵N | 1449-75-8 | Not Specified | 99% (CP) | Inquire for details |
| Medical Isotopes, Inc. | ACETANILIDE-¹⁵N | 1449-75-8 | 99 atom % ¹⁵N | Not Specified | 0.1 g |
| American Custom Chemicals Corporation | ACETANILIDE-¹⁵N | 1449-75-8 | Not Specified | Not Specified | 5 mg |
Note: CP denotes Chemical Purity. Pricing is subject to change and should be confirmed with the respective suppliers. It is crucial to request a Certificate of Analysis (CoA) from the supplier to verify the specific isotopic and chemical purity of the purchased lot.[1][4][5][6]
The Critical Role of Isotopic and Chemical Purity
The reliability of experimental data derived from ¹⁵N-labeled compounds is directly linked to their isotopic and chemical purity.
-
Isotopic Purity: This refers to the percentage of molecules in which the nitrogen atom is indeed ¹⁵N. For quantitative applications, such as using Acetanilide-¹⁵N as an internal standard in mass spectrometry, high isotopic purity (typically ≥98%) is essential.[7][8] Lower isotopic purity can lead to inaccurate quantification due to the presence of unlabeled or doubly labeled species. In quantitative proteomics, the accuracy of protein quantification heavily relies on the precise knowledge of the isotopic enrichment of the internal standards.[7][9]
-
Chemical Purity: This indicates the percentage of the material that is the desired compound, Acetanilide-¹⁵N, free from other chemical contaminants. Impurities can interfere with analytical measurements, leading to ambiguous results or incorrect interpretations. For all research applications, a chemical purity of ≥98% is highly recommended.
Synthesis of Acetanilide-¹⁵N: A Conceptual Workflow
While researchers typically purchase Acetanilide-¹⁵N from commercial suppliers, understanding its synthesis provides valuable context. The most common route involves the acetylation of ¹⁵N-labeled aniline.
Caption: Conceptual workflow for the synthesis of Acetanilide-¹⁵N.
The synthesis of the crucial precursor, Aniline-¹⁵N, can be achieved through various methods, including the reaction of a nitrogen-15 source like glycine-¹⁵N with unlabeled anilines.[10] The subsequent acetylation is a standard organic chemistry procedure.[2][5][7][11]
Applications in Research: Methodologies and Protocols
Acetanilide-¹⁵N finds its primary utility in two powerful analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
In NMR, the ¹⁵N label allows for the application of heteronuclear correlation experiments, such as the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[12] This technique provides a "fingerprint" of a molecule, with each peak in the 2D spectrum corresponding to a specific nitrogen-hydrogen bond.
-
Sample Preparation: Dissolve 5-10 mg of Acetanilide-¹⁵N in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or Chloroform-d). The choice of solvent is critical to avoid signals that may overlap with the analyte peaks.
-
NMR Spectrometer Setup:
-
Tune and match the NMR probe for ¹H and ¹⁵N frequencies.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition of a ¹H Spectrum: Acquire a standard one-dimensional proton spectrum to confirm the presence and purity of the sample. The expected chemical shifts for the protons in acetanilide are approximately 2.1 ppm (CH₃), 7.0-7.5 ppm (aromatic protons), and around 8.5-9.5 ppm for the NH proton, which will be significantly influenced by the solvent and concentration.[13]
-
¹H-¹⁵N HSQC Experiment Setup:
-
Load a standard ¹H-¹⁵N HSQC pulse sequence.
-
Set the spectral widths for both ¹H and ¹⁵N dimensions. A typical ¹⁵N spectral width for amides is around 30-40 ppm.
-
Optimize the acquisition parameters, including the number of scans and relaxation delays, to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate window functions and Fourier transform the acquired data in both dimensions.
-
Phase correct the spectrum.
-
The resulting 2D spectrum will show a correlation peak between the amide proton and the ¹⁵N nucleus. The position of this peak is sensitive to the local chemical environment.
-
Caption: Experimental workflow for ¹H-¹⁵N HSQC analysis.
Mass Spectrometry (MS)
In mass spectrometry, Acetanilide-¹⁵N is an excellent internal standard for the quantification of unlabeled acetanilide and its metabolites.[1][14] The principle of isotope dilution mass spectrometry (IDMS) relies on adding a known amount of the labeled standard to a sample containing the unlabeled analyte. The ratio of the signals from the labeled and unlabeled compounds in the mass spectrum allows for precise quantification, correcting for variations in sample preparation and instrument response.[3]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Acetanilide-¹⁵N of a known concentration in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards containing known concentrations of unlabeled acetanilide.
-
-
Sample Preparation:
-
To a known volume or weight of the sample (e.g., plasma, urine, or a reaction mixture), add a fixed amount of the Acetanilide-¹⁵N internal standard solution.
-
Perform the necessary sample extraction and cleanup procedures to isolate the analyte and the internal standard.
-
-
GC-MS or LC-MS Analysis:
-
Inject the prepared sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) or a Liquid Chromatograph-Mass Spectrometer (LC-MS).
-
Develop a chromatographic method that provides good separation of acetanilide from other matrix components.
-
Set the mass spectrometer to monitor the molecular ions (or characteristic fragment ions) of both unlabeled acetanilide (m/z 135) and Acetanilide-¹⁵N (m/z 136).
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard and the unknown sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the unlabeled acetanilide in the calibration standards.
-
Determine the concentration of acetanilide in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Caption: Workflow for quantitative analysis using IDMS.
Conclusion: Enabling Precision in Research
Acetanilide-¹⁵N is a versatile and indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. Its commercial availability from a range of trusted suppliers, coupled with its well-defined applications in NMR and mass spectrometry, empowers scientists to conduct high-precision experiments. By carefully selecting a supplier that provides high-purity material and by adhering to robust experimental protocols, researchers can confidently leverage the power of stable isotope labeling to advance their scientific discoveries.
References
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Synthesis of 15N-labeled heterocycles via the cleavage of C–N bonds of anilines and glycine-15N. Chemical Communications.[Link]
-
Deuterated Solvents & Stable Isotope-Labeled Compounds. Eurisotop.[Link]
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Synthesis of ¹⁵N‐aniline 2 and the proposed mechanism. ResearchGate.[Link]
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The Importance of Considering Natural Isotopes in Improving Protein Identification Accuracy. ResearchGate.[Link]
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Stable isotope labeled compounds. TZAMAL – D-CHEM.[Link]
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CK Isotopes - UK Stable Isotopes Supplier – UK Distributor for CIL. CK Isotopes.[Link]
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12 Isotopes Companies From around the world. chemeurope.com.[Link]
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Stable isotopes as probes for the metabolism of acetanilide in man and the rat. PubMed.[Link]
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Mass Spectrometry-Based Approaches Toward Absolute Quantitative Proteomics. NIH.[Link]
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Revolutionizing Proteomics: The Power of Isotope Labelling in Quantitative Mass Spectrometry. Longdom Publishing.[Link]
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Mass spectrometry-based quantitative proteomics. CiteSeerX.[Link]
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Acetanilide. Biocompare.[Link]
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General Principles of Quantitative Proteomics - Tina Ludwig - DIA/SWATH Course 2017 - ETH Zurich. YouTube.[Link]
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Acetanilide-¹⁵N (99% (CP)). Amerigo Scientific.[Link]
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HSQC_15N.nan. Protocols.io.[Link]
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Carbonyl carbon label selective (CCLS) ¹H–¹⁵N HSQC experiment for improved detection of backbone ¹³C–¹⁵N cross peaks in larger proteins. SpringerLink.[Link]
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Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. The Australian National University.[Link]
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Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv.[Link]
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Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. ResearchGate.[Link]
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¹H-¹⁵N HSQC. Protein NMR.[Link]
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Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of Acetanilide-15N
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the essential safety and handling protocols for Acetanilide-15N. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and best laboratory practices to ensure the well-being of researchers and the integrity of experimental outcomes. While this compound is labeled with a stable isotope and does not present a radiological hazard, it is imperative to handle it with the same level of caution as its unlabeled counterpart due to the inherent chemical properties of the acetanilide molecule.
Chemical Identification and Properties
This compound is an isotopically labeled form of acetanilide, where the nitrogen atom in the amide group is the stable isotope ¹⁵N.[1] This labeling is a powerful tool for tracing the molecule's path in various chemical and biological systems without altering its chemical reactivity.[2]
Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉¹⁵NO | [1] |
| Molecular Weight | ~136.16 g/mol | [1][3] |
| Appearance | White to gray solid, crystalline powder, or flakes | [4][5] |
| Melting Point | 113-115 °C | [4] |
| Boiling Point | 304 °C | [4] |
| Solubility | Soluble in hot water, alcohol, and other organic solvents. | [4][6] |
| Vapor Pressure | 1 mm Hg @ 114 °C | [4][7] |
| Density | 1.21 - 1.230 g/mL at 25 °C | [8] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[4][9]
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
The signal word for this compound is "Warning".[1] Ingestion can lead to symptoms such as soreness and redness of the mouth and throat, difficulty swallowing, nausea, and vomiting.[4] Skin contact may cause mild irritation, while eye contact can result in irritation and redness.[4] Inhalation of dust can irritate the respiratory tract.[6][9]
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is crucial when handling this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[4][9] A fume hood or a laboratory bench with local exhaust ventilation is highly recommended to minimize the inhalation of dust particles.[9][10]
-
Eye Wash Stations and Safety Showers: Ensure that emergency eye wash fountains and safety showers are readily accessible in the immediate vicinity of any handling area.[8][9]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.
Caption: PPE Selection Workflow for this compound.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[4][11]
-
Skin Protection:
-
Respiratory Protection: If working in an area with insufficient ventilation or where dust generation is unavoidable, a NIOSH-approved respirator with a particulate filter is necessary.[4][12]
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid direct contact with the substance.[4]
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[9][11]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[9][13]
Storage
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11][14]
First Aid Measures in Case of Exposure
Immediate and appropriate first aid can significantly mitigate the adverse effects of accidental exposure.
Caption: Emergency First Aid Decision Tree.
-
After Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4][15]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][16] Seek medical attention if irritation persists.[16]
-
After Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8] Seek immediate medical attention.[16]
-
After Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them a half-liter of water to drink.[4] Seek immediate medical attention.[4]
Accidental Release Measures
In the event of a spill, prompt and safe cleanup is essential to prevent further exposure and contamination.
-
Personal Precautions: Wear the appropriate personal protective equipment as detailed in Section 3.[16][17] Avoid creating dust.[4]
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4][16]
-
Cleanup Procedures: Carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled container for disposal.[12][14][17] Ventilate the area and wash the spill site after the material has been collected.[14][18]
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, regional, and national regulations.[11][16] Do not dispose of it in the environment.[16]
Specific Considerations for the ¹⁵N Isotope
The ¹⁵N isotope in this compound is a stable, non-radioactive isotope of nitrogen. Therefore, it does not pose any radiological hazards, and no special precautions beyond those for unlabeled acetanilide are required in this regard. The primary purpose of the isotopic label is for use as a tracer in scientific studies, such as in metabolic flux analysis or as an internal standard in mass spectrometry.[2] When designing experiments, the cost and purity of the labeled compound should be considered.
Conclusion
The safe handling of this compound is paramount for the protection of laboratory personnel and the integrity of research. By understanding its chemical properties and associated hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols for handling, storage, and disposal, researchers can work with this valuable compound confidently and safely.
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Acetanilide-15N CAS number and chemical identifiers
An In-Depth Technical Guide to Acetanilide-¹⁵N for Researchers and Drug Development Professionals
Introduction
Acetanilide, a foundational molecule in the history of medicinal chemistry, was one of the first aniline derivatives discovered to have both analgesic and antipyretic properties, introduced to medicine in 1886.[1][2][3] While its clinical use has been largely superseded by less toxic derivatives like paracetamol (acetaminophen)—which is, in fact, a metabolite of acetanilide—the core structure remains a subject of scientific interest.[1][4] The introduction of a stable isotope, Nitrogen-15 (¹⁵N), into the acetanilide structure creates Acetanilide-¹⁵N, a powerful tool for modern research.
This guide provides a comprehensive overview of Acetanilide-¹⁵N, focusing on its chemical identity, synthesis, and critical applications in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. As a stable, non-radioactive labeled compound, Acetanilide-¹⁵N allows researchers to trace the fate of nitrogen-containing compounds in biological systems and serves as an invaluable internal standard for quantitative mass spectrometry.
Core Chemical Identifiers and Physicochemical Properties
Precise identification and understanding of a compound's physical properties are paramount for its effective use in a research setting. Acetanilide-¹⁵N is distinguished from its unlabeled counterpart by the presence of the ¹⁵N isotope in the amide group, which increases its molecular weight by approximately one mass unit.[5] This seemingly small change is the basis for its utility in isotopic dilution mass spectrometry.
| Identifier Type | Value | Source(s) |
| Labeled CAS Number | 1449-75-8 | [6][7][8][9][10] |
| Unlabeled CAS Number | 103-84-4 | [6] |
| Molecular Formula | C₈H₉¹⁵NO | [5][8] |
| Molecular Weight | 136.16 g/mol | [6][7][9] |
| IUPAC Name | N-phenylacetamide | [9] |
| Synonyms | N-Phenylacetamide-¹⁵N, Acetanilide (¹⁵N) | [7][8][10] |
| InChI | InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i9+1 | [5][9] |
| InChIKey | FZERHIULMFGESH-QBZHADDCSA-N | [5][9] |
| SMILES | CC(=O)[15NH]c1ccccc1 | [5][8] |
| Appearance | White solid, often with a flaky or crystalline appearance.[1][2] | [1][2] |
| Melting Point | 113-115 °C | [5][10][11] |
| Boiling Point | 304 °C | [5][10][11] |
| Density | 1.219 - 1.230 g/mL at 25 °C | [1][5][10] |
| Solubility | Slightly soluble in water; soluble in ethanol, diethyl ether, and acetone.[1][2] | [1][2] |
Synthesis and Isotopic Labeling
The synthesis of Acetanilide-¹⁵N is a straightforward acetylation reaction. The key to producing the isotopically labeled compound is the use of ¹⁵N-labeled aniline as the starting material. The reaction involves the nucleophilic attack of the ¹⁵N-labeled amino group of aniline on the electrophilic carbonyl carbon of an acetylating agent, typically acetic anhydride.[2][12]
The causality behind this choice of reagents is clear: acetic anhydride provides the acetyl group (CH₃CO) in a highly reactive form, while aniline provides the core phenylamine structure. The reaction is often catalyzed by a small amount of acid and may be performed in a solvent like glacial acetic acid or water.[12][13][14]
Experimental Protocol: Synthesis of Acetanilide-¹⁵N
-
Reactant Preparation : In a round-bottom flask, dissolve ¹⁵N-Aniline in glacial acetic acid.[12] Rationale: Glacial acetic acid serves as both a solvent and a catalyst for the reaction.
-
Acetylation : Slowly add acetic anhydride to the solution with continuous stirring.[12] An exothermic reaction will occur. Rationale: Slow addition is crucial to control the reaction temperature, preventing potential side reactions and ensuring safety.
-
Reaction Completion : Gently heat the mixture under reflux for approximately 15-20 minutes to ensure the reaction goes to completion.[13][14]
-
Precipitation : Pour the hot reaction mixture into a beaker containing ice-cold water.[13][14] This will cause the crude Acetanilide-¹⁵N to precipitate out of the solution. Rationale: Acetanilide is poorly soluble in cold water, allowing for its isolation.
-
Isolation : Collect the solid precipitate by vacuum filtration, washing it with cold water to remove impurities like unreacted aniline and acetic acid.[1][13]
-
Purification (Recrystallization) : Dissolve the crude product in a minimum amount of hot water or an ethanol-water mixture.[1][13][14] Allow the solution to cool slowly, which will result in the formation of pure Acetanilide-¹⁵N crystals. Filter the purified crystals and dry them thoroughly. Rationale: Recrystallization is a purification technique based on differences in solubility. Impurities are removed as they remain in the cold solvent while the pure compound crystallizes out.
Caption: Workflow for the synthesis of Acetanilide-¹⁵N.
Applications in Research and Drug Development
The primary value of Acetanilide-¹⁵N lies in its utility as a tracer and an internal standard.
-
Metabolic Studies : As a labeled analogue of a historic drug, Acetanilide-¹⁵N is an ideal tool for studying the mechanisms of N-deacetylation and aromatic hydroxylation, key metabolic pathways for many pharmaceuticals. Researchers can administer the ¹⁵N-labeled compound and trace its metabolic fate using mass spectrometry, identifying and quantifying metabolites with high precision without the need for radioactive labels.
-
Quantitative Bioanalysis (Isotope Dilution Mass Spectrometry) : In drug development, accurately quantifying the concentration of a drug or its metabolites in biological matrices (like plasma or urine) is critical. Acetanilide-¹⁵N serves as a perfect internal standard for the quantification of unlabeled acetanilide. A known amount of the labeled standard is added to the sample. Since the ¹⁵N-labeled version is chemically identical to the unlabeled analyte, it behaves identically during sample extraction, processing, and chromatographic separation. However, it is differentiated by its mass in the mass spectrometer. The ratio of the analyte's signal to the standard's signal allows for highly accurate and precise quantification, correcting for any sample loss during preparation.
Analytical Methodologies
The analysis of Acetanilide-¹⁵N relies on techniques that can differentiate it from its unlabeled counterpart, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis.
-
Sample Preparation : A known concentration of Acetanilide-¹⁵N (internal standard) is spiked into the biological sample (e.g., plasma). Proteins are precipitated using a solvent like acetonitrile, and the supernatant is isolated.
-
Chromatographic Separation : The extract is injected into a High-Performance Liquid Chromatography (HPLC) system. A C18 reverse-phase column is typically used to separate acetanilide from other matrix components.
-
Mass Spectrometric Detection : The eluent from the HPLC is directed into the mass spectrometer. Using electrospray ionization (ESI), the molecules are ionized. The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both unlabeled acetanilide (e.g., 136 -> 93) and Acetanilide-¹⁵N (137 -> 94).
-
Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against known concentrations. The concentration in the unknown sample is then determined from this curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While MS is used for quantification, ¹⁵N NMR spectroscopy can be used to confirm the position of the isotopic label and study the electronic environment of the nitrogen atom.[15] The ¹⁵N nucleus has a different spin and magnetic moment than the more common ¹⁴N, making it NMR-active and allowing for specific structural elucidation.
Safety and Handling
Acetanilide-¹⁵N shares the same toxicological profile as its unlabeled form. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory tract.[9][10] Chronic exposure may lead to more severe effects, including methemoglobinemia, which results in cyanosis (a bluish discoloration of the skin).[11][16]
Recommended Handling Precautions
-
Personal Protective Equipment (PPE) : Always wear safety glasses, chemical-resistant gloves, and a lab coat.[17][18]
-
Ventilation : Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[11]
-
Storage : Store in a tightly closed container in a cool, dry place away from strong oxidizing agents.[11][17]
-
First Aid :
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Solubility of Acetanilide-15N in common laboratory solvents
An In-Depth Technical Guide to the Solubility of Acetanilide-¹⁵N in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Acetanilide-¹⁵N, a stable isotope-labeled compound crucial for various research applications, including metabolic pathway tracing and nuclear magnetic resonance (NMR) spectroscopy. We begin by addressing the theoretical and practical implications of ¹⁵N isotopic labeling on the compound's physicochemical properties, concluding that for the purpose of solvent selection, the effect on bulk solubility is negligible. Therefore, the extensive solubility data available for unlabeled acetanilide is presented as a reliable proxy. The guide offers a detailed analysis of acetanilide's solubility based on its molecular structure, summarizing qualitative and quantitative data across a range of common polar protic, polar aprotic, and nonpolar laboratory solvents. Furthermore, a standardized experimental protocol for determining solubility is provided for researchers working with novel solvent systems. Practical applications related to solvent selection for synthesis, purification, and analysis are discussed to provide field-proven context for drug development professionals and chemical researchers.
Introduction to Acetanilide-¹⁵N
Acetanilide, or N-phenylacetamide, is a foundational aromatic amide that has played a significant role in the history of medicinal chemistry.[1][2] While its direct therapeutic use has been superseded by safer alternatives like its metabolite, paracetamol (acetaminophen), its derivatives remain important in pharmaceuticals and other chemical industries.[1][3] The isotopically labeled variant, Acetanilide-¹⁵N, incorporates the stable, NMR-active ¹⁵N isotope in place of the naturally abundant ¹⁴N.[4] This substitution is invaluable for researchers as it allows the molecule to be tracked and distinguished in complex biological and chemical systems using mass spectrometry and, most notably, ¹⁵N NMR spectroscopy.[5][6]
Understanding the solubility of Acetanilide-¹⁵N is a prerequisite for its effective use. Proper solvent selection is critical for:
-
Chemical Synthesis: Ensuring reactants are in the same phase for efficient reaction kinetics.
-
Purification: Designing effective recrystallization protocols to isolate the product with high purity.[7]
-
Biological Assays: Preparing stock solutions and ensuring bioavailability in in vitro and in vivo studies.
-
Analytical Chemistry: Preparing homogenous samples for techniques like NMR, HPLC, and mass spectrometry.
This guide serves as a central resource for this essential data, grounded in established physicochemical principles.
The Influence of ¹⁵N Isotopic Labeling on Solubility
A primary consideration for researchers is whether the isotopic label itself alters the compound's physical properties. Acetanilide-¹⁵N is an isotopologue of acetanilide, meaning it differs only in its isotopic composition.[8][9]
The substitution of a ¹⁴N atom with a heavier ¹⁵N atom results in a molecule with a slightly greater mass. This mass difference leads to lower vibrational frequencies and a lower zero-point energy for bonds involving the ¹⁵N atom.[10][11] In principle, these subtle quantum-level changes can influence intermolecular forces (such as hydrogen bonding and van der Waals forces) that govern the dissolution process.[12][13]
Studies on isotope effects have shown that heavier isotopic species can sometimes be slightly more soluble than their lighter counterparts, a phenomenon known as a "normal isotope effect".[14] However, the magnitude of this effect is generally very small for heavy atoms (like the ~7% mass increase from ¹⁴N to ¹⁵N) compared to the much larger relative mass change in hydrogen-to-deuterium substitution (~100% increase).[11] For bulk physical properties like solubility, the difference between Acetanilide-¹⁴N and Acetanilide-¹⁵N is not significant enough to alter solvent choice in typical laboratory practice. The energy landscape of dissolution is dominated by the larger forces dictated by the molecule's overall structure and functional groups.[12]
Physicochemical Properties
The fundamental physical properties of Acetanilide-¹⁵N are, for all practical purposes, identical to those of unlabeled acetanilide.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₉¹⁵NO | [15] |
| Molecular Weight | ~136.16 g/mol | [15] |
| Appearance | White, glossy flake-like crystals or powder | [16] |
| Melting Point | 113-115 °C | [17] |
| Boiling Point | 304 °C | [17] |
| Density | ~1.219 g/cm³ | [14] |
Solubility Profile of Acetanilide-¹⁵N
Theoretical Basis: "Like Dissolves Like"
The solubility of acetanilide is governed by its molecular structure, which contains both polar and nonpolar regions.
-
Polar Region: The amide group (-NH-C=O) is polar and capable of acting as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group).
-
Nonpolar Region: The benzene ring is large, aromatic, and hydrophobic (nonpolar).
This dual nature means its solubility is a balance between these two competing characteristics. The "like dissolves like" principle predicts that acetanilide will be more soluble in solvents that share some of its structural features.
-
Polar Solvents (e.g., Ethanol, Acetone): These solvents can interact favorably with the polar amide group, leading to good solubility.[1][10]
-
Nonpolar Solvents (e.g., Hexane): These solvents interact poorly with the polar amide group, resulting in very low solubility.[2][18]
-
Water (Polar Protic): While water is very polar, the large nonpolar benzene ring limits acetanilide's solubility, especially in cold water.[7][14] However, its solubility in water increases dramatically with temperature.[19]
Qualitative and Quantitative Solubility Data
The following table summarizes the solubility of acetanilide in common laboratory solvents. This data is directly applicable for work with Acetanilide-¹⁵N.
| Solvent | Solvent Type | Solubility | Quantitative Data ( g/100 mL) | Source(s) |
| Water (Cold) | Polar Protic | Slightly Soluble / Insoluble | <0.56 g/100 mL at 25 °C | [14] |
| Water (Hot) | Polar Protic | Soluble | 5.5 g/100 mL at 100 °C | [19] |
| Ethanol | Polar Protic | Very Soluble | 29.4 g/100 mL (1 in 3.4 mL) | [1] |
| 12.8 g/100 mL at 0 °C; 46.4 g/100 mL at 60 °C | [4] | |||
| Methanol | Polar Protic | Soluble | 33.3 g/100 mL (1 in 3 mL) | |
| Acetone | Polar Aprotic | Very Soluble | 25 g/100 mL (1 in 4 mL) | [10] |
| Ethyl Acetate | Polar Aprotic | Soluble | Data not specified, but known to be a good solvent. | [2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Assumed soluble based on polarity | - |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Qualitatively known to be soluble. | [5] |
| Chloroform | Polar Aprotic | Soluble | 27 g/100 mL (1 in 3.7 mL) | |
| Diethyl Ether | Weakly Polar | Soluble | 5.6 g/100 mL (1 in 18 mL) | [14] |
| Benzene | Nonpolar (Aromatic) | Soluble | 2.1 g/100 mL (1 in 47 mL) | |
| Hexane | Nonpolar (Aliphatic) | Insoluble | Qualitatively known to be insoluble. | [2][18] |
Effect of Temperature on Solubility
As with most solid solutes, the solubility of acetanilide in liquid solvents generally increases with temperature. This is because the dissolution process is typically endothermic; the added heat provides the energy needed to overcome the crystal lattice forces of the solid and the intermolecular forces of the solvent.[13]
This temperature dependence is particularly pronounced in solvents like water and ethanol, making them excellent choices for purification by recrystallization. For instance, the solubility in water increases by nearly tenfold from 25 °C to 100 °C.[14][19] This allows a large amount of impure Acetanilide-¹⁵N to be dissolved in a minimum amount of boiling water, with the vast majority of the pure compound crystallizing out upon cooling while impurities remain in the mother liquor.[19]
Standard Protocol for Experimental Solubility Determination
For novel solvent systems or when precise quantitative data is required, the following gravimetric protocol is recommended. This method is robust, reliable, and requires standard laboratory equipment.
Experimental Protocol: Gravimetric Method
-
Preparation: 1.1. To a 4 mL glass vial, add approximately 100-200 mg of Acetanilide-¹⁵N. 1.2. Add 2.0 mL of the desired solvent. This should be enough to form a slurry, ensuring an excess of solid solute remains. 1.3. Securely cap the vial to prevent solvent evaporation.
-
Equilibration: 2.1. Place the vial in a temperature-controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). 2.2. Agitate the slurry for at least 24 hours. This allows the system to reach thermodynamic equilibrium, ensuring the solution is fully saturated.
-
Sample Collection: 3.1. Remove the vial from the shaker and let it stand for 1-2 hours to allow the excess solid to sediment completely. 3.2. Tare a clean, dry 2 mL glass vial on an analytical balance and record its mass (M_vial). 3.3. Carefully draw approximately 1.0 mL of the clear supernatant into a syringe fitted with a 0.22 µm filter (e.g., PTFE or nylon, depending on solvent compatibility). Filtering is critical to remove any undissolved microcrystals.
-
Solvent Evaporation and Measurement: 4.1. Dispense the filtered, saturated solution into the tared vial from step 3.2. 4.2. Immediately weigh the vial with the solution and record the mass (M_vial+solution). 4.3. Place the vial in a vacuum oven or use a gentle stream of nitrogen to evaporate the solvent completely until a constant weight is achieved. 4.4. Weigh the vial containing only the dried solute and record the final mass (M_vial+solute).
-
Calculation: 5.1. Mass of Solute = M_vial+solute - M_vial 5.2. Mass of Solvent = (M_vial+solution - M_vial) - (Mass of Solute) 5.3. Solubility ( g/100 g solvent) = (Mass of Solute / Mass of Solvent) * 100
Practical Implications in Research & Development
A clear understanding of Acetanilide-¹⁵N's solubility directly informs experimental design and execution.
-
Synthesis: For reactions involving Acetanilide-¹⁵N, a solvent must be chosen in which all reactants are sufficiently soluble at the reaction temperature to ensure a homogeneous mixture and optimal reaction rates. Acetone, ethanol, or chloroform are often suitable choices.
-
Purification by Recrystallization: The significant difference in acetanilide's solubility in hot versus cold water or ethanol makes these ideal solvents for recrystallization.[7][19] One can dissolve the crude Acetanilide-¹⁵N in a minimal amount of boiling solvent and then cool the solution slowly to obtain high-purity crystals.
-
Analytical Sample Preparation: For ¹⁵N NMR spectroscopy, a deuterated solvent that can dissolve the compound at a sufficient concentration (typically >5-10 mg/mL) is required. Based on the data, deuterated chloroform (CDCl₃), deuterated acetone (acetone-d₆), or deuterated dimethyl sulfoxide (DMSO-d₆) would be excellent choices. Deuterated water (D₂O) would be a poor choice unless the sample is heated.
Conclusion
Acetanilide-¹⁵N is a vital tool for advanced chemical and biological research. This guide establishes that its solubility profile can be confidently represented by the data for unlabeled acetanilide, as the heavy-atom isotope effect is negligible for practical applications. Its dual polar-nonpolar nature dictates a varied solubility across common laboratory solvents, being highly soluble in polar organic solvents like ethanol and acetone, moderately soluble in weakly polar solvents like diethyl ether, and poorly soluble in nonpolar aliphatic solvents like hexane. The compound's temperature-dependent solubility, particularly in water, is a key property that can be exploited for effective purification. The provided data and protocols empower researchers to make informed decisions, ensuring the successful application of Acetanilide-¹⁵N in their work.
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Introduction: The Foundational Role of Nitrogen Isotopes in Scientific Inquiry
A Technical Guide to the Natural Abundance of ¹⁵N and Its Significance in Labeling
Nitrogen is a cornerstone element of life, integral to the structure of amino acids, proteins, and nucleic acids. In nature, nitrogen exists primarily as two stable isotopes: ¹⁴N and ¹⁵N. The vast majority, approximately 99.6%, is the lighter ¹⁴N isotope, while the heavier ¹⁵N isotope, possessing an additional neutron, constitutes a mere 0.36% to 0.4% of naturally occurring nitrogen.[][2][3] This profound disparity in natural abundance is not a limitation but a powerful feature that researchers exploit. By introducing molecules enriched with ¹⁵N into a biological system, scientists can use its distinct mass to trace, identify, and quantify molecules with exceptional precision.[4][][6] This technique, known as stable isotope labeling, has become an indispensable tool in fields ranging from proteomics and metabolomics to drug development and environmental science.[4][6]
This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the principles and applications of ¹⁵N labeling. We will delve into why the low natural abundance of ¹⁵N is critical to its function as a tracer, detail the core analytical techniques that leverage this isotope, provide actionable experimental protocols, and showcase its significance in advancing pharmaceutical research.
The Significance of Low Natural Abundance
The utility of ¹⁵N as a tracer is fundamentally linked to its scarcity. When a ¹⁵N-enriched compound is introduced into a system, it stands out against a very low natural background of ¹⁵N. This creates a high signal-to-noise ratio, allowing for the sensitive detection and quantification of the labeled molecules.[] Each enrichment of ¹⁵N provides a clear tracer signal, enabling the probing of metabolic pathways without significantly disturbing the endogenous isotopic pools.[]
In mass spectrometry (MS), for instance, a peptide containing naturally abundant nitrogen will have a specific mass-to-charge (m/z) ratio. The same peptide, when synthesized with ¹⁵N, will exhibit a predictable mass shift—one Dalton for every nitrogen atom replaced.[7] Because the natural ¹⁵N is so rare, the "unlabeled" peptide peak in the mass spectrum has very small satellite peaks from its natural isotopic distribution. This makes the distinct, shifted peak of the "heavy" ¹⁵N-labeled peptide easy to resolve and measure, forming the basis for highly accurate quantification.[][7]
Table 1: Natural Abundance of Key Stable Isotopes in Research
| Isotope | Natural Abundance (%) | Common Applications |
| ¹⁵N | ~0.37% | Protein/peptide quantification, metabolic flux analysis, NMR structural biology, drug metabolism studies. [3][7] |
| ¹³C | ~1.1% | Metabolic flux analysis, NMR structural biology, proteomics (SILAC). |
| ²H (D) | ~0.015% | Metabolic studies, drug pharmacokinetics (to alter metabolism). |
| ¹⁸O | ~0.2% | Protein turnover studies, enzyme kinetics. |
Core Analytical Techniques Leveraging ¹⁵N Labeling
The unique physical properties of ¹⁵N make it compatible with two of the most powerful analytical platforms in life sciences: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry-Based Quantification
Metabolic labeling with ¹⁵N is a cornerstone of quantitative proteomics.[8] In this approach, one population of cells or an entire organism is grown in a medium where the sole nitrogen source is ¹⁵N-enriched (e.g., ¹⁵NH₄Cl or ¹⁵N-labeled amino acids).[9] This results in a "heavy" proteome where nearly all nitrogen atoms are ¹⁵N.[10] This heavy proteome then serves as an ideal internal standard.[11]
A typical workflow involves mixing the heavy-labeled proteome with an unlabeled "light" (natural abundance) proteome from a control or experimental condition.[9] The combined sample is digested into peptides and analyzed by LC-MS. For each peptide, a pair of peaks will appear in the mass spectrum: one for the light version and one for the heavy version, separated by a mass difference determined by the number of nitrogen atoms in the peptide.[7] The ratio of the intensities of these peak pairs directly reflects the relative abundance of that protein in the two samples.[12] This method provides highly accurate and unbiased quantification because the light and heavy samples are combined early in the process, minimizing experimental variability.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The utility of ¹⁵N in NMR spectroscopy stems from its nuclear spin. ¹⁵N has a nuclear spin of 1/2, which gives rise to sharp, well-resolved NMR signals.[4] In contrast, the highly abundant ¹⁴N has a nuclear spin of 1 and a quadrupole moment, which causes significant line broadening, making it ill-suited for high-resolution structural studies.[9]
By preparing proteins with ¹⁵N enrichment, researchers can perform multidimensional NMR experiments (like the ¹H-¹⁵N HSQC) to study protein structure, dynamics, and interactions at atomic resolution.[6][14] Each peak in an ¹H-¹⁵N HSQC spectrum corresponds to a specific amide group in the protein's backbone, providing a unique fingerprint of the protein's folded state. This is invaluable for studying protein-ligand interactions in drug discovery, as the binding of a drug molecule will cause specific chemical shift perturbations in the NMR spectrum, allowing for the mapping of the binding site.[6]
Experimental Protocol: ¹⁵N Metabolic Labeling of Proteins in E. coli
This protocol provides a validated, step-by-step methodology for expressing a ¹⁵N-labeled protein in E. coli for downstream MS or NMR analysis. The causality behind each step is explained to ensure experimental integrity.
Objective: To achieve >98% ¹⁵N incorporation into a recombinant protein.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid for the protein of interest.
-
Rich medium (e.g., Luria-Bertani, LB).
-
M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl).
-
Sterile stock solutions: 20% glucose, 1M MgSO₄, 1M CaCl₂.
-
Nitrogen sources: ¹⁴NH₄Cl (for pre-culture) and ¹⁵NH₄Cl (for main culture, >99% purity).[9]
-
Appropriate antibiotic.
-
Inducing agent (e.g., IPTG).
Methodology:
-
Pre-culture Preparation (Day 1):
-
Inoculate 5-10 mL of rich medium (LB) containing the appropriate antibiotic with a single colony of the transformed E. coli.
-
Rationale: Starting in a rich medium ensures rapid and healthy initial cell growth to generate sufficient biomass for inoculating the main culture.
-
Incubate overnight at 37°C with vigorous shaking.
-
-
Adaptation to Minimal Medium (Day 2):
-
Prepare 100 mL of M9 minimal medium using ¹⁴NH₄Cl as the nitrogen source.
-
Inoculate this medium with the overnight pre-culture to an optical density at 600 nm (OD₆₀₀) of ~0.05.
-
Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Rationale: This adaptation step acclimatizes the cells to the minimal medium, preventing a long lag phase when transferred to the final ¹⁵N-containing medium.
-
-
Main Culture and Labeling (Day 2):
-
Prepare 1 L of M9 minimal medium in a sterile flask, but use ¹⁵NH₄Cl as the sole nitrogen source.[9]
-
Harvest the cells from the adaptation culture by centrifugation (e.g., 5000 x g for 10 min).
-
Discard the supernatant and gently resuspend the cell pellet in a small volume of the ¹⁵N-M9 medium. Use this to inoculate the 1 L ¹⁵N-M9 culture.
-
Rationale: Harvesting and resuspending the cells is a critical step to remove all traces of the ¹⁴N medium, ensuring the highest possible level of ¹⁵N incorporation.
-
Grow the main culture at 37°C with vigorous shaking.
-
-
Induction and Expression:
-
Monitor the cell growth by measuring the OD₆₀₀. When the OD₆₀₀ reaches 0.6-0.8, induce protein expression by adding the inducing agent (e.g., IPTG to a final concentration of 0.5-1 mM).
-
Reduce the temperature (e.g., to 18-25°C) and continue incubation for several hours or overnight.
-
Rationale: Lowering the temperature after induction often improves protein solubility and proper folding.
-
-
Harvesting and Verification:
-
Harvest the labeled cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Self-Validation: To verify labeling efficiency, a small aliquot of the culture can be lysed, and the total proteome analyzed by mass spectrometry. The isotopic distribution of highly abundant peptides will confirm the percentage of ¹⁵N incorporation, which should exceed 98% for quantitative accuracy.[12]
-
dot graph TD subgraph "Day 1: Pre-culture" A["Inoculate E. coli in Rich Medium (¹⁴N)"] --> B["Overnight Growth at 37°C"]; end
end dot Workflow for ¹⁵N metabolic labeling of recombinant proteins in E. coli.
Applications in Drug Development
Stable isotope labeling with ¹⁵N is a powerful tool throughout the drug development pipeline, from target validation to clinical studies.[4]
-
Target Engagement and Mechanism of Action: ¹⁵N-labeled proteins can be used in NMR or MS-based assays to confirm that a drug candidate binds to its intended target and to elucidate its mechanism of action.
-
Drug Metabolism and Pharmacokinetics (DMPK): ADME (Absorption, Distribution, Metabolism, and Excretion) studies are critical for understanding how a drug behaves in an organism.[15] By synthesizing a drug candidate with one or more ¹⁵N atoms, researchers can trace its fate.[16] Mass spectrometry can then be used to distinguish the drug and its metabolites from endogenous molecules in complex biological samples like blood or urine, providing clear data on metabolic pathways and clearance rates.[16][17]
-
Quantitative Biomarker Analysis: In clinical trials, ¹⁵N-labeled peptides that are identical to the peptides of a target protein biomarker can be synthesized and used as internal standards for MS-based assays. This allows for the absolute quantification of disease or efficacy biomarkers in patient samples, providing robust data for clinical decision-making.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial"];
} dot Logical relationships of ¹⁵N properties and its core applications.
Conclusion
The extremely low natural abundance of ¹⁵N is the critical feature that elevates it from a mere curiosity of nuclear physics to an indispensable tool in modern science. This property provides a clean background against which labeled molecules can be detected with high sensitivity and precision. When combined with the analytical power of mass spectrometry and NMR spectroscopy, ¹⁵N labeling allows researchers to unravel complex biological processes, from the turnover of individual proteins to the metabolic fate of novel drug compounds. For professionals in drug development, mastering the principles and application of ¹⁵N labeling is not just an academic exercise—it is a practical necessity for accelerating the discovery and validation of new therapeutics.
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McClatchy, D. B., Dong, M. Q., & Yates, J. R. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PMC, NIH. Retrieved from [Link]
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Rinkel, J., & Dickschat, J. S. (2023). The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. Frontiers in Fungal Biology, 4, 1168128. Retrieved from [Link]
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Tao. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. Retrieved from [Link]
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Wikipedia. (n.d.). Isotopes of nitrogen. Retrieved from [Link]
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Bi, R., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Bio-protocol, 12(15), e4487. Retrieved from [Link]
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Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1549, 235-243. Retrieved from [Link]
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Townsend, M. A., & Young, D. P. (2000). USE OF NITROGEN-15 NATURAL ABUNDANCE METHOD TO IDENTIFY NITRATE SOURCES IN KANSAS GROUNDWATER. Kansas Geological Survey. Retrieved from [Link]
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Egelhofer, V., et al. (2011). Metabolic Labeling of Microorganisms with Stable Heavy Nitrogen Isotopes (15N). Methods in Molecular Biology, 753, 135-145. Retrieved from [Link]
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Tao. (2025). The Science Behind Nitrogen-15 Enrichment: Methods and Cutting-Edge Uses. LinkedIn. Retrieved from [Link]
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Schmidt, A., et al. (2011). Labeling Methods in Mass Spectrometry Based Quantitative Proteomics. ResearchGate. Retrieved from [Link]
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Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Briefings in Functional Genomics & Proteomics, 2(1), 73-83. Retrieved from [Link]
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Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au, 3(5), 337-353. Retrieved from [Link]
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Li, Z., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. PMC, NIH. Retrieved from [Link]
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Song, H., & Abramson, F. (1993). Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. Drug Metabolism and Disposition, 21(5), 868-873. Retrieved from [Link]
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Yang, Y., et al. (2012). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 23(12), 2133-2141. Retrieved from [Link]
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Shank, R. C., & Barrows, L. R. (1987). Metabolic studies of 15N-labeled N-nitrosoproline in isolated rat hepatocytes and subcellular fractions. Cancer Research, 47(11), 2844-2848. Retrieved from [Link]
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Magritek. (n.d.). Can benchtop NMR detect 15N at natural abundance?. Retrieved from [Link]
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Lane, A. N., et al. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9, 12435. Retrieved from [Link]
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Aranjuelo, I., et al. (2018). 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat. Frontiers in Plant Science, 9, 831. Retrieved from [Link]
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An In-depth Technical Guide to 15N-Labeled Compounds in Metabolic Research
Introduction: The Power of Stable Isotopes in Unraveling Metabolic Networks
Metabolic research is undergoing a profound transformation, driven by technologies that allow us to observe the intricate and dynamic web of biochemical reactions within living systems. At the heart of this revolution lies the use of stable isotope tracers, non-radioactive atoms that serve as powerful tools to track the fate of molecules through metabolic pathways.[1][2] Among these, Nitrogen-15 (¹⁵N), a stable isotope of nitrogen, has emerged as an indispensable asset for investigating the complexities of nitrogen metabolism, a cornerstone of cellular function.[3][4]
Nitrogen is a fundamental component of essential biomolecules, including amino acids, nucleotides, and proteins.[5] Consequently, understanding how cells acquire, synthesize, and utilize nitrogen-containing compounds is critical to deciphering the metabolic underpinnings of health and disease.[3][5] ¹⁵N labeling offers a non-invasive and precise method to trace the journey of nitrogen atoms, providing invaluable insights into cellular processes and the efficacy of therapeutic interventions.[3] This guide provides a comprehensive overview of the principles, applications, and methodologies associated with the use of ¹⁵N-labeled compounds in metabolic research, tailored for researchers, scientists, and drug development professionals.
I. Foundational Principles of ¹⁵N Isotope Tracing
The core principle of stable isotope tracing is the introduction of a molecule enriched with a heavy isotope, such as ¹⁵N, into a biological system.[6][7] This "labeled" molecule is chemically identical to its naturally abundant counterpart (containing ¹⁴N) and participates in the same biochemical reactions.[4] However, the slight mass difference imparted by the ¹⁵N atom allows for its detection and quantification using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][]
Nitrogen in nature is predominantly composed of ¹⁴N, with ¹⁵N accounting for a mere 0.3663% of all nitrogen atoms.[9] This low natural abundance is advantageous, as the introduction of ¹⁵N-enriched compounds creates a distinct isotopic signature that can be readily distinguished from the natural background.[3] By tracking the incorporation of ¹⁵N into various metabolites over time, researchers can elucidate metabolic pathways, quantify reaction rates (fluxes), and understand how these processes are altered in different physiological or pathological states.[3][4]
Table 1: Natural Abundance of Key Stable Isotopes in Biology
| Isotope | Natural Abundance (%) |
| ¹²C | 98.93 |
| ¹³C | 1.107 |
| ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
| ¹⁶O | 99.757 |
| ¹⁷O | 0.038 |
| ¹⁸O | 0.205 |
| ¹H | 99.985 |
| ²H (D) | 0.015 |
II. The Tracer's Toolkit: Common ¹⁵N-Labeled Compounds
The choice of the ¹⁵N-labeled tracer is paramount and depends on the specific metabolic pathway under investigation. A wide array of ¹⁵N-labeled compounds are commercially available, with amino acids being among the most frequently used.
-
¹⁵N-Glutamine: A workhorse in cancer metabolism research, ¹⁵N-glutamine is used to trace the pathways of glutaminolysis, where glutamine serves as a key source of both carbon and nitrogen for rapidly proliferating cells.[10] It plays a crucial role in replenishing the tricarboxylic acid (TCA) cycle and providing nitrogen for the synthesis of nucleotides and other amino acids.[11][12]
-
¹⁵N-Amino Acids (General): A mixture of ¹⁵N-labeled amino acids can be used for global analysis of protein synthesis, degradation, and turnover.[3] This approach provides a comprehensive view of proteome dynamics.
-
¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): As a primary nitrogen source for many microorganisms, ¹⁵NH₄Cl is instrumental in studying microbial nitrogen assimilation and metabolism.[13]
III. Experimental Design: Charting the Course for a Successful Tracer Study
A well-designed ¹⁵N tracer experiment is crucial for obtaining meaningful and reproducible data. Several key factors must be considered:
-
Choice of Tracer and Enrichment: The specific ¹⁵N-labeled compound should be selected based on the biological question. The level of ¹⁵N enrichment (atom %) is also a critical parameter. While higher enrichment can improve signal detection, it may also be more costly.
-
Labeling Strategy:
-
Steady-State Labeling: The system is exposed to the ¹⁵N tracer for a prolonged period until the isotopic enrichment of intracellular metabolites reaches a plateau. This allows for the determination of relative pathway contributions.[14]
-
Kinetic Labeling: Samples are collected at multiple time points after the introduction of the ¹⁵N tracer. This dynamic approach provides information about the rates of metabolic fluxes.
-
-
Control Groups: Appropriate control groups are essential for interpreting the results. These typically include an unlabeled control group to determine the natural isotopic abundance and to account for any background interference.
-
Sample Preparation: The method of quenching metabolism and extracting metabolites is critical to prevent artifactual changes. Rapid quenching, often with cold methanol, is a common practice.[15]
IV. Analytical Platforms: Detecting the ¹⁵N Signature
The ability to accurately detect and quantify ¹⁵N-labeled compounds is central to metabolic tracing studies. The two primary analytical techniques employed are mass spectrometry and nuclear magnetic resonance spectroscopy.
A. Mass Spectrometry (MS)
Mass spectrometry is the most widely used technique for analyzing ¹⁵N-labeled metabolites due to its high sensitivity and resolution.[16] When coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the identification and quantification of a wide range of compounds in complex biological samples.[17][18]
The fundamental principle of MS-based analysis is the separation of ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁵N increases the mass of a metabolite, resulting in a shift in its m/z value. By comparing the abundance of the unlabeled (light) and labeled (heavy) forms of a metabolite, researchers can determine the extent of ¹⁵N incorporation.[19]
Diagram 1: General Workflow of a ¹⁵N Tracer Experiment using LC-MS
Caption: Workflow of a ¹⁵N tracer experiment from labeling to data analysis.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is another powerful technique for analyzing ¹⁵N-labeled compounds.[20][21] Unlike MS, which detects the mass of the entire molecule, NMR can provide information about the specific position of the ¹⁵N atom within a molecule.[22] This is particularly valuable for elucidating complex metabolic transformations.
The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.[3] However, the direct detection of ¹⁵N is challenging due to its low natural abundance and low gyromagnetic ratio.[23] Therefore, ¹⁵N NMR studies almost always require isotopic enrichment.[21][23] Indirect detection methods, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which leverages the higher sensitivity of protons (¹H), are commonly employed.[23]
V. Data Analysis and Interpretation: From Raw Data to Biological Insight
The analysis of data from ¹⁵N labeling experiments requires specialized software and a thorough understanding of isotope chemistry.
-
Correction for Natural Abundance: The raw data must be corrected for the natural abundance of ¹⁵N and other heavy isotopes (e.g., ¹³C).[24][25]
-
Determination of Isotopic Enrichment: This involves calculating the percentage of the metabolite pool that has incorporated the ¹⁵N label.
-
Mass Isotopomer Distribution (MID) Analysis: This analysis determines the relative abundance of different isotopologues (molecules of the same compound that differ in their isotopic composition).[6] MIDs provide detailed information about the labeling patterns and can be used to infer the activity of different metabolic pathways.
-
Metabolic Flux Analysis (MFA): For more advanced studies, the isotopic labeling data can be used as input for computational models to quantify the rates of metabolic reactions throughout a network.[14]
Table 2: Key Software for ¹⁵N Metabolic Labeling Data Analysis
| Software | Key Features |
| Protein Prospector | Open-access web-based software for quantitative proteomics, including ¹⁵N labeling data. Features include ratio adjustment for labeling efficiency and isotope cluster pattern matching.[26] |
| Census | Freely available software for quantitative proteomics that can analyze ¹⁵N-labeled data. It includes algorithms for enrichment ratio calculation and correction for sample mixture errors.[27] |
| Integrated Proteomics Pipeline (IP2) | A comprehensive proteomics data analysis platform that supports the Census software and provides extended data analysis features with graphical tools.[27] |
VI. Experimental Protocols: A Step-by-Step Guide
Protocol 1: ¹⁵N-Labeling in Cell Culture for Metabolic Flux Analysis
This protocol provides a generalized procedure for labeling adherent mammalian cells with a ¹⁵N-labeled amino acid, such as [¹⁵N₂]L-glutamine, followed by metabolite extraction and analysis by mass spectrometry.
Materials:
-
Adherent mammalian cells of interest
-
Complete growth medium
-
¹⁵N-labeled amino acid (e.g., [¹⁵N₂]L-glutamine)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Centrifuge
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Culture cells in complete growth medium.
-
Media Preparation: Prepare the ¹⁵N-labeling medium by supplementing the base medium (lacking the amino acid to be traced) with the desired concentration of the ¹⁵N-labeled amino acid.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium, wash the cells once with pre-warmed PBS, and then add the pre-warmed ¹⁵N-labeling medium.
-
Incubation: Incubate the cells for the desired period. The incubation time will depend on the specific metabolic pathway and the turnover rate of the metabolites of interest.
-
Metabolite Extraction:
-
Place the 6-well plates on ice.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Vortex the tubes and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the tubes at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Resuspend the dried metabolites in a suitable solvent for mass spectrometry analysis (e.g., 50% acetonitrile).
-
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS) to identify and quantify the ¹⁵N-labeled metabolites.
VII. Challenges and Considerations
While ¹⁵N labeling is a powerful technique, researchers should be aware of potential challenges:
-
Incomplete Labeling: Achieving 100% isotopic enrichment can be difficult, especially in organisms with slow turnover rates.[24][26] It is important to determine the labeling efficiency and correct for it in the data analysis.[26]
-
Isotopic Scrambling: The ¹⁵N label can sometimes be redistributed to unintended molecules through metabolic crosstalk, which can complicate data interpretation.[24]
-
Cost: Highly enriched ¹⁵N-labeled compounds can be expensive, which may be a consideration for large-scale or long-term studies.[20][28]
VIII. Conclusion and Future Perspectives
The use of ¹⁵N-labeled compounds has revolutionized our ability to study the intricate world of nitrogen metabolism. From elucidating fundamental biochemical pathways to identifying metabolic vulnerabilities in diseases like cancer, ¹⁵N tracing provides a level of detail that is often unattainable with other methods. As analytical technologies continue to improve in sensitivity and resolution, and as our understanding of metabolic networks expands, the applications of ¹⁵N-based metabolic research are poised to grow even further. This powerful technique will undoubtedly continue to be a cornerstone of discovery in basic science, drug development, and personalized medicine.
IX. References
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Berna, M., & G. A. (2005). Liquid chromatography-mass spectrometry and 15N metabolic labeling for quantitative metabolic profiling. Analytical Chemistry, 77(22), 7264–7271. [Link]
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Ramirez, B., Durst, M. A., Lavie, A., & Caffrey, M. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 9(1), 12798. [Link]
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Schleppi, P., & Wessel, W. W. (2021). Experimental Design and Interpretation of Terrestrial Ecosystem Studies Using 15N Tracers: Practical and Statistical Considerations. Frontiers in Environmental Science, 9, 658779. [Link]
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Tao, T. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]
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Wong, J. W. H., & Li, L. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 718105. [Link]
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Filiou, M. D., & Turck, C. W. (2016). Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. Methods in Molecular Biology, 1550, 297–308. [Link]
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Kappelmann, J., et al. (2017). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. Molecular Systems Biology, 13(5), 922. [Link]
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Krijgsveld, J., et al. (2003). Metabolic labeling of model organisms using heavy nitrogen (15N). Nature Biotechnology, 21(8), 927–931. [Link]
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Lane, A. N., & Fan, T. W.-M. (2017). Stable Isotope Resolved Metabolomics by NMR. Methods in Molecular Biology, 1641, 141–171. [Link]
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Hosios, A. M., et al. (2020). A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer. Nature Communications, 11(1), 1186. [Link]
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Wikipedia. (n.d.). Nitrogen-15 tracing. [Link]
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Ramirez, B., Durst, M. A., Lavie, A., & Caffrey, M. (2019). NMR-based metabolite studies with 15N amino acids. PubMed. [Link]
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Kappelmann, J., et al. (2017). One-shot 13C15N-metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux. PubMed Central. [Link]
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Wikipedia. (n.d.). Nitrogen-15 tracing. [Link]
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ResearchGate. (n.d.). Principles of Stable-Isotope Tracing. [Link]
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Wise, D. R., & Thompson, C. B. (2010). Role of Glutamine in Cancer – Therapeutic and Imaging Implications. PubMed Central. [Link]
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ResearchGate. (2025, August 6). Liquid Chromatography−Mass Spectrometry and 15 N Metabolic Labeling for Quantitative Metabolic Profiling. [Link]
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Zhang, H., et al. (2011). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. PubMed Central. [Link]
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Lane, A. N., & Fan, T. W.-M. (2017). Stable Isotope Resolved Metabolomics by NMR. PubMed Central. [Link]
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Wong, J. W. H., & Li, L. (2021). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12. [Link]
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Momcilovic, M., et al. (2022). Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine. PubMed Central. [Link]
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Wishart, D. S. (2019). NMR Spectroscopy for Metabolomics Research. MDPI. [Link]
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ACS Publications. (2025, March 6). NMR Based Methods for Metabolites Analysis. [Link]
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Schepers, J. S., & Mosier, A. R. (2001). INNOVATIVE 15N MICROPLOT RESEARCH TECHNIQUES TO STUDY NITROGEN USE EFFICIENCY UNDER DIFFERENT ECOSYSTEMS. Communications in Soil Science and Plant Analysis, 32(7-8), 949-963. [Link]
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Chen, Y., et al. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. PubMed Central. [Link]
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EGUsphere. (n.d.). Evaluation of simulated N cycling using observations from a 15N tracer experiment in a mixed deciduous forest. [Link]
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Kumar, A., et al. (2015). A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases. NIH. [Link]
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Cluntun, A. A., et al. (2017). The Pleiotropic Effects of Glutamine Metabolism in Cancer. MDPI. [Link]
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Patti, G. J. (2018). Challenges of Spatially Resolved Metabolism in Cancer Research. MDPI. [Link]
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Hui, S., et al. (2021). Stable isotope tracing to assess tumor metabolism in vivo. PubMed Central. [Link]
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McClatchy, D. B., et al. (2007). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. PubMed Central. [Link]
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Methodological & Application
Application Notes and Protocols for 15N Metabolic Labeling with Acetanilide-15N
A Novel Approach for In-Depth Proteomic and Drug Development Studies
Authored by: Senior Application Scientist
Introduction: Unlocking Cellular Dynamics with Stable Isotope Labeling
Metabolic labeling with stable isotopes, such as Nitrogen-15 (¹⁵N), has become an indispensable tool in the life sciences, offering profound insights into cellular processes and the mechanism of action of therapeutics.[1] By introducing a "heavy" isotope into biomolecules, researchers can track their synthesis, degradation, and flux through metabolic pathways with high precision using mass spectrometry and NMR spectroscopy.[1] This technique is particularly powerful in quantitative proteomics for measuring protein turnover and in drug development for elucidating pharmacokinetics and target engagement.[1][2] While various ¹⁵N sources are commercially available, this document introduces a novel protocol utilizing Acetanilide-¹⁵N as a precursor for metabolic labeling.
Acetanilide, a derivative of aniline, can be metabolized by cells, presenting a unique avenue for introducing ¹⁵N into the cellular nitrogen pool. This application note provides a detailed protocol for the use of Acetanilide-¹⁵N for metabolic labeling in mammalian cell culture, discusses the underlying biochemical rationale, and offers guidance for downstream sample processing and analysis. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to expand their toolkit for quantitative biological analysis.
Scientific Principle: The Metabolic Journey of ¹⁵N from Acetanilide
The central premise of this protocol is the cellular metabolism of Acetanilide-¹⁵N, which releases the ¹⁵N isotope in a form that can be incorporated into the general nitrogen pool for the synthesis of amino acids and, subsequently, proteins. The proposed metabolic pathway involves two key stages:
-
Deacetylation of Acetanilide-¹⁵N: Acetanilide is known to undergo deacetylation in biological systems, a reaction catalyzed by amidases or other hydrolases.[3][4] This step cleaves the amide bond, releasing [¹⁵N]aniline and acetate.
-
Metabolism of [¹⁵N]Aniline and Incorporation into the Nitrogen Pool: The liberated [¹⁵N]aniline is then further metabolized. While the primary route of aniline metabolism in mammals is hydroxylation by cytochrome P450 enzymes to form aminophenols,[5][6][7] a portion of the [¹⁵N]amino group is proposed to be converted to [¹⁵N]ammonia. This [¹⁵N]ammonia enters the cellular ammonia pool, which is a central hub for nitrogen metabolism. Key enzymes such as glutamate dehydrogenase and glutamine synthetase then utilize this [¹⁵N]ammonia to synthesize ¹⁵N-labeled glutamate and glutamine.[8] These two amino acids are primary nitrogen donors for the biosynthesis of other non-essential amino acids, thereby distributing the ¹⁵N label throughout the proteome.
Below is a diagram illustrating the hypothesized metabolic pathway for the incorporation of ¹⁵N from Acetanilide-¹⁵N into cellular proteins.
Caption: Hypothesized metabolic pathway of ¹⁵N from Acetanilide-¹⁵N into proteins.
Experimental Protocol: ¹⁵N Labeling in Mammalian Cell Culture
This protocol is designed for adherent mammalian cell lines. Optimization may be required for different cell types or experimental conditions.
Materials
-
Acetanilide-¹⁵N (≥98% isotopic purity)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell line of interest (e.g., HepG2, HEK293, HeLa)
-
Sterile cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Preparation of ¹⁵N-Labeling Medium
1. Stock Solution Preparation:
-
Prepare a 100 mM stock solution of Acetanilide-¹⁵N in DMSO.
-
Rationale: Acetanilide has limited solubility in aqueous solutions but is readily soluble in organic solvents like DMSO.[9][10] A concentrated stock solution allows for easy dilution into the culture medium without introducing a high concentration of the solvent.
2. Working Labeling Medium:
-
Thaw complete cell culture medium, FBS, and Penicillin-Streptomycin at 37°C.
-
Prepare the desired volume of labeling medium by supplementing the basal medium with FBS and Penicillin-Streptomycin to the final desired concentrations (e.g., 10% FBS, 1% Pen-Strep).
-
Add the Acetanilide-¹⁵N stock solution to the complete medium to achieve the final desired labeling concentration. It is recommended to start with a concentration range of 50-100 µg/mL.
-
Rationale: Cytotoxicity studies on the K562 cell line have shown significant growth inhibition at concentrations of 50 µg/mL and higher after 24 hours.[1] It is crucial to use the lowest effective concentration to minimize potential toxicity. A preliminary dose-response experiment is highly recommended for your specific cell line.
-
Gently mix the medium by inverting the bottle several times.
Cell Seeding and Labeling Procedure
Caption: General workflow for ¹⁵N metabolic labeling with Acetanilide-¹⁵N.
-
Cell Seeding: Seed the cells of interest in standard complete culture medium at a density that will allow for logarithmic growth throughout the labeling period.
-
Adherence: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence and recovery.
-
Initiation of Labeling: After 24 hours, aspirate the standard medium and gently wash the cells once with pre-warmed sterile PBS.
-
Labeling: Add the pre-warmed ¹⁵N-labeling medium containing Acetanilide-¹⁵N to the cells.
-
Incubation: Return the cells to the incubator and continue cultivation for the desired labeling duration. The optimal labeling time will depend on the protein turnover rate of the protein of interest and the cell doubling time. A typical starting point is 24-72 hours.
-
Cell Harvesting: Following the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Lysis and Protein Extraction: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. Collect the cell lysate for protein quantification and downstream analysis.
Downstream Sample Preparation and Mass Spectrometry Analysis
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Pooling (for relative quantification): For relative quantification experiments, mix the ¹⁵N-labeled sample with an unlabeled (¹⁴N) control sample at a 1:1 protein ratio.
-
Protein Digestion: Perform in-solution or in-gel digestion of the protein samples using a protease such as trypsin.
-
Peptide Desalting: Desalt and concentrate the resulting peptide mixture using a C18 solid-phase extraction method.
-
LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass shift between the ¹⁵N-labeled peptides and their unlabeled counterparts.
-
Data Analysis: Use appropriate software to identify peptides and quantify the relative abundance of the ¹⁵N-labeled and unlabeled peptide pairs. This data can be used to calculate protein turnover rates or relative changes in protein expression.
Data Presentation and Interpretation
| Parameter | Recommended Starting Range | Rationale |
| Acetanilide-¹⁵N Concentration | 50 - 100 µg/mL | Based on cytotoxicity data from K562 cells.[1] A lower concentration minimizes potential toxicity. Optimization for each cell line is recommended. |
| Labeling Duration | 24 - 72 hours | Dependent on the cell doubling time and the turnover rate of the protein of interest. Longer durations may be necessary for proteins with slow turnover. |
| Cell Confluency at Harvest | 70 - 80% | Ensures cells are in a logarithmic growth phase and avoids artifacts from contact inhibition or nutrient depletion. |
Troubleshooting and Scientific Considerations
-
Cytotoxicity: Acetanilide and its metabolite aniline can be toxic to cells.[11] If significant cell death or a reduction in proliferation is observed, decrease the concentration of Acetanilide-¹⁵N in the labeling medium. Performing a dose-response curve to determine the IC50 for your specific cell line is highly recommended.
-
Incomplete Labeling: If low ¹⁵N incorporation is observed, consider extending the labeling duration. For proteins with very slow turnover, labeling for multiple cell doublings may be necessary.
-
Metabolic Perturbations: The introduction of a xenobiotic like acetanilide may alter cellular metabolism. It is advisable to include appropriate controls to assess any potential off-target effects on the biological system under investigation.
-
Ammonia Accumulation: The metabolic breakdown of acetanilide will contribute to the ammonia concentration in the culture medium. High levels of ammonia can be toxic to mammalian cells. Monitor the health of the cells closely, and consider periodic media changes for long-term labeling experiments.
Conclusion
The use of Acetanilide-¹⁵N as a precursor for metabolic labeling offers a novel and potentially cost-effective method for introducing a ¹⁵N label into the cellular proteome. This protocol provides a comprehensive framework for researchers to implement this technique in their studies. By carefully considering the metabolic pathways, potential for cytotoxicity, and optimizing experimental parameters, scientists can leverage this approach to gain deeper insights into protein dynamics and drug-cell interactions.
References
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Anti-cancer Effect of Acetanilide and Para-nitroacetophenone in K562 Cells. (2021). ResearchGate. [Link]
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Barton, H. A., & Marletta, M. A. (1994). Comparison of aniline hydroxylation by hemoglobin and microsomal cytochrome P450 using stable isotopes. Toxicology Letters, 70(2), 147–153. [Link]
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Ingelman-Sundberg, M., & Johansson, I. (1982). Aniline is hydroxylated by the cytochrome P-450-dependent hydroxyl radical-mediated oxygenation mechanism. Biochemical and Biophysical Research Communications, 106(2), 625–631. [Link]
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Kramer, J. C., & Kanamori, T. (1994). Subanesthetic concentrations of drugs inhibit cytochrome P450-mediated metabolism of aniline. Life Sciences, 55(10), PL189-PL194. [Link]
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Liu, Y., & Blair, I. A. (1994). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 15(12), 2851–2856. [Link]
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What is the mechanism of Acetanilide? (2024). Patsnap Synapse. [Link]
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Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. (2024). Metabolic Solutions. [Link]
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Bray, H. G., James, S. P., Thorpe, W. V., & Wasdell, M. R. (1950). Deacetylation of acetamido compounds by tissue extracts. Biochemical Journal, 47(3), 294–299. [Link]
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Amidase. (n.d.). In Wikipedia. [Link]
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Hydrolysis of Acetanilide: Mechanism & Explanation. (n.d.). Study.com. [Link]
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Chapter 5: Production and Signaling Functions of Ammonia in Mammalian Cells. (2018). In The Chemical Biology of Nitrogen. The Royal Society of Chemistry. [Link]
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Acetanilide Structure, Preparation & Hazards. (n.d.). Study.com. [Link]
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Schneider, M., & Thum, O. (2006). N-acetylanthranilate amidase from Arthrobacter nitroguajacolicus Rü61a, an alpha/beta-hydrolase-fold protein active towards aryl-acylamides and -esters, and properties of its cysteine-deficient variant. Journal of Bacteriology, 188(24), 8430–8440. [Link]
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Reduction of Ammonia Accumulation and Improvement of Cell Viability by Expression of Urea Cycle Enzymes in Chinese Hamster Ovary. (2009). Biotechnology and Bioprocess Engineering, 14(6), 736-743. [Link]
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The importance of ammonia in mammalian cell culture. (1996). Journal of Biotechnology, 46(3), 161-185. [Link]
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Amino acid feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells. (2021). ResearchGate. [Link]
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The Curious Case of the HepG2 Cell Line: 40 Years of Expertise. (2021). International Journal of Molecular Sciences, 22(23), 13135. [Link]
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Chemical Toxicity on HeLa Cells. (2006). Current Medicinal Chemistry, 13(4), 423-448. [Link]
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Chapter 6: Amination Reactions: Incorporation of Ammonia Into Amino Acid Frameworks. (2021). In The Chemical Biology of Nitrogen. The Royal Society of Chemistry. [Link]
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Application Notes & Protocols: Acetanilide-¹⁵N as a Novel Tracer in Nitrogen Cycle Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Acetanilide-¹⁵N as a tracer to investigate nitrogen (N) cycling in various ecosystems. This document delves into the theoretical underpinnings, experimental design, detailed protocols, and data interpretation, offering a robust framework for employing this advanced stable isotope technique.
Introduction: The Need for Advanced Tracers in Nitrogen Cycle Research
The nitrogen cycle is a cornerstone of global biogeochemistry, yet its intricate web of transformations remains a critical area of scientific inquiry.[1][2] Stable isotope tracers, particularly those enriched with Nitrogen-15 (¹⁵N), are indispensable tools for elucidating the pathways and rates of nitrogen movement through ecosystems.[3][4][5] Traditionally, studies have relied on inorganic ¹⁵N-labeled compounds like ammonium ((¹⁵NH₄)₂SO₄) or nitrate (K¹⁵NO₃) to trace nitrogen flow.[1][6] While effective, these tracers primarily illuminate the fate of inorganic nitrogen, potentially overlooking the crucial initial steps of organic nitrogen mineralization.
Acetanilide-¹⁵N emerges as a sophisticated tracer, offering a unique window into the microbial processing of a semi-labile, aromatic organic nitrogen compound. Its use allows researchers to track the fate of nitrogen from a more complex organic source, mimicking the introduction of anthropogenic pollutants or complex organic matter into the environment. This approach provides deeper insights into the microbial communities responsible for the degradation of such compounds and the subsequent incorporation of ¹⁵N into the broader nitrogen cycle.
Scientific Rationale and Biochemical Pathways
The fundamental principle of using ¹⁵N as a tracer lies in its ability to act as a distinguishable marker against the natural abundance of ¹⁴N.[1] By introducing a compound enriched in ¹⁵N, such as Acetanilide-¹⁵N, into a system, its journey through various nitrogen pools—from soil organic matter to microbial biomass, and into plants—can be meticulously tracked and quantified.[3]
Proposed Microbial Degradation Pathway of Acetanilide-¹⁵N
While the specific catabolic pathway for acetanilide can vary among microbial species, a generally accepted route involves initial hydrolysis followed by mineralization.[7][8] The ¹⁵N atom in the acetanilide molecule allows for the precise tracing of the nitrogen component through this degradation process.
A proposed pathway is as follows:
-
Initial Uptake and Hydrolysis: Soil microorganisms, such as species from the Pseudomonas and Rhodococcus genera, are known to degrade acetanilide and related compounds.[8][9] The initial step is the enzymatic hydrolysis of the amide bond in Acetanilide-¹⁵N by an amidase, yielding aniline-¹⁵N and acetate.
-
Mineralization of Aniline-¹⁵N: The resulting aniline-¹⁵N is then further mineralized, releasing the ¹⁵N as ammonium (¹⁵NH₄⁺). This ammonium then enters the soil's inorganic nitrogen pool.
-
Nitrification and Subsequent Fates: The newly formed ¹⁵NH₄⁺ can undergo nitrification to form nitrite (¹⁵NO₂⁻) and then nitrate (¹⁵NO₃⁻). From this inorganic pool, the ¹⁵N can be:
-
Assimilated by microorganisms or plants.
-
Lost from the system through denitrification (conversion to ¹⁵N₂O or ¹⁵N₂ gas).[10]
-
Leached from the soil profile as ¹⁵NO₃⁻.
-
The use of Acetanilide-¹⁵N allows for the direct measurement of the rate at which this specific organic nitrogen compound is mineralized and enters the active nitrogen cycle.
Caption: Proposed microbial degradation pathway for Acetanilide-¹⁵N.
Experimental Design and Planning
A meticulously designed experiment is paramount for obtaining interpretable results from a ¹⁵N tracer study.[3][4]
Key Considerations:
-
Research Objectives: Clearly define the questions being addressed. Are you quantifying mineralization rates, tracing the fate of the nitrogen into different ecosystem pools, or assessing the impact of environmental conditions on degradation?
-
System Selection: The choice of ecosystem (e.g., agricultural soil, forest soil, sediment) will dictate many of the experimental parameters.
-
Tracer Application:
-
Concentration: The amount of Acetanilide-¹⁵N to apply should be sufficient to cause a detectable enrichment in the target pools but not so high as to significantly alter the natural nitrogen cycling rates (a "tracer" level addition).[1]
-
Homogeneity: Ensure even application of the tracer solution to the soil or incubation system to avoid spatial variability.
-
-
Control Plots: Control plots that do not receive the ¹⁵N tracer are essential to determine the background natural abundance of ¹⁵N in all measured pools.[3]
-
Temporal Sampling: The frequency and duration of sampling should be designed to capture the dynamics of the processes being studied. Initial, rapid changes may necessitate more frequent sampling early in the experiment.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for a typical soil-based Acetanilide-¹⁵N tracer experiment.
Protocol 1: Preparation and Application of Acetanilide-¹⁵N Tracer Solution
-
Calculate Tracer Amount: Determine the desired rate of ¹⁵N application (e.g., in kg N ha⁻¹ or µg N g⁻¹ soil).
-
Dissolution: Accurately weigh the required amount of Acetanilide-¹⁵N and dissolve it in a minimal amount of a suitable solvent (e.g., ethanol) before diluting with deionized water to the final volume. The final concentration should be such that the addition of the solution does not oversaturate the soil.
-
Application: For laboratory incubations, apply the solution dropwise and mix thoroughly to ensure even distribution. For field applications, use a calibrated sprayer for uniform coverage of the plot area.[3] Apply an equivalent amount of deionized water to control plots.
Protocol 2: Sample Collection and Processing
-
Soil Sampling: At each time point, collect soil cores from both tracer-amended and control plots. It is often advisable to separate the soil by horizon (e.g., organic and mineral layers).[4]
-
Plant Sampling: If applicable, harvest above-ground and below-ground plant biomass separately.
-
Sample Homogenization: For soil, pass the samples through a sieve to remove roots and large debris, and then homogenize thoroughly. For plant material, wash gently with deionized water to remove soil particles.
-
Drying: Dry all solid samples to a constant weight. Oven-drying at 60-70°C or freeze-drying are common methods.[11][12][13] High temperatures should be avoided to prevent nitrogen loss.
-
Grinding: Grind the dried samples to a fine, homogeneous powder using a ball mill or mortar and pestle.[11][12][14] This is crucial for obtaining a representative subsample for analysis.
Protocol 3: Sample Preparation for Isotopic Analysis (EA-IRMS)
-
Weighing: Accurately weigh a subsample of the ground material into a tin capsule.[11][13] The required weight depends on the nitrogen content of the sample.
| Sample Type | Typical %N | Target Weight (mg) |
| Plant Leaves | 2-4% | 2-3 |
| Plant Roots | 1-2% | 3-5 |
| Soil (Organic) | 1-3% | 10-20 |
| Soil (Mineral) | <1% | 20-50 |
| Microbial Biomass Extract | Variable | Dependent on N concentration |
Note: These are approximate values. It is advisable to perform a preliminary analysis to determine the optimal sample weight.[13][15]
-
Encapsulation: Crimp the tin capsule tightly to form a small, compact ball or cube, ensuring no sample material can leak out.[11]
-
Analysis: Analyze the samples for total nitrogen content and ¹⁵N abundance using an Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).[3][12]
Caption: A typical experimental workflow for a ¹⁵N tracer study.
Data Analysis and Interpretation
The primary output from the IRMS is the atom percent ¹⁵N.[3] Calculations are then performed to determine the amount of tracer recovered in each pool and the rates of nitrogen transformation.
Key Calculations:
-
Atom Percent Excess (APE): This is the enrichment above the natural background abundance.
-
APE = Atom % ¹⁵N (sample) - Atom % ¹⁵N (control)
-
-
¹⁵N Recovery: This calculation determines the amount of the applied tracer that is found in a specific pool.
-
¹⁵N recovered (mg) = Total N in pool (mg) x (APE / 100)
-
-
Nitrogen Turnover Rates: More complex calculations, often based on isotope pool dilution theory, can be used to estimate gross rates of mineralization and immobilization.[16][17][18] These calculations model the change in the ¹⁵N enrichment of a pool (e.g., ammonium) over time as unlabeled nitrogen from another source (e.g., organic matter) dilutes it.
| Time Point | Soil ¹⁵N APE | Plant ¹⁵N APE | Microbial Biomass ¹⁵N APE |
| Day 1 | 0.52 | 0.01 | 0.25 |
| Day 7 | 0.45 | 0.08 | 0.21 |
| Day 30 | 0.38 | 0.15 | 0.18 |
| Day 90 | 0.31 | 0.19 | 0.15 |
Note: This is a hypothetical dataset illustrating the movement of ¹⁵N from the soil into plant and microbial pools over time.
Methodological Considerations and Troubleshooting
-
Contamination: Meticulous care must be taken to avoid cross-contamination between enriched and unenriched samples during collection, processing, and analysis.[3]
-
"Priming" Effect: The addition of a labile organic compound like acetanilide might stimulate microbial activity, leading to an alteration of the overall N cycling rates. This should be considered when interpreting the results.
-
Reflux of ¹⁵N: In longer-term studies, ¹⁵N that has been immobilized in microbial biomass can be remineralized, re-entering the inorganic pool. This "reflux" can complicate the interpretation of gross N transformation rates.[16]
-
Incomplete Recovery: It is common not to recover 100% of the applied tracer. Potential loss pathways include denitrification, leaching, and incorporation into recalcitrant soil organic matter fractions that are difficult to analyze.[10]
Conclusion
Acetanilide-¹⁵N serves as a powerful and innovative tracer for investigating the microbial degradation of organic nitrogen compounds and their subsequent entry into the soil nitrogen cycle. By providing a means to track nitrogen from a complex organic source, this tool offers a more nuanced understanding of nitrogen dynamics in both natural and managed ecosystems. The protocols and considerations outlined in this document provide a solid foundation for researchers to design and execute robust and insightful experiments using this advanced stable isotope technique.
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- Karr, J.D., et al. (2001). Evaluating the utility of 15N and 18O isotope abundance analyses to identify nitrate sources: A soil zone study.
- Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry.
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- Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry.
- Wang, Y., et al. (2024). Straw Biochar Optimizes 15 N Distribution and Nitrogen Use Efficiency in Dryland Foxtail Millet. Agronomy.
- Müller, C., et al. (2022). Use of 15N tracers to study nitrogen flows in agro-ecosystems: transformation, losses and plant uptake.
- Suneetha, V., & Rao, K.V. (2016). Acetanilide herbicide degradation using indigenous soil microorganisms.
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Application Note: A Robust Protocol for the Quantitative Analysis of N-Containing Metabolites Using Acetanilide-¹⁵N as an Internal Standard
The Principle: Isotope Dilution for Accurate Quantification
Quantitative metabolomics aims to measure the precise concentration of small molecules in biological systems, providing a functional readout of a cell's physiological state.[1] However, the complexity of biological matrices (e.g., plasma, urine, cell lysates) introduces significant challenges, primarily matrix effects, which can cause unpredictable ion suppression or enhancement during mass spectrometry analysis.[2]
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[3] The technique involves adding a known concentration of a stable isotope-labeled (SIL) version of the analyte of interest into the sample at the earliest stage of preparation.[1] This SIL compound, or internal standard (IS), is nearly chemically identical to the endogenous analyte but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer.
Because the IS and the analyte co-elute chromatographically and experience the same matrix effects, any variation during sample extraction, handling, and ionization affects both compounds equally.[3] Therefore, the ratio of the analyte's MS signal to the IS's MS signal remains constant and directly proportional to the analyte's concentration. This ratiometric approach corrects for experimental variability, leading to superior accuracy and precision.[4]
While the ideal internal standard is a SIL analog of each target analyte, this can be prohibitively expensive for multi-analyte panels. In such cases, a single representative SIL compound can be used to control for general process variability. Acetanilide-¹⁵N serves as a cost-effective, stable, and commercially available ¹⁵N-labeled compound suitable for this purpose, particularly for nitrogen-containing metabolites.[5] Its use helps normalize variations in extraction efficiency and instrument response.[6]
The Internal Standard: Acetanilide-¹⁵N
Acetanilide-¹⁵N is the N-phenyl-substituted amide of acetic acid, with the nitrogen atom enriched to 98% or higher with the stable ¹⁵N isotope.
Key Properties:
-
Chemical Formula: CH₃CO¹⁵NHC₆H₅
-
Molecular Weight: ~136.16 g/mol (reflecting the heavier ¹⁵N isotope)[7]
-
Mass Shift: M+1 compared to its unlabeled counterpart.
-
Purity: Typically >98 atom % ¹⁵N and >99% chemical purity.
-
Stability: ¹⁵N labels are chemically stable and not susceptible to the back-exchange issues that can sometimes affect deuterium (²H) labels.[1]
Its primary role in this workflow is to act as a procedural control, spiked into every sample, calibrator, and quality control (QC) sample at a fixed concentration.
Comprehensive Experimental Workflow
The entire process, from sample receipt to final data, can be visualized as a multi-stage workflow. Each stage contains critical steps that ensure the validity of the final quantitative result.
Caption: High-level workflow for quantitative metabolite analysis using an internal standard.
Protocol 1: Sample Preparation from Human Plasma
This protocol describes a common protein precipitation method to extract polar metabolites.[8] The cold temperature is critical to quench enzymatic activity and prevent metabolic changes post-collection.[9]
Materials:
-
Human plasma (stored at -80°C)
-
Acetanilide-¹⁵N Internal Standard (IS) Stock Solution: 1 mg/mL in methanol
-
IS Working Solution: 1 µg/mL in methanol (prepare fresh)
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20 v/v/v), pre-chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 14,000 x g and 4°C
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Thaw Samples: Thaw frozen plasma samples on ice. Vortex briefly to ensure homogeneity.
-
Aliquot Sample: In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Spike Internal Standard: Add 10 µL of the 1 µg/mL IS Working Solution to the plasma. This adds a fixed amount (10 ng) of Acetanilide-¹⁵N to every sample.
-
Protein Precipitation: Add 200 µL of the cold extraction solvent to the plasma.
-
Rationale: A high ratio of organic solvent denatures proteins, causing them to precipitate out of solution while small molecule metabolites remain soluble.[10]
-
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Incubate: Incubate the tubes at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C. This will pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant (containing the metabolites) to a new 1.5 mL tube, being cautious not to disturb the protein pellet.
-
Dry Down: Evaporate the supernatant to dryness using a nitrogen evaporator or a vacuum concentrator.
-
Reconstitute: Reconstitute the dried metabolite pellet in 100 µL of the initial LC mobile phase (e.g., 95% Acetonitrile with 0.1% formic acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer: Transfer the final supernatant to an LC autosampler vial for analysis.
Protocol 2: LC-MS/MS Analysis
This method uses Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of polar metabolites, coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[2][11]
Instrumentation & Columns:
-
LC System: UHPLC system (e.g., Shimadzu Prominence, Waters Acquity)[10]
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Sciex 5500 QTRAP, Agilent 6400 Series)[10]
-
Column: HILIC Column, such as an Amide XBridge (4.6 mm x 100 mm, 3.5 µm)[10]
LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| Column Temperature | 40°C | Ensures reproducible retention times. |
| Mobile Phase A | Water with 10 mM Ammonium Formate and 0.1% Formic Acid[11] | Provides protons for positive ionization and aids in peak shaping. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[11] | Strong solvent for eluting analytes in HILIC mode. |
| Flow Rate | 0.4 mL/min | Typical for a 4.6 mm ID column. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 0-2 min: 95% B; 2-10 min: 95% to 50% B; 10-12 min: 50% B; 12-12.1 min: 50% to 95% B; 12.1-15 min: 95% B | A shallow gradient is used to separate a wide range of polar metabolites. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Suitable for many nitrogen-containing metabolites which readily accept a proton. |
| Scan Type | Multiple Reaction Monitoring (MRM) | Provides specificity by monitoring a specific precursor → product ion transition for each analyte.[2] |
| Dwell Time | 3-10 ms per transition[10] | Ensures sufficient data points (>12) are collected across each chromatographic peak for accurate integration. |
MRM Transitions: To set up the method, specific MRM transitions must be determined for each target analyte and for Acetanilide-¹⁵N. This is done by infusing a standard of each compound and identifying the most intense and stable precursor ion (typically [M+H]⁺) and its corresponding product ion after collision-induced dissociation (CID).
-
Example for Acetanilide-¹⁵N:
-
Precursor Ion (Q1): m/z 137.1
-
Product Ion (Q3): m/z 94.1
-
Collision Energy (CE): Optimized experimentally
-
Protocol 3: Data Analysis and Method Validation
Data Processing Workflow
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Application Note & Protocol: High-Resolution Solid-State NMR of Acetanilide-¹⁵N using Cross-Polarization Magic Angle Spinning
Abstract: This document provides a comprehensive guide to acquiring high-resolution solid-state Nuclear Magnetic Resonance (SSNMR) spectra of ¹⁵N-labeled Acetanilide. Acetanilide serves as an excellent model compound for demonstrating and calibrating SSNMR experiments on organic solids, particularly for systems containing amide functionalities crucial in pharmaceuticals and biological molecules. We will delve into the theoretical underpinnings and practical execution of the Cross-Polarization Magic Angle Spinning (CP-MAS) experiment, a cornerstone technique for enhancing sensitivity and resolution in the solid state. This guide is designed for researchers, scientists, and drug development professionals seeking to establish robust SSNMR methodologies.
Introduction: The Rationale for Solid-State NMR of Acetanilide-¹⁵N
In the solid state, NMR signals are typically very broad due to anisotropic interactions, primarily chemical shift anisotropy (CSA) and dipolar couplings. These interactions, while containing rich structural information, obscure the high-resolution detail seen in solution-state NMR. Solid-state NMR techniques are designed to selectively manipulate or average these interactions.
Acetanilide (C₈H₉NO) is an ideal candidate for methods development and as a standard for several reasons:
-
Structural Relevance: It contains an amide bond (-NH-C=O), a fundamental motif in peptides, proteins, and many active pharmaceutical ingredients (APIs).[1]
-
Crystalline Nature: Its well-defined crystalline structure provides reproducible NMR parameters.[2]
-
¹⁵N Isotopic Labeling: The low natural abundance of ¹⁵N (0.37%) necessitates isotopic enrichment for timely and sensitive signal acquisition. Commercially available Acetanilide-¹⁵N, with >98% enrichment, makes it a practical tool.[3][4]
The primary experiment for a sample like Acetanilide-¹⁵N is Cross-Polarization Magic Angle Spinning (CP-MAS) . This two-part technique addresses the main challenges of SSNMR:
-
Magic Angle Spinning (MAS): The sample is physically spun at a high frequency (typically >5 kHz) at an angle of 54.74° (the "magic angle") with respect to the main magnetic field (B₀). This mechanical rotation averages the orientation-dependent dipolar couplings and CSA to their isotropic values, dramatically narrowing the spectral lines.[5][6]
-
Cross-Polarization (CP): This is a sensitivity enhancement technique. Instead of directly exciting the rare ¹⁵N spins, we excite the abundant ¹H spins and then transfer this polarization to the neighboring ¹⁵N spins via their dipolar coupling.[7][8] Because the ¹H spins recover their magnetization much faster, the recycle delay between scans can be significantly shortened, leading to a substantial improvement in signal-to-noise ratio over time.
Experimental Workflow and Protocol
The overall process involves careful sample preparation, precise spectrometer calibration, and methodical experiment execution.
Caption: Overall experimental workflow from sample preparation to final spectrum.
Sample Preparation and Packing
Proper sample packing is critical for achieving stable and high-speed magic angle spinning. An unevenly packed rotor can lead to spinning instabilities and poor spectral resolution.
Protocol:
-
Determine Sample Mass: For isotopically enriched samples, a smaller amount is needed compared to natural abundance samples.[9] Refer to Table 1 for typical quantities.
-
Prepare the Rotor: Use a clean, undamaged zirconia rotor and packing tools. Ensure the bottom cap is securely fitted.
-
Pack the Sample: Add small aliquots of the powdered Acetanilide-¹⁵N into the rotor. After each addition, use a packing tool to gently and evenly compress the powder. The goal is to create a dense, symmetrically balanced sample.
-
Fill to Capacity: Continue packing until the sample fills the active volume of the rotor. Avoid over- or under-filling.
-
Secure the Top Cap: Place the top drive cap on the rotor, ensuring it is fully seated and flush.
| Parameter | Recommendation | Rationale |
| Compound | Acetanilide-¹⁵N, 98 atom % ¹⁵N | Isotopic enrichment is essential for overcoming the low natural abundance of ¹⁵N.[3] |
| Rotor Size | 3.2 mm or 4 mm Outer Diameter | Common sizes for standard solid-state NMR probes. |
| Required Mass | ~30-50 mg (for 4 mm rotor) | Sufficient for a good signal-to-noise ratio with an enriched sample.[9] |
| Physical Form | Crystalline Powder | Ensures homogeneity and efficient packing.[4] |
Table 1: Sample Requirements for Acetanilide-¹⁵N SSNMR.
Spectrometer Setup and Calibration
Trustworthiness through Self-Validation: Accurate and reproducible chemical shifts are paramount. For ¹⁵N solid-state NMR, chemical shift referencing can be a significant source of error.[10] We advocate for the use of an external standard for robust calibration.
Protocol:
-
Probe Insertion and Tuning: Carefully insert the packed rotor into the solid-state probe. Insert the probe into the magnet. Tune and match the probe for both the ¹H and ¹⁵N channels to ensure efficient RF power transmission.
-
Shimming: While not as critical as in solution NMR, shimming on a standard sample can improve spectral quality.
-
Set Magic Angle and Spinning Speed: Initiate sample spinning. Carefully adjust the magic angle to minimize the spinning sidebands of a standard sample like KBr. Set the desired MAS rate (e.g., 8-12 kHz). Higher spinning speeds can help move spinning sidebands away from the centerband but may affect cross-polarization efficiency.[11]
-
¹H Pulse Calibration: Determine the 90° pulse width for the ¹H channel using a standard solid sample (e.g., Adamantane). This is crucial for setting up the CP experiment.
-
Chemical Shift Referencing: Before running the Acetanilide-¹⁵N sample, acquire a spectrum of a reliable external ¹⁵N standard. Powdered ¹⁵NH₄Cl is an excellent choice as it provides a relatively narrow line and is suitable for setting up CP experiments.[10][12] The ¹⁵N signal of ¹⁵NH₄Cl is set to 39.3 ppm relative to liquid NH₃.[10][12] This calibration step ensures that all measured shifts are accurate and comparable to literature values.
The ¹H-¹⁵N CP-MAS Experiment Protocol
The heart of the CP-MAS experiment is the Hartmann-Hahn matching condition, where the RF field strengths on the ¹H and ¹⁵N channels are adjusted to facilitate polarization transfer.[13]
Caption: Simplified pulse sequence for the ¹H-¹⁵N CP-MAS experiment.
Step-by-Step Acquisition:
-
Load a Standard CP-MAS Pulse Program: Spectrometer software (e.g., Bruker's tancpx) provides the necessary framework.[14][15]
-
Set Hartmann-Hahn Condition: The power levels for the ¹H and ¹⁵N spin-lock pulses must be matched. For a spinning speed (νᵣ), the condition is typically ν₁н - ν₁ɴ = n·νᵣ, where n=±1 or ±2. This is often achieved by running a setup experiment where the ¹⁵N signal intensity is maximized as a function of the ¹⁵N RF power for a fixed ¹H power.
-
Optimize Contact Time: The duration of the spin-lock pulses (the contact time) determines the efficiency of the polarization transfer. Acquire a series of 1D spectra with increasing contact times (e.g., 50 µs to 10 ms). Plot the signal intensity to find the optimal time that balances polarization buildup with relaxation losses (T₁ρ). For amides, this is often in the 1-3 ms range.
-
Set Acquisition Parameters: Define the spectral width, number of scans, and recycle delay. The recycle delay is governed by the ¹H T₁ relaxation time and is typically much shorter than the ¹⁵N T₁, often between 2-5 seconds.
-
Acquire Data: Start the experiment. The spectrometer will apply the pulse sequence and record the Free Induction Decay (FID).
| Parameter | Typical Value | Explanation |
| Spectrometer Freq. | 400-800 MHz (¹H) | Higher fields provide better sensitivity and resolution. |
| MAS Rate | 8 - 12 kHz | A good compromise for averaging anisotropic interactions without overly compromising CP efficiency.[11] |
| ¹H 90° Pulse | 2.5 - 4.0 µs | Calibrated value for the specific probe and power setting. |
| Contact Time (CP) | 1 - 3 ms | Optimized for the ¹H-¹⁵N dipolar coupling in the amide group. |
| ¹H Decoupling | High-power (e.g., SPINAL64) | Applied during ¹⁵N acquisition to remove ¹H-¹⁵N scalar and dipolar couplings, resulting in sharp ¹⁵N lines.[12] |
| Recycle Delay | 2 - 5 s | Determined by the ¹H T₁ relaxation time, allowing for rapid signal averaging. |
| Number of Scans | 1024 - 4096 | Dependent on sample amount and desired signal-to-noise ratio.[16] |
Table 2: Typical Acquisition Parameters for a ¹⁵N CP-MAS Experiment on Acetanilide.
Data Processing and Interpretation
-
Fourier Transformation: The acquired FID (time-domain signal) is converted into a spectrum (frequency-domain signal) using a Fourier transform.
-
Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in pure absorption mode. A baseline correction is applied to remove any rolling artifacts.
-
Referencing: Apply the calibration determined from the external ¹⁵NH₄Cl standard to set the correct chemical shift scale.
-
Analysis: The resulting spectrum of Acetanilide-¹⁵N should show a single primary resonance (centerband) for the amide nitrogen. The isotropic chemical shift is expected to be around 120-130 ppm (when referenced indirectly to CH₃NO₂).[2][17] Depending on the MAS rate, spinning sidebands may be observed at integer multiples of the spinning frequency on either side of the isotropic peak. The intensity distribution of these sidebands contains detailed information about the ¹⁵N Chemical Shift Anisotropy (CSA) tensor.[18][19]
Advanced Applications: Probing Structure with REDOR
While CP-MAS provides the isotropic chemical shift, more advanced techniques can extract further structural details. For instance, Rotational Echo Double Resonance (REDOR) experiments can be used to measure heteronuclear dipolar couplings, which are directly related to the distance between nuclei. A ¹⁵N-{¹³C} REDOR experiment on specifically labeled Acetanilide has been used to determine the orientation of the ¹⁵N CSA tensor within the molecular frame, providing a powerful link between NMR observables and molecular structure.[20][21]
References
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Bertani, P., Raya, J., & Bechinger, B. (2014). ¹⁵N chemical shift referencing in solid state NMR. Solid State Nuclear Magnetic Resonance, 61-62, 15–18. [Link]
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Chevelkov, V., Zhuravleva, A. V., Xue, Y., Reif, B., & Skrynnikov, N. R. (2007). Combined Analysis of ¹⁵N Relaxation Data from Solid- and Solution-State NMR Spectroscopy. Journal of the American Chemical Society. [Link]
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Emory University. (2013). NMR Experiment Procedure. [Link]
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Hong, M., & Jakes, K. (1999). Isotopic Labeling for NMR Spectroscopy of Biological Solids. Encyclopedia of Spectroscopy and Spectrometry. [Link]
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Heise, B., Leppert, J., & Ramachandran, R. (2000). Characterization of ¹⁵N chemical shift tensors via ¹⁵N-¹³C REDOR and ¹⁵N-¹H dipolar-shift CPMAS NMR spectroscopy. Solid State Nuclear Magnetic Resonance, 16(3), 177-87. [Link]
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O'Malley, P. J. (2010). ¹⁵N Solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. Protein Science. [Link]
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Schurko, R. W., et al. (2016). Natural abundance ¹⁴N and ¹⁵N solid-state NMR of pharmaceuticals and their polymorphs. Physical Chemistry Chemical Physics. [Link]
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Harper, J. K., et al. (2015). Monitoring the refinement of crystal structures with ¹⁵N solid-state NMR shift tensor data. The Journal of Chemical Physics. [Link]
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A. N. Asaad. (2011). NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. ResearchGate. [Link]
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Chevelkov, V., et al. (2016). Combined Analysis of ¹⁵N Relaxation Data from Solid- and Solution-State NMR Spectroscopy. Figshare. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
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University of Leicester. How to make an NMR sample. [Link]
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Ogoshi, T., et al. (2023). ¹⁵N CP/MAS NMR as a Tool for the Mechanistic Study of Mechanical Stimuli-Responsive Materials. ACS Omega. [Link]
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Bertani, P., Raya, J., & Bechinger, B. (2014). ¹⁵N chemical shift referencing in solid state NMR. ResearchGate. [Link]
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Eichele, K. (2020). NMR of acetanilide. University of Tübingen. [Link]
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O'Malley, P. J. (2010). ¹⁵N solid-state NMR provides a sensitive probe of oxidized flavin reactive sites. PubMed. [Link]
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Bruker. (n.d.). 150 and More Basic NMR Experiments. [Link]
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IMSERC. (n.d.). NMR Manual for Cross Polarization Magic Angle Spinning (CPMAS) Experiment. [Link]
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Lin, L., et al. (2012). A 3D MAS NMR experiment utilizing through-space ¹⁵N-¹⁵N correlations. PMC. [Link]
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Mandala, V. S., et al. (2018). Simultaneous Cross Polarization to ¹³C and ¹⁵N with ¹H Detection at 60 kHz MAS Solid-state NMR. National Institutes of Health. [Link]
- Rokosz, M. J., et al. (2001). ¹⁵N CP/MAS solid-state NMR spectroscopy of a ¹⁵N-enriched hindered amine light stabilizer. New Jersey Institute of Technology.
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Filippov, A. V., et al. (2003). ¹⁵N spin diffusion rate in solid-state NMR of totally enriched proteins: the magic angle spinning frequency effect. Journal of Biomolecular NMR. [Link]
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Hou, G., et al. (2013). Intramolecular ¹H–¹³C distance measurement in uniformly ¹³C, ¹⁵N labeled peptides by solid-state NMR. Journal of Magnetic Resonance. [Link]
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Juhász, T., et al. (2020). Three Decades of REDOR in Protein Science: A Solid-State NMR Technique for Distance Measurement and Spectral Editing. MDPI. [Link]
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Zhang, R., et al. (2020). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. ResearchGate. [Link]
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Zhang, R., et al. (2020). Quantitative Cross Polarization Magic-Angle Spinning NMR Spectroscopy in Solids. Chinese Journal of Magnetic Resonance. [Link]
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Equbal, A., et al. (2018). High-Efficiency Low-Power ¹³C-¹⁵N Cross Polarization in MAS NMR. PMC. [Link]
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Pandian, S., et al. (2022). Ultrafast Magic Angle Spinning Solid-State NMR Spectroscopy: Advances in Methodology and Applications. PMC. [Link]
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Andreas, L. B., et al. (2021). ¹H-Detected Biomolecular NMR under Fast Magic-Angle Spinning. PMC. [Link]
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Wiley. (n.d.). Acetanilide. SpectraBase. [Link]
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Jaroniec, C. P., et al. (2005). ¹⁵N-¹⁵N Proton Assisted Recoupling in Magic Angle Spinning NMR. PMC. [Link]
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Zorin, V., et al. (2022). Magic angle spinning effects on longitudinal NMR relaxation: ¹⁵N in L-histidine. The Journal of Chemical Physics. [Link]
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Acetanilide-15N for studying protein structure and dynamics
An In-Depth Guide to Utilizing ¹⁵N Isotopic Labeling for Elucidating Protein Structure and Dynamics
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of ¹⁵N isotopic labeling, a cornerstone technique in Nuclear Magnetic Resonance (NMR) spectroscopy, for the detailed study of protein structure, dynamics, and interactions.
Introduction: The Power of Seeing Proteins in Solution
While high-resolution techniques like X-ray crystallography provide static snapshots of proteins, understanding their function—how they bind, catalyze reactions, or transmit signals—requires insight into their behavior in a solution environment.[1] NMR spectroscopy is uniquely powerful in this regard, offering an atomic-resolution view of proteins in near-physiological conditions. However, for macromolecules like proteins, the sheer number of proton (¹H) signals results in an indecipherable overlap in a simple 1D NMR spectrum.
This challenge is overcome by isotopic labeling, most commonly with the stable isotope Nitrogen-15 (¹⁵N).[2][3] By expressing a protein in media where the sole nitrogen source is a ¹⁵N-labeled compound, such as ¹⁵N Ammonium Chloride (¹⁵NH₄Cl), we can specifically enrich the protein at every nitrogen position.[3][4][5] This enables a suite of powerful multi-dimensional NMR experiments, the most fundamental of which is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment.[6][7]
The ¹H-¹⁵N HSQC spectrum serves as a unique "fingerprint" of a protein.[7] With the exception of proline, every amino acid residue has a nitrogen-hydrogen pair in the protein backbone. The HSQC experiment generates a 2D map with one peak for each of these pairs, providing a sensitive probe for every residue in the protein.[6] The dispersion of these peaks is an immediate indicator of whether the protein is folded, while changes in their position or intensity report on structural changes, ligand binding, and dynamic processes.[6][8]
While this guide focuses on uniformly ¹⁵N-labeled proteins, it is worth noting that specific labeled small molecules, such as Acetanilide-¹⁵N, serve as valuable tools in NMR for developing new experimental techniques and for characterizing fundamental parameters like chemical shift anisotropy.[9][10] The principles discussed here are foundational to all applications of ¹⁵N in biomolecular NMR.
Core Principle: The ¹H-¹⁵N HSQC Experiment
The HSQC experiment is a cornerstone of protein NMR because it correlates the chemical shifts of two different nuclei that are directly bonded—in this case, the backbone amide proton (¹H) and its attached nitrogen (¹⁵N).[6][7] This is achieved through a series of radiofrequency pulses that transfer magnetization from the highly sensitive ¹H nucleus to the ¹⁵N nucleus, allow it to evolve, and then transfer it back to the ¹H for detection.
The causality behind this choice is sensitivity. The ¹H nucleus has a much higher gyromagnetic ratio than ¹⁵N, making it inherently easier to detect. The INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) steps in the pulse sequence leverage this to significantly boost the signal of the ¹⁵N nucleus.[6]
Caption: Magnetization transfer pathway in a basic ¹H-¹⁵N HSQC experiment.
The resulting 2D spectrum displays the ¹H chemical shift on one axis and the ¹⁵N chemical shift on the other. A well-folded protein typically yields a spectrum with well-dispersed peaks, whereas a disordered protein will have most of its peaks clustered in a narrow region of the ¹H dimension.[6][11]
Application 1: Mapping Molecular Interactions with Chemical Shift Perturbation (CSP)
One of the most powerful applications of ¹H-¹⁵N HSQC is mapping the binding interfaces between a protein and a ligand (e.g., a drug candidate, peptide, or another protein).[6][8] When a ligand binds, the chemical environment of the amino acid residues at the binding site changes, causing their corresponding HSQC peaks to shift. This phenomenon is known as Chemical Shift Perturbation (CSP).[8][12]
By monitoring these shifts in a titration experiment, one can identify the specific residues involved in the interaction and, if the assignments are known, map the binding site onto the protein's structure.[8]
Causality and Trustworthiness in CSP Experiments
A critical aspect of a trustworthy CSP experiment is rigorous control of the experimental conditions. A common pitfall is a change in the sample's pH upon addition of the ligand, which can induce chemical shift changes unrelated to the binding event.[11][13] Therefore, using a strong buffer and verifying the pH at each titration point is essential for validating that the observed perturbations are due to a direct interaction.
Caption: Workflow for a Chemical Shift Perturbation (CSP) titration experiment.
Protocol: Chemical Shift Perturbation Titration
-
Sample Preparation: Prepare a sample of uniformly ¹⁵N-labeled protein at a suitable concentration (typically 0.1-0.5 mM) in a well-buffered solution.[14] See the detailed sample preparation protocol below.
-
Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This is your reference (0 molar equivalents of ligand).[8]
-
Ligand Titration: Prepare a concentrated stock solution of the unlabeled ligand in the exact same buffer as the protein sample.
-
Incremental Addition: Add a small aliquot of the ligand stock to the protein sample to achieve the first desired molar ratio (e.g., 0.2 equivalents). Mix gently but thoroughly.
-
Acquisition: Acquire another 2D ¹H-¹⁵N HSQC spectrum.
-
Repeat: Continue adding ligand in increments (e.g., 0.5, 1.0, 2.0, 5.0, 10.0 equivalents), acquiring a spectrum at each step until the chemical shifts of the affected peaks stop changing (i.e., saturation is reached).[15]
-
Data Analysis: Overlay the spectra and identify the peaks that have shifted. For each residue i, calculate the weighted average chemical shift perturbation (Δδ) using the following equation, where ΔδH is the change in the proton chemical shift and ΔδN is the change in the nitrogen chemical shift.[12]
Δδavg = [ (Δδ¹H)² + (Δδ¹⁵N / 5)² ]1/2
The division by 5 for the nitrogen shift is a scaling factor to account for the typically larger range of ¹⁵N chemical shifts compared to ¹H.
Data Presentation: CSP Analysis
| Residue | Δδ ¹H (ppm) | Δδ ¹⁵N (ppm) | Weighted Δδ (ppm) |
| Gly48 | 0.12 | 0.85 | 0.208 |
| Ser52 | 0.15 | 0.95 | 0.242 |
| Val75 | 0.01 | 0.05 | 0.014 |
| Glu32 | 0.21 | 1.10 | 0.297 |
Table represents example data.
Application 2: Unveiling Protein Dynamics Across Timescales
Proteins are not static entities; they are dynamic molecules whose functions are governed by motions occurring over a vast range of timescales.[1][16] ¹⁵N-based NMR experiments are exceptionally suited to probe these dynamics.
Caption: Different NMR experiments probe protein dynamics on distinct timescales.
Amide Proton Hydrogen/Deuterium Exchange (HX)
The simplest dynamics experiment involves monitoring the rate at which backbone amide protons exchange with deuterium from the solvent.[17] This is achieved by transferring the protein into a D₂O-based buffer and acquiring a series of ¹H-¹⁵N HSQC spectra over time.
-
Causality: Amide protons that are exposed to the solvent will exchange rapidly, and their corresponding peaks will disappear quickly from the spectrum. Protons that are buried in the protein core or protected by stable hydrogen bonds (e.g., in α-helices or β-sheets) will exchange much more slowly.[17]
-
Application: HX rates provide direct information about the stability of secondary structures and the solvent accessibility of different protein regions.
Protocol: Amide H/D Exchange Monitored by HSQC
-
Initial Sample: Prepare a concentrated ¹⁵N-labeled protein sample in a protonated buffer (H₂O).
-
Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum.
-
Solvent Exchange: Rapidly exchange the buffer to an identical buffer made with >99% D₂O. This can be done using a desalting column or by lyophilizing the protein and redissolving it in the D₂O buffer.[17]
-
Time-Course Acquisition: Immediately begin acquiring a series of 2D ¹H-¹⁵N HSQC spectra. The frequency of acquisition depends on the expected exchange rates (e.g., every 15 minutes for the first hour, then every hour, then every few hours).
-
Analysis: Analyze the decay in the peak intensity for each residue over time to determine its exchange rate.
Relaxation Experiments (ps-ns Timescale)
For faster motions, a suite of ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N heteronuclear NOE) are used.[18][19] These experiments measure the rates at which the ¹⁵N nuclear spins return to equilibrium after being perturbed. These rates are highly sensitive to the motions of the N-H bond vector on the picosecond to nanosecond timescale.[20] This provides quantitative information on the flexibility of the protein backbone, allowing for the identification of rigid and flexible regions.
Conformational Exchange (μs-ms Timescale)
Many critical biological processes, such as enzyme catalysis and allosteric regulation, involve the protein switching between different conformational states on the microsecond to millisecond timescale. These "invisible" or sparsely populated states can be detected and characterized using advanced NMR experiments like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and Chemical Exchange Saturation Transfer (CEST).[21][22] These techniques provide invaluable information on the kinetics and thermodynamics of functional conformational changes.[22]
Detailed Protocols
Protocol 1: Uniform ¹⁵N Labeling of Protein in E. coli
This protocol is for expressing ¹⁵N-labeled protein using a minimal medium where ¹⁵NH₄Cl is the sole nitrogen source.[3][4]
-
Prepare M9 Minimal Media: Prepare 1L of 5x M9 salts solution. Autoclave.
-
Pre-culture: Inoculate 5-10 mL of rich media (e.g., LB) with a single colony of E. coli (e.g., BL21(DE3)) transformed with your expression plasmid. Grow overnight at 37°C.
-
Main Culture:
-
To 1L of sterile water, add 200 mL of sterile 5x M9 salts.
-
Add 20 mL of sterile 20% glucose (as the carbon source).
-
Add 2 mL of sterile 1M MgSO₄.
-
Add 1 mL of appropriate antibiotic.
-
Crucially, add 1g of ¹⁵NH₄Cl (Cambridge Isotope Laboratories or equivalent) as the sole nitrogen source.
-
-
Inoculation and Growth: Inoculate the 1L M9 culture with the overnight pre-culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression according to your specific protocol (e.g., by adding IPTG). Typically, expression is carried out for 4-16 hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.
Protocol 2: Preparation of a Protein Sample for NMR
Proper sample preparation is critical for acquiring high-quality NMR data.
-
Concentration: Concentrate the purified ¹⁵N-labeled protein to 0.3-1.0 mM.[14] Higher concentrations yield better signal-to-noise but can lead to aggregation.
-
Buffer Selection:
-
Use a buffer with components that do not have protons that would interfere with the protein signals (e.g., phosphate buffer is excellent).[4]
-
Keep the pH low (ideally below 6.5) to slow the exchange of backbone amide protons with water, which can broaden or eliminate signals.[4]
-
Keep the total salt concentration as low as possible (ideally <100 mM for cryogenic probes) to optimize spectrometer performance.[4][23]
-
| Parameter | Recommended Value/Condition | Rationale |
| Protein Conc. | 0.3 - 1.0 mM | Balances signal strength with protein solubility and stability.[14][23] |
| Buffer System | 20-50 mM Sodium Phosphate or similar non-protonated buffer | Avoids overwhelming buffer signals. |
| pH | 5.5 - 6.5 | Minimizes base-catalyzed amide proton exchange with solvent.[4] |
| Ionic Strength | < 100 mM (for CryoProbes) | Improves spectrometer performance and signal quality.[23] |
| D₂O Content | 5-10% (v/v) | Required for the spectrometer's field-frequency lock.[4] |
| Additives | 0.02% Sodium Azide, Protease Inhibitors (optional) | Prevents bacterial growth and protein degradation.[23] |
| Reference | 0.1 mM DSS or TSP | Provides a chemical shift reference (¹H = 0 ppm).[4] |
-
Final Steps:
Protocol 3: Acquiring a Standard 2D ¹H-¹⁵N HSQC Spectrum
This provides a general workflow for setting up the experiment. Specific commands are instrument-dependent.[25]
-
Sample Insertion and Locking: Insert the sample into the magnet. The spectrometer will "lock" onto the deuterium signal from the D₂O.
-
Tuning and Matching: Tune and match the probe for the ¹H and ¹⁵N frequencies to ensure efficient power transfer.
-
Shimming: Shim the magnetic field to make it as homogeneous as possible across the sample, which is critical for achieving sharp lines and high resolution.
-
Pulse Calibration: Calibrate the 90° pulse widths for both ¹H and ¹⁵N. This ensures the pulses correctly manipulate the nuclear spins.
-
Load Pulse Program: Select a sensitivity-enhanced, gradient-selected HSQC pulse sequence (e.g., hsqcetf3gpsi on Bruker systems).[25]
-
Set Spectral Parameters: Define the spectral widths and carrier frequencies (offsets) for both the ¹H and ¹⁵N dimensions to cover all expected signals.
-
Acquisition: Start the 2D acquisition. The experiment time will depend on the sample concentration and the desired resolution. A standard HSQC on a 0.5 mM sample can take from 30 minutes to a few hours.
| Parameter | Typical Value (600 MHz Spectrometer) | Purpose |
| ¹H Spectral Width | 12-16 ppm | To cover the amide proton region (~6.5-10.5 ppm) and water signal. |
| ¹H Carrier (O1P) | ~4.7 ppm (on water) | Center of the proton frequency range. |
| ¹⁵N Spectral Width | 35-45 ppm | To cover the backbone amide nitrogen region (~105-135 ppm). |
| ¹⁵N Carrier (O2P) | ~118-120 ppm | Center of the nitrogen frequency range. |
| ¹J(NH) Coupling | ~90-95 Hz | Used in the pulse sequence for magnetization transfer delays. |
| Acquisition Time | 1-4 hours | Dependent on sample concentration and desired signal-to-noise. |
Conclusion
The use of ¹⁵N isotopic labeling, anchored by the versatile ¹H-¹⁵N HSQC experiment, is an indispensable tool in modern structural biology and drug discovery. It provides a foundational "map" of the protein, upon which a wealth of structural and dynamic information can be layered. From rapidly identifying ligand binding sites via chemical shift perturbation to characterizing the complex landscape of protein motions across multiple timescales, these NMR methods offer unparalleled insights into how proteins function in their native solution state. The protocols and principles outlined in this guide provide a robust framework for leveraging this technology to answer critical biological questions.
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Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Magnetic Resonance Discussions. [Link]
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Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]
-
Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15 N- 1 H HSQC. ResearchGate. [Link]
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Grudziąż, K., & Koźmiński, W. (2020). Dynamic 15N{1H} NOE measurements: a tool for studying protein dynamics. Journal of Biomolecular NMR. [Link]
-
Zuiderweg, E. R. P. (2021). Insights into Protein Dynamics from 15N-1H HSQC. Copernicus.org. [Link]
-
Platypus Technologies. (n.d.). NMR sample preparation guidelines. [Link]
-
Tjandra, N., & Bax, A. (1997). Solution NMR Measurement of Amide Proton Chemical Shift Anisotropy in 15N-Enriched Proteins. Journal of the American Chemical Society. [Link]
-
Unknown Author. (n.d.). Expressing 15N labeled protein. University of Leicester. [Link]
-
Ramamoorthy, A., Wu, C. H., & Opella, S. J. (1995). Characterization of 15N chemical shift tensors via 15N-13C REDOR and 1N-1H dipolar-shift CPMAS NMR spectroscopy. Journal of Magnetic Resonance, Series B. [Link]
-
NMR Wiki. (2012). Amide Hydrogen Exchange (HX). [Link]
-
Michigan State University. (n.d.). Protein NMR Sample Requirements. [Link]
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Marion, D., Kay, L. E., Sparks, S. W., Torchia, D. A., & Bax, A. (1988). Three-Dimensional Heteronuclear NMR of 15N-Labeled Proteins. Journal of the American Chemical Society. [Link]
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University of Bristol. (n.d.). How to make an NMR sample. [Link]
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Lane, A. N., Arumugam, S., & Loo, A. (2019). NMR-based metabolite studies with 15N amino acids. Scientific Reports. [Link]
-
Gas Encyclopedia. (2025). The Role of Nitrogen-15 in NMR Spectroscopy for Molecular Structure Analysis. [Link]
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Protocols.io. (2024). HSQC_15N.nan. [Link]
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ResearchGate. (n.d.). Chemical shift perturbations of the 1 HN and 15 N resonances of... [Link]
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ResearchGate. (n.d.). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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ResearchGate. (n.d.). NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. [Link]
-
ResearchGate. (2025). Using the amide 15N CEST NMR experiment to study slow exchange between 'visible' protein states. [Link]
-
PubMed. (2023). pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. [Link]
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Protein NMR. (n.d.). 15N. [Link]
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Unknown Author. (n.d.). Protein isotopic enrichment for NMR studies. University of Florence. [Link]
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PubMed. (2023). Studying micro to millisecond protein dynamics using simple amide 15N CEST experiments supplemented with major-state R2 and visible peak-position constraints. [Link]
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Baylor College of Medicine. (n.d.). Ligand Binding by Chemical Shift Perturbation. [Link]
-
Bouvignies, G., & Kay, L. E. (2012). A carbonyl carbon label selective (CCLS) 1H–15N HSQC experiment for improved detection of backbone 13C–15N cross peaks in larger proteins. Journal of Biomolecular NMR. [Link]
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Abriata, L. (2025). ¹⁵N Relaxation Experiments to Probe Protein Dynamics. Medium. [Link]
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Pintacuda, G., Keniry, M. A., Huber, T., Park, A. Y., Dixon, N. E., & Otting, G. (2004). Fast Structure-Based Assignment of 15N HSQC Spectra of Selectively 15N-Labeled Paramagnetic Proteins. Journal of the American Chemical Society. [Link]
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ResearchGate. (n.d.). (PDF) NMR-based metabolite studies with 15N amino acids. [Link]
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Protein NMR. (n.d.). 1H-15N HSQC. [Link]
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NMR of acetanilide. (2020). [Link]
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ResearchGate. (n.d.). A 1 H, 15 N-HSQC-based titration protocol. [Link]
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Fushman, D. (2012). Determining protein dynamics from ¹⁵N relaxation data by using DYNAMICS. Methods in Molecular Biology. [Link]
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Barb, A. W., & Prestegard, J. H. (2011). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR. [Link]
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Wiley Analytical Science. (2024). Novel insights into protein structures, dynamics, and interactions. [Link]
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Venditti, V. (2025). Harnessing protein conformational dynamics for drug discovery. Iowa State University Digital Repository. [Link]
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Application Note: High-Precision Nitrogen Isotope Ratio Analysis Using Acetanilide-¹⁵N Standards with Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS)
Abstract
This comprehensive guide provides a detailed framework for the precise and accurate determination of nitrogen stable isotope ratios (δ¹⁵N) in a variety of solid materials using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS). We delve into the critical role of isotopic standards for data normalization and calibration, with a specific focus on the application of Acetanilide-¹⁵N. This document outlines the core principles of the technique, provides field-proven, step-by-step protocols for sample preparation and analysis, and offers insights into data processing and quality control. The methodologies described herein are designed to establish a self-validating system, ensuring the generation of trustworthy and comparable data for researchers, scientists, and professionals in drug development and other scientific fields.
Introduction: The Principle and Power of IRMS
Isotope Ratio Mass Spectrometry (IRMS) is a powerful analytical technique used to measure the relative abundance of stable isotopes in a given sample.[1][2] Unlike conventional mass spectrometry that focuses on identifying chemical structures, IRMS is designed for the high-precision measurement of isotope ratios, such as ¹⁵N/¹⁴N, ¹³C/¹²C, and ²H/¹H.[3] These ratios can provide invaluable information about the geographic, chemical, and biological origins and history of a substance.[2]
The analysis of solid samples for nitrogen isotope composition is typically accomplished by coupling an Elemental Analyzer (EA) to the IRMS instrument (EA-IRMS). In this configuration, the sample is combusted at a high temperature, quantitatively converting all nitrogen-containing compounds into nitrogen gas (N₂).[3][4] This N₂ gas is then carried in a stream of helium, purified, and separated from other combustion products via a gas chromatographic column before being introduced into the mass spectrometer.[4] The IRMS then measures the ratio of ions with mass-to-charge (m/z) 29 (¹⁴N¹⁵N) to m/z 28 (¹⁴N¹⁴N) to determine the ¹⁵N abundance.
The Keystone of Accuracy: Isotopic Standards
The foundation of reliable IRMS measurement lies in meticulous calibration and normalization against reference materials of known isotopic composition.[5][6] Due to instrumental mass bias and potential drifts, raw measured isotope ratios are not absolute. To ensure inter-laboratory comparability and accuracy, data must be anchored to an internationally recognized scale. For nitrogen, this scale is defined by atmospheric air (AIR), which is assigned a δ¹⁵N value of 0‰ (per mil) by definition.[7]
In daily practice, it is impractical to use atmospheric air directly. Instead, solid, homogenous, and isotopically well-characterized materials, known as secondary reference materials or standards, are used.[8] Accurate analysis requires calibration using at least two reference materials with different isotopic compositions that bracket the expected isotopic range of the unknown samples.[9][10] This two-point calibration corrects for any instrumental linearity or scale compression effects.[9][10]
Acetanilide-¹⁵N: A Validated Working Standard
Acetanilide (C₈H₉NO) is an organic solid that is widely used as a routine laboratory standard for EA-IRMS. Its stability, homogeneity, and well-characterized C and N content make it an excellent choice for instrument calibration and quality control. Acetanilide standards enriched in ¹⁵N are available, providing reference points across a range of δ¹⁵N values.[9][11] This is critical for building robust calibration curves.
Table 1: Properties of Acetanilide-¹⁵N Standard
| Property | Value | Source |
|---|---|---|
| Chemical Formula | CH₃CO¹⁵NHC₆H₅ | [12] |
| Molecular Weight | 136.16 g/mol | [12][13][14] |
| Isotopic Purity | Typically ≥98 atom % ¹⁵N | [12][13] |
| Form | Solid | [12] |
| Melting Point | 113-115 °C | [12] |
| δ¹⁵N Values | Available in a range from approx. +1.18‰ to +40.57‰ |[9][11] |
Using standards like Acetanilide that are chemically similar to the unknown organic samples adheres to the "principle of identical treatment," which posits that the highest accuracy is achieved when samples and standards are chemically analogous and are treated identically throughout the preparation and analysis process.[15]
Experimental Workflow and Protocols
The following sections provide a detailed, step-by-step methodology for the analysis of solid samples using Acetanilide-¹⁵N standards.
Diagram of the EA-IRMS Workflow
The diagram below illustrates the complete analytical pathway from sample preparation to data acquisition.
Caption: Workflow for δ¹⁵N analysis using EA-IRMS.
Protocol 1: Sample and Standard Preparation
This protocol details the critical first steps of accurately weighing and encapsulating samples and standards. Meticulous execution here is paramount for high-quality data.
Materials:
-
Microbalance (readability of 1 µg)
-
Anti-static device
-
Clean, fine-tipped tweezers (non-magnetic)
-
Spatulas
-
Tin capsules (e.g., 5 x 8 mm)
-
96-well trays
-
Acetanilide-¹⁵N standards (at least two with different, certified δ¹⁵N values)
-
Ethanol and Kimwipes
Procedure:
-
Workstation Preparation: Clean the balance and all weighing tools (tweezers, spatulas) with ethanol and Kimwipes to remove any contaminants.[18] Ensure the microbalance is level and calibrated.
-
Tare Capsule: Using tweezers, place a single tin capsule onto the microbalance weighing pan. Allow the reading to stabilize and then tare the balance.
-
Weighing Standards:
-
Carefully add the Acetanilide-¹⁵N standard into the tin capsule until the target weight is reached. The optimal weight depends on the nitrogen content and instrument sensitivity but is typically in the range of 0.1 to 0.5 mg.
-
Causality: The amount of standard and sample must be targeted to produce a similar N₂ peak amplitude (signal intensity) to ensure linearity and minimize mass-dependent fractionation effects.[15] Analyzing samples and standards at vastly different concentrations can compromise data accuracy.
-
Record the precise weight.
-
-
Weighing Samples: Repeat step 3 for all unknown samples. The target weight for unknowns should be based on their estimated nitrogen content to yield a signal intensity comparable to the standards.[19]
-
Encapsulation:
-
Tray Loading: Place the encapsulated samples and standards into a labeled 96-well tray. Maintain a detailed log of the position of each sample and standard. A typical, self-validating sequence is described in the next section.
Protocol 2: Instrument Setup and Analysis Sequence
Instrumentation:
-
Elemental Analyzer (EA) coupled to an Isotope Ratio Mass Spectrometer (IRMS) via a continuous flow interface.
Table 2: Typical EA-IRMS Instrument Parameters for δ¹⁵N Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Combustion Tube Temp. | 980 - 1020 °C | Ensures complete and instantaneous combustion of the sample.[4] |
| Reduction Tube Temp. | 650 - 700 °C | Reduces nitrogen oxides (NOx) formed during combustion to N₂ gas. |
| He Carrier Gas Flow | 90 - 120 mL/min | Transports the analyte gases from the EA to the IRMS.[4] |
| GC Column Temp. | 50 - 70 °C | Separates N₂ from other gases, particularly CO, which has the same nominal mass. |
| O₂ Injection Volume | ~50 mL | Provides excess oxygen for complete sample combustion. |
| Reference Gas | High-purity N₂ gas | Used for instrument tuning and as a preliminary check on instrument stability. |
Analysis Sequence: A robust analytical run should include blanks, standards at multiple isotopic levels, and quality control (QC) check standards distributed throughout the sequence.
Table 3: Example 96-Well Plate Run Sequence
| Position(s) | Sample Type | Purpose |
|---|---|---|
| 1-3 | Empty Tin Capsule (Blank) | To determine the instrumental background and correct for any contribution from the tin capsules or atmospheric leaks. |
| 4-6 | Acetanilide Std. 1 (e.g., δ¹⁵N = +1.18‰) | Primary standard for two-point calibration. |
| 7-9 | Acetanilide Std. 2 (e.g., δ¹⁵N = +40.57‰) | Second primary standard for two-point calibration.[9][11] |
| 10 | QC Check Standard (known δ¹⁵N) | An independent, well-characterized material to validate the calibration curve. |
| 11-20 | Unknown Samples 1-10 | |
| 21-22 | Acetanilide Std. 1 | Drift correction and ongoing performance check. |
| 23-24 | Acetanilide Std. 2 | Drift correction and ongoing performance check. |
| ... | ... (Repeat pattern) | ... |
| 95-96 | QC Check Standard | Final check on instrument stability over the entire run. |
Procedure:
-
System Check: Before starting the run, perform a leak check and analyze the reference gas to ensure the IRMS is stable.[20]
-
Load Sequence: Program the autosampler sequence according to your tray log.
-
Initiate Run: Start the automated analysis. The system will drop each capsule into the EA combustion furnace, and the resulting gases will be analyzed by the IRMS.
Data Processing and Validation
Raw data from the IRMS consists of ion beam ratios measured relative to the instrument's internal reference gas. These values must be corrected and converted to the international AIR scale.
Step-by-Step Data Processing
-
Peak Integration: The instrument software identifies the N₂ peak for each sample and integrates the area to determine the total signal and the raw isotope ratio.
-
Blank Correction: The average signal from the empty tin capsule blanks is subtracted from all other samples.
-
Drift Correction: Instrument performance can drift over the course of a long run. The software uses the repeated measurements of the laboratory standards throughout the sequence to apply a mathematical correction for this drift.[15]
-
Normalization (Two-Point Calibration): This is the most critical step. The raw, drift-corrected δ¹⁵N values for the two primary Acetanilide standards are used to create a linear regression equation. This equation defines the relationship between the measured values and the true, certified values.[9][21] This equation is then applied to all unknown samples to transform their measured values onto the international δ¹⁵N AIR scale.
-
QC Validation: The final, normalized δ¹⁵N value of the independently run QC check standard is compared to its known value. The result should fall within an acceptable tolerance (e.g., ± 0.2‰), providing confidence in the calibration and the overall accuracy of the run.
Troubleshooting
Table 4: Common Issues and Solutions in EA-IRMS
| Issue | Potential Cause(s) | Recommended Action(s) |
|---|---|---|
| Poor Precision (high SD in replicate standards) | 1. Inhomogeneous standards/samples. 2. Inconsistent capsule folding/leaks. 3. EA reactor packing is failing. 4. Leak in the system. | 1. Ensure samples are finely ground and homogenized. 2. Review capsule folding technique. 3. Replace combustion and reduction tube reagents. 4. Perform a system leak check.[20] |
| Poor Accuracy (QC standard is off) | 1. Incorrect certified values entered for standards. 2. Standards have degraded or are contaminated. 3. Significant instrumental non-linearity. | 1. Double-check all standard values in the processing software. 2. Use fresh, certified standards. 3. Ensure sample and standard peak amplitudes are closely matched. Run a linearity check. |
| Low Sensitivity (small sample peaks) | 1. Not enough sample material weighed. 2. Leak in the system. 3. IRMS source needs cleaning/tuning. | 1. Increase sample weight based on elemental content. 2. Perform a system leak check.[20] 3. Follow manufacturer's guidelines for source maintenance. |
| High Backgrounds (especially m/z 28) | 1. Significant atmospheric leak. 2. Carrier gas is contaminated. 3. Degassing of new reactor tubes. | 1. Locate and fix the leak.[20] 2. Replace the helium cylinder. 3. Allow the system to pump down and stabilize overnight after maintenance. |
Conclusion
The use of EA-IRMS with well-characterized standards like Acetanilide-¹⁵N provides a robust and reliable method for high-precision nitrogen isotope analysis. By following the detailed protocols for sample preparation, implementing a self-validating analytical sequence, and applying a rigorous two-point calibration, researchers can generate highly accurate and defensible δ¹⁵N data. Adherence to these principles of scientific integrity and good practice is essential for advancing research in fields from environmental science to pharmaceutical development.
References
- Good Practice Guide for Isotope Ratio Mass Spectrometry. (n.d.). FIRMS Network.
-
Isotope-ratio mass spectrometry - Wikipedia. (n.d.). Retrieved from [Link]
-
Evaluation of Accuracy and Precision of IRMS by Using Standard Materials and Applications. (2016). Scientific Research Publishing. Retrieved from [Link]
-
Isotope Ratio Mass Spectrometry. (2008). Analytical Chemistry. Retrieved from [Link]
-
Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
Nitrogen Isotopic Reference Materials. (n.d.). Commission on Isotopic Abundances and Atomic Weights. Retrieved from [Link]
-
Acetanilide-¹⁵N | C8H9NO | CID 12199326. (n.d.). PubChem. Retrieved from [Link]
-
IRMS solid sample preparation. (n.d.). Queensland University of Technology. Retrieved from [Link]
-
Carbon and Nitrogen Analysis of Solids by EA-IRMS. (n.d.). University of Utah SIRFER. Retrieved from [Link]
-
Sample Preparation. (n.d.). University of British Columbia Stable Isotope Facility. Retrieved from [Link]
-
EA Troubleshooting Guide. (n.d.). Elementar. Retrieved from [Link]
-
Determination of δ13C, δ15N, or δ34S by Isotope-Ratio-Monitoring Mass Spectrometry Using an Elemental Analyzer. (n.d.). USGS Publications Warehouse. Retrieved from [Link]
-
Dunn, P. J. H., et al. (Eds.). (n.d.). IRMS Good Practice Guide. FIRMS Network. Retrieved from [Link]
-
Request PDF: Good Practice Guide For Isotope Ratio Mass Spectrometry. (n.d.). ResearchGate. Retrieved from [Link]
-
Bohlke, J. K., et al. (n.d.). New reference materials for nitrogen-isotope-ratio measurements. USGS. Retrieved from [Link]
-
Solid Samples. (n.d.). University of Waterloo Environmental Isotope Laboratory. Retrieved from [Link]
-
IAEA TECDOC SERIES: Standard Operating Procedures for Stable Isotope (¹³C and ¹⁵N) Analysis of Soil and Plant Samples by Isotope Ratio Mass Spectrometry. (n.d.). IAEA. Retrieved from [Link]
-
Validation of GC–IRMS techniques for δ13C and δ2H CSIA of organophosphorus compounds and their potential for studying the mode of hydrolysis in the environment. (n.d.). ResearchGate. Retrieved from [Link]
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- 7. Nitrogen Isotopic Reference Materials | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. Calibration and Data Processing in Gas Chromatography Combustion Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nicotine, acetanilide and urea multi-level2H-,13C- and15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry | U.S. Geological Survey [usgs.gov]
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- 12. 乙酰苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
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- 18. cms.qut.edu.au [cms.qut.edu.au]
- 19. Carbon and Nitrogen Analysis of Solids by EA-IRMS - SIRFER [sirfer.utah.edu]
- 20. EA Troubleshooting [support.elementar.co.uk]
- 21. researchgate.net [researchgate.net]
Application Note & Protocol: Tracing the Metabolic Fate of Acetanilide-¹⁵N in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Abstract
Stable isotope labeling is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) research, offering unparalleled precision in tracking the biotransformation of xenobiotics. Acetanilide, a precursor to the widely used analgesic acetaminophen (paracetamol), serves as a classic model for studying the metabolism of N-phenylacetamide derivatives. This guide provides a comprehensive framework for utilizing Acetanilide-¹⁵N in vivo. We will delve into the scientific rationale, present a detailed experimental protocol for rodent models, and outline the analytical methodology for quantifying the parent compound and its primary metabolites. The protocols described herein are designed to be self-validating, providing researchers with a robust system for investigating drug metabolism pathways with high fidelity.
Part 1: Scientific Background & Rationale
The Scientific Imperative for Stable Isotope Tracing
In drug development, understanding a compound's metabolic fate is critical for assessing its efficacy and safety. Traditional analytical methods can struggle to differentiate between the administered drug, its metabolites, and endogenous molecules with similar properties. Stable isotope-labeled compounds, such as Acetanilide-¹⁵N, overcome this challenge. By incorporating a heavier, non-radioactive isotope (¹⁵N), the mass of the parent drug and all subsequent metabolites containing the label is increased by a known amount. This mass shift allows for unambiguous detection and quantification using mass spectrometry, effectively filtering out the biological background noise.
Metabolic Biotransformation of Acetanilide
The metabolism of acetanilide is a well-characterized process primarily occurring in the liver, involving both Phase I and Phase II enzymatic reactions.
-
Phase I Metabolism (Functionalization): The primary and most significant metabolic step is the aromatic hydroxylation of acetanilide at the para-position to form N-acetyl-p-aminophenol , more commonly known as acetaminophen or paracetamol. This reaction is catalyzed by the cytochrome P450 (CYP450) family of enzymes, with isoforms such as CYP1A2, CYP2E1, and CYP3A4 playing key roles. The ¹⁵N label, located on the amide nitrogen, is fully retained in this transformation. A minor and toxicologically significant Phase I pathway is the hydrolysis of the amide bond to release aniline, which can induce methemoglobinemia.
-
Phase II Metabolism (Conjugation): The generated paracetamol is then rapidly conjugated with endogenous molecules to increase its water solubility and facilitate excretion. The main conjugation reactions are glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases), forming paracetamol-glucuronide and paracetamol-sulfate, respectively. These conjugates are the primary metabolites excreted in urine.
The diagram below illustrates the central metabolic pathway. The ¹⁵N label acts as a reliable tracer, following the core molecular structure through these critical biotransformation steps.
Caption: Metabolic pathway of Acetanilide-¹⁵N.
Part 2: Experimental Design & Protocol
Model Organism Selection
Sprague-Dawley rats are a widely accepted model for toxicological and pharmacological studies due to their well-characterized physiology and metabolic similarity to humans for many pathways. Their use in studies of acetanilide and related compounds is extensively documented, providing a strong historical basis for their selection.
Experimental Workflow
A successful in vivo study requires careful planning from animal preparation to final data analysis. The workflow ensures reproducibility and minimizes variables that could confound the results.
Caption: End-to-end workflow for in vivo Acetanilide-¹⁵N study.
Detailed Step-by-Step Protocol
This protocol outlines a pharmacokinetic study in rats following a single oral dose.
1. Animal Housing and Acclimatization
-
Subjects: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Acclimatization: Allow animals to acclimate for at least one week prior to the experiment. For urine collection, acclimate rats to metabolic cages 48 hours before dosing.
2. Dosing Solution Preparation & Administration
-
Rationale: Oral gavage is chosen as it is a precise method for oral administration and mimics a common route of human exposure. The vehicle must be non-toxic and effectively solubilize the compound.
-
Vehicle: A common vehicle is 0.5% (w/v) carboxymethylcellulose (CMC) in water.
-
Dose Calculation: A non-toxic dose is essential. Based on literature, an oral LD50 in rats is 800 mg/kg. A working dose of 50-100 mg/kg is appropriate for a metabolic study.
-
Preparation:
-
Weigh the required amount of Acetanilide-¹⁵N.
-
Prepare the 0.5% CMC vehicle.
-
Create a homogenous suspension of Acetanilide-¹⁵N in the vehicle using a vortex mixer and/or sonicator. Prepare fresh on the day of dosing.
-
-
Administration:
-
Fast animals overnight (approx. 12-16 hours) before dosing, ensuring free access to water.
-
Weigh each animal immediately before dosing to calculate the exact volume to administer.
-
Administer the dose suspension via oral gavage using a suitable gauge gavage needle. A typical dosing volume is 5-10 mL/kg.
-
3. Pharmacokinetic (PK) Sample Collection
-
Rationale: A well-defined time course is crucial for capturing the absorption, distribution, metabolism, and excretion (ADME) phases.
-
Blood Sampling (Serial):
-
Time Points: Pre-dose (0), and 15, 30, 60, 120, 240, 480, and 1440 minutes (24 hours) post-dose.
-
Procedure: Collect ~200 µL of whole blood from the tail vein into tubes containing an anticoagulant (e.g., K2-EDTA). Keep samples on ice.
-
-
Urine Collection:
-
House animals in metabolic cages.
-
Collect urine over intervals (e.g., 0-4h, 4-8h, 8-24h). Record the total volume for each interval and store an aliquot.
-
-
Terminal Tissue Collection:
-
At the final time point (e.g., 24 hours), euthanize the animals via an approved method.
-
Perform cardiac puncture for a terminal blood draw.
-
Perfuse with saline and collect key metabolic organs (liver, kidneys). Blot dry, weigh, and flash-freeze in liquid nitrogen.
-
4. Sample Processing and Storage
-
Plasma Preparation:
-
Centrifuge the whole blood samples at 2,000 x g for 15 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) into clean, labeled cryovials.
-
-
Storage: Store all plasma, urine, and tissue samples at -80°C until analysis to ensure analyte stability.
Part 3: Analytical Methodology
Analyte Extraction from Plasma: Protein Precipitation
-
Rationale: Protein precipitation is a rapid and effective method to remove high-abundance proteins from plasma that would otherwise interfere with LC-MS/MS analysis. Cold acetonitrile is highly efficient at denaturing proteins and precipitating them out of solution.
-
Protocol:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 50 µL of rat plasma.
-
Add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., Acetanilide-d5). The internal standard is critical for correcting for variations in sample processing and instrument response.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of a suitable mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Rationale: LC-MS/MS provides the highest degree of sensitivity and selectivity for quantifying small molecules in complex biological matrices. The liquid chromatography step separates the parent drug from its metabolites, while the tandem mass spectrometer provides definitive identification and quantification based on mass-to-charge ratio and fragmentation patterns.
-
Suggested LC-MS/MS Parameters:
-
LC System: Standard UHPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation: MRM Transitions for Quantification
The core of the LC-MS/MS method is monitoring specific mass transitions from the precursor ion (the molecule of interest) to a unique product ion (a fragment of the molecule). The ¹⁵N label increases the precursor mass by 1 Da.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Acetanilide-¹⁵N | 137.1 | 94.1 | Corresponds to the loss of the ketene group [CH₂=C=O]. |
| Paracetamol-¹⁵N | 153.1 | 111.1 | Corresponds to the protonated aminophenol-¹⁵N fragment. |
| Acetanilide-d5 (IS) | 141.1 | 98.1 | Internal standard for quantification. |
References
-
Bentham Science. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
-
SciSpace. (n.d.). Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. Retrieved from [Link]
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Patsnap Synapse. (2024). What is Acetanilide used for? Retrieved from [Link]
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Wikipedia. (n.d.). Acetanilide. Retrieved from [Link]
- Koen, Y. M., Liu, K., Shinogle, H., Williams, T. D., & Hanzlik, R. P. (2016). Comparative Toxicity and Metabolism of N-Acyl Homologues of Acetaminophen and Its Isomer 3'-Hydroxyacetanilide. Chemical Research in Toxicology,
Troubleshooting & Optimization
Technical Support Center: Optimizing ¹⁵N Labeling Efficiency in Cell Cultures
Welcome to the technical support center for optimizing ¹⁵N labeling efficiency in your cell culture experiments. This guide is designed for researchers, scientists, and drug development professionals who utilize stable isotope labeling for applications in quantitative proteomics, structural biology, and metabolic studies. Here, we address common challenges and provide in-depth, field-proven solutions to ensure the integrity and reproducibility of your results.
Section 1: Troubleshooting Common ¹⁵N Labeling Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your ¹⁵N labeling experiments. We delve into the root causes of these issues and provide actionable troubleshooting steps.
Q1: My mass spectrometry (or NMR) results indicate incomplete ¹⁵N incorporation. What are the likely causes and how can I improve labeling efficiency?
A1: Incomplete labeling is a frequent challenge that can significantly impact the accuracy of quantitative studies and the quality of structural data.[1][2] The primary reasons for low enrichment levels include insufficient labeling time, dilution of the labeled precursor pool by unlabeled nitrogen sources, and suboptimal cell health.
Troubleshooting Steps:
-
Extend Labeling Duration: Ensure that cells have undergone a sufficient number of doublings in the ¹⁵N-containing medium to dilute out the initial ¹⁴N-containing proteins. For many mammalian cell lines, this can require 5-7 cell divisions. It's recommended to aim for a labeling efficiency of 97% or higher for high-quality data.[3][4]
-
Verify the Purity of ¹⁵N Source: Use a high-purity ¹⁵N source (e.g., >99% ¹⁵NH₄Cl or ¹⁵N-labeled amino acids) to minimize the introduction of ¹⁴N into your culture medium.[3][4]
-
Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains free amino acids that will compete with your ¹⁵N-labeled amino acids, leading to lower incorporation efficiency. Always use dialyzed FBS to remove these small molecules.
-
Adapt Cells to the Labeling Medium: Abruptly switching cells to a new medium formulation can induce a stress response, altering metabolism and protein synthesis rates. Gradually adapt your cells to the ¹⁵N medium over several passages.
-
Monitor Cell Health and Proliferation: Ensure that cells are healthy and actively dividing in the labeling medium. Monitor cell viability and doubling time. Suboptimal growth conditions can lead to increased protein turnover and reduced labeling efficiency.
-
Check for Contamination: Mycoplasma or other microbial contamination can consume labeled precursors, reducing their availability for your cells. Regularly test your cultures for contamination.
Q2: I'm observing unexpected mass shifts in my mass spectrometry data, suggesting metabolic conversion of amino acids. How can I address this, particularly the conversion of arginine to proline?
A2: The metabolic conversion of supplied labeled amino acids into other amino acids is a well-documented phenomenon that can compromise the accuracy of SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) and other quantitative proteomic experiments.[5][6][7] The most common conversion is that of arginine to proline.[6][8][9]
Troubleshooting & Optimization:
-
Supplement with Unlabeled Proline: The most effective way to prevent the conversion of heavy arginine to heavy proline is to add an excess of unlabeled L-proline to your SILAC medium.[7][8][9] A concentration of at least 200 mg/L of L-proline has been shown to render this conversion undetectable.[9]
-
Optimize Arginine Concentration: In some cell lines, reducing the concentration of labeled arginine can help mitigate its conversion to proline.[5] However, this must be balanced with the need to provide sufficient arginine for normal protein synthesis.
-
Computational Correction: If proline supplementation is not feasible, computational methods can be used to correct for the skewed isotopic ratios in proline-containing peptides.[5] This involves identifying the isotopic cluster corresponding to the converted proline and incorporating its intensity into the quantification of the heavy peptide.[5]
Metabolic Pathway of Arginine to Proline Conversion:
Caption: Metabolic conversion of ¹⁵N-Arginine to ¹⁵N-Proline and its inhibition.
Q3: My protein yield is significantly lower after performing ¹⁵N labeling. What are the potential causes and how can I improve it?
A3: Low protein yield is a common issue when transitioning from standard culture media to minimal or customized labeling media.[10] The reasons can range from nutrient limitation to cellular stress.
Troubleshooting Steps:
-
Optimize Media Composition: Minimal media used for labeling may lack certain components that are present in richer media and are important for robust cell growth and protein expression. Consider supplementing the medium with non-essential amino acids (unlabeled) and vitamins.
-
Address Leaky Expression of Toxic Proteins: For inducible expression systems, "leaky" or basal expression of a toxic protein can slow cell growth, leading to poor yields.[11] Ensure you are using a tightly regulated promoter system.[11]
-
Optimize Induction Conditions: If you are overexpressing a protein, optimize the induction time and temperature. Lowering the temperature post-induction can sometimes improve protein folding and solubility, leading to higher yields of functional protein.[10]
-
Improve Lysis Efficiency: Ensure that your cell lysis protocol is efficient. Incomplete lysis will result in a significant loss of protein.[10]
-
Minimize Protein Degradation: Add protease inhibitors to your lysis buffer and keep samples cold to prevent protein degradation.[10]
-
Assess Protein Solubility: The expressed protein may be forming insoluble aggregates or inclusion bodies.[10] This can sometimes be exacerbated by the stress of growing in labeling media. Optimize expression conditions to favor solubility, such as by lowering the expression temperature.[10]
Q4: I'm observing "scrambling" of the ¹⁵N label to other amino acids, not just the one I supplied. Why does this happen and can it be prevented?
A4: Label scrambling occurs when the ¹⁵N from the supplied labeled amino acid is metabolically transferred to other amino acids through various biochemical pathways, such as transamination.[12][13][14][15] This is a more significant issue in mammalian cells compared to E. coli due to their more complex metabolism.[16]
Troubleshooting & Mitigation:
-
Strategic Selection of Labeled Amino Acids: Some amino acids are more prone to metabolic scrambling than others. For example, in HEK293 cells, C, F, H, K, M, N, R, T, W, and Y show minimal scrambling, while A, D, E, I, L, and V are more susceptible.[16]
-
Supplement with Unlabeled Amino Acids: Adding an excess of other unlabeled amino acids to the medium can help to suppress the scrambling of the ¹⁵N label.[12] This is due to feedback inhibition of the biosynthetic pathways.[12]
-
Mass Spectrometry Analysis to Confirm Scrambling: Tandem mass spectrometry (MS/MS) can be used to identify the specific locations of ¹⁵N labels within peptides, confirming which amino acids have incorporated the scrambled label.[12][14]
Workflow for Assessing Label Scrambling:
Caption: Workflow for detecting and mitigating ¹⁵N label scrambling.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the recommended cell passage number for labeling experiments?
-
A: It is highly recommended to use low-passage cells (e.g., <15-20 passages) for your labeling experiments.[17][18] High-passage cells can exhibit altered metabolism, growth rates, and gene expression, which can lead to variability in labeling efficiency and overall experimental reproducibility.[17][19][20][21]
-
-
Q: How do I accurately measure the percentage of ¹⁵N incorporation?
-
A: Mass spectrometry is the most common and accurate method.[22] After protein extraction and digestion, the resulting peptides are analyzed. The isotopic distribution of the peptides is measured, and the relative abundance of the ¹⁵N-containing peaks is used to calculate the enrichment level.[22] Software tools are available to aid in this analysis.[3]
-
-
Q: Can I use ¹⁵N labeling for secreted proteins?
-
A: Yes, ¹⁵N labeling is well-suited for studying secreted proteins. The labeling is performed in the same manner, and the secreted proteins can be collected from the conditioned medium for analysis. This is a common practice in studies involving glycoproteins and other post-translationally modified proteins expressed in mammalian cells.[16]
-
-
Q: Is it necessary to adapt my cells to the heavy medium?
-
A: Yes, adaptation is crucial for maintaining cell health and ensuring consistent labeling. A sudden shift to a different medium formulation can induce a stress response. A gradual adaptation over several passages allows the cells to adjust their metabolism to the new nutrient environment, leading to more reliable and reproducible labeling.
-
-
Q: What are the key differences in ¹⁵N labeling between bacterial (E. coli) and mammalian cells?
-
A: The primary difference lies in the complexity of the growth medium and cellular metabolism. E. coli can typically be grown in a simple minimal medium with ¹⁵NH₄Cl as the sole nitrogen source.[23][24] Mammalian cells require a much more complex medium, and often, individual ¹⁵N-labeled amino acids are used instead of a single nitrogen source.[25][26] Additionally, metabolic scrambling of labels is a more significant concern in mammalian cells.[13][16]
-
Section 3: Experimental Protocols
Protocol 1: Preparation of ¹⁵N Labeling Medium for Mammalian Cells
This protocol provides a general guideline for preparing a ¹⁵N labeling medium for adherent or suspension mammalian cells.
-
Base Medium Selection: Start with a base medium that is deficient in the amino acids you intend to label (e.g., DMEM/F-12 without L-glutamine, L-arginine, L-lysine).
-
Reconstitution of Labeled Amino Acids: Prepare stock solutions of your desired ¹⁵N-labeled amino acids (e.g., ¹⁵N-Arginine, ¹⁵N-Lysine) in sterile, nuclease-free water or an appropriate buffer. Filter-sterilize the stock solutions through a 0.22 µm filter.
-
Supplementation of Medium:
-
Add the ¹⁵N-labeled amino acid stock solutions to the base medium to achieve the desired final concentration.
-
Add all other unlabeled amino acids to their recommended concentrations.
-
To prevent arginine-to-proline conversion, supplement the medium with at least 200 mg/L of unlabeled L-proline.[9]
-
Add other necessary components such as glucose, vitamins, and salts as required by your specific cell line.
-
-
Addition of Dialyzed Serum: Supplement the final medium with 10% dialyzed fetal bovine serum (dFBS) to provide essential growth factors without introducing unlabeled free amino acids.
-
Final sterile filtration: Filter the complete labeling medium through a 0.22 µm filter before use.
Protocol 2: Step-by-Step Workflow for Assessing ¹⁵N Incorporation Efficiency via Mass Spectrometry
-
Cell Culture and Harvesting: Culture your cells in the prepared ¹⁵N labeling medium for a sufficient duration (typically 5-7 cell doublings). Harvest the cells by centrifugation.
-
Protein Extraction and Quantification: Lyse the cell pellet using a suitable lysis buffer containing protease inhibitors. Quantify the total protein concentration using a standard method (e.g., BCA assay).
-
Protein Digestion:
-
Take a known amount of protein (e.g., 20-50 µg).
-
Perform in-solution or in-gel digestion with a protease such as trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
-
Data Analysis:
-
Use a suitable software package to identify peptides and proteins.
-
For identified peptides, extract the isotopic distribution for both the light (¹⁴N) and heavy (¹⁵N) forms if performing a comparative experiment, or just the heavy form to assess incorporation.
-
Calculate the ¹⁵N enrichment by determining the ratio of the intensity of the ¹⁵N-containing isotopic peaks to the total intensity of the isotopic cluster.
-
Section 4: Quantitative Data Summary
Table 1: Recommended Amino Acid Concentrations for SILAC Media to Minimize Arginine-to-Proline Conversion
| Amino Acid | Recommended Concentration | Purpose | Reference |
| ¹⁵N-Arginine | Varies by cell line (e.g., 84 mg/L for DMEM) | Heavy labeled amino acid for quantification. | [5] |
| ¹⁵N-Lysine | Varies by cell line (e.g., 146 mg/L for DMEM) | Heavy labeled amino acid for quantification. | |
| L-Proline (unlabeled) | ≥ 200 mg/L | To prevent metabolic conversion of ¹⁵N-Arginine to ¹⁵N-Proline. | [9] |
References
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Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. PMC. [Link]
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A Computational Approach to Correct Arginine-to-Proline Conversion in Quantitative Proteomics. PMC. [Link]
-
Metabolic conversion of isotope-coded arginine to proline in SILAC... ResearchGate. [Link]
-
Preventing arginine-to-proline conversion in a cell-line-independent manner during cell cultivation under stable isotope labeling by amino acids in cell culture (SILAC) conditions. PubMed. [Link]
-
Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). PubMed. [Link]
-
Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. Frontiers. [Link]
-
Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. NIH. [Link]
-
15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers. [Link]
-
Expressing 15N labeled protein. University of Bristol. [Link]
-
Metabolic labeling with stable isotope nitrogen (15N) to follow amino acid and protein turnover of three plastid proteins in Chlamydomonas reinhardtii. PMC. [Link]
-
Schematic of the general procedure for 15 N metabolic labeling One... ResearchGate. [Link]
-
Prevention of amino acid conversion in SILAC experiments with embryonic stem cells. PubMed. [Link]
-
15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines. PMC. [Link]
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Impact of Passage Number on Cell Line Phenotypes. Cytion. [Link]
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Isotope Labeling in Mammalian Cells. PMC. [Link]
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A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. NIH. [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. ACS Publications. [Link]
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Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media? ResearchGate. [Link]
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How to Troubleshoot Low Protein Yield After Elution. Patsnap Synapse. [Link]
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Managing Passage Number as a Controllable Variable in Custom Cell Culture Services. LinkedIn. [Link]
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Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. bioRxiv. [Link]
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Aging Cell Culture - Genetic and Metabolic Effects of Passage Number on Zebrafish Z3 Cells. Cellular Physiology and Biochemistry. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. NIH. [Link]
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Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. NIH. [Link]
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15N - Protein NMR. University of Leicester. [Link]
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Impact of Passage Number on Cell Line Phenotypes. Cytion. [Link]
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15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv. [Link]
-
Stable isotopic labeling of proteins for quantitative proteomic applications. Oxford Academic. [Link]
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Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed. [Link]
-
Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. White Rose Research Online. [Link]
-
Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. ResearchGate. [Link]
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Correcting for Incomplete ¹⁵N Labeling in Proteomics: A Technical Guide
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize ¹⁵N metabolic labeling in their quantitative proteomics experiments. Here, you will find troubleshooting advice and frequently asked questions to help you identify, understand, and correct for incomplete ¹⁵N incorporation, ensuring the accuracy and reliability of your quantitative data.
Troubleshooting Guide: Addressing Incomplete ¹⁵N Labeling
Issue 1: My quantitative data shows high variance and inconsistent protein ratios across replicates.
-
Probable Cause: This is a classic symptom of incomplete ¹⁵N labeling. When the heavy-labeled sample contains a mixture of fully labeled, partially labeled, and unlabeled peptides, the software may misinterpret the isotopic clusters, leading to inaccurate quantification.[1] This can be especially pronounced with ¹⁵N labeling due to the variable number of nitrogen atoms in different peptides, which creates complex and broad isotopic patterns for the heavy-labeled species.[2]
-
Solution Workflow:
-
Visual Inspection of Mass Spectra: Manually examine the mass spectra of peptides with questionable ratios. High-resolution mass spectra are crucial for resolving these complex isotopic patterns.[1] Look for a broader-than-expected isotopic cluster for the "heavy" labeled peptide and a monoisotopic peak that is lower in mass than the theoretical value for a fully labeled molecule.[1]
-
Determine the Labeling Efficiency:
-
Select several abundant and well-resolved peptides with a good signal-to-noise ratio and a mass preferably under 1500 m/z.[1][2] For these smaller peptides, the monoisotopic peak is typically the most intense, simplifying the analysis.[1][2]
-
Utilize a tool, such as the "MS-Isotope" module in Protein Prospector, to generate theoretical isotopic distributions for these peptides at various levels of ¹⁵N incorporation (e.g., 95%, 98%, 99%).[2]
-
Compare the experimental isotopic pattern with the theoretical distributions. The M-1 peak (the peak immediately to the left of the monoisotopic peak in the heavy cluster) is particularly sensitive to incomplete labeling; its ratio relative to the monoisotopic peak (M) is inversely correlated with labeling efficiency.[2]
-
The theoretical distribution that best matches your experimental data will provide an accurate estimate of your labeling efficiency.[1]
-
-
Data Re-analysis with Correction:
-
Many proteomics software packages, including Protein Prospector, allow you to input the determined labeling efficiency as a parameter for quantification.[2]
-
The software will then use this efficiency to adjust the calculated peptide and protein ratios, accounting for the signal contribution from incompletely labeled species.[2][3] This correction significantly improves the accuracy and precision of protein quantitation.[4]
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes, consequences, and correction of incomplete ¹⁵N labeling.
Q1: What are the primary causes of incomplete ¹⁵N labeling?
Several experimental factors can contribute to incomplete incorporation of the ¹⁵N isotope:
-
Insufficient Labeling Duration: The time provided for the organism or cells to grow in the ¹⁵N-containing medium may not be long enough for the complete turnover and replacement of natural ¹⁴N.[1]
-
Depletion of the ¹⁵N Source: The ¹⁵N-labeled nutrient in the growth medium can be depleted before all proteins are fully labeled.[1]
-
Contamination with ¹⁴N: The experimental system can be compromised by contamination from natural abundance nitrogen sources.
-
Slow Biomolecule Turnover: In complex organisms, some tissues or proteins may have a very slow turnover rate, making complete labeling challenging.[1]
-
Purity of the ¹⁵N Reagent: The ¹⁵N-labeled compound itself may not have 100% isotopic purity.[1]
Q2: How does incomplete ¹⁵N labeling affect my data analysis?
Incomplete labeling has several detrimental effects on quantitative proteomics data:
-
Inaccurate Quantification: If the analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy-labeled species, leading to skewed and unreliable quantitative ratios.[1] This can manifest as a systematic underestimation of the heavy/light ratio.[5]
-
Incorrect Monoisotopic Peak Assignment: Incomplete labeling broadens the isotopic cluster of the heavy-labeled peptide. This can make it difficult for the software to correctly identify the monoisotopic peak, which is essential for accurate quantification.[1][2]
-
Reduced Peptide Identifications: The altered isotopic distribution of heavy-labeled peptides can sometimes hinder their identification by search algorithms, leading to fewer identified peptides in the heavy-labeled sample.[4][6]
Q3: What is a good target for ¹⁵N labeling efficiency?
While 100% labeling is the ideal, it is often not fully achieved in practice. Labeling efficiencies between 93-99% are commonly observed in organisms like Arabidopsis after 14 days of labeling.[2] The key is not necessarily to achieve 100% labeling, but to accurately determine the labeling efficiency and correct for it during data analysis.
Q4: Are there experimental strategies to improve my ¹⁵N labeling efficiency?
Yes, you can optimize your experimental protocol to improve labeling efficiency for future experiments:
-
Increase Labeling Duration: For cell cultures or whole organisms, extending the growth time in the ¹⁵N-containing medium can significantly improve incorporation.[1]
-
Ensure an Adequate ¹⁵N Source: Make sure that the ¹⁵N-labeled nutrient is not a limiting factor in your growth medium.
-
Use High-Purity ¹⁵N Compounds: Whenever possible, use ¹⁵N sources with high isotopic purity (e.g., >98%).[1]
-
Labeling over Multiple Generations: For organisms with tissues that have slow turnover rates, it may be necessary to label for multiple generations to achieve high enrichment.[1]
Q5: What software tools can I use to correct for incomplete ¹⁵N labeling?
Several software packages are equipped to handle data from ¹⁵N labeling experiments and correct for incomplete incorporation:
-
Protein Prospector: This free, web-based software has robust features for ¹⁵N quantification. It includes an "MS-Isotope" module to help determine labeling efficiency and allows for the input of this value to adjust protein ratios.[2][3]
-
MaxQuant: A popular software for quantitative proteomics, MaxQuant supports various labeling techniques, including SILAC and by extension, other metabolic labeling methods.[7]
-
IOMIQS: An in-house developed software framework specifically mentioned for the management and evaluation of ¹⁵N shotgun proteomics data.[8]
It is important to consult the documentation of your chosen software to understand its specific workflow for handling and correcting for incomplete metabolic labeling.
Visualizing the Workflow
To better illustrate the process of identifying and correcting for incomplete ¹⁵N labeling, the following diagrams outline the key steps.
Caption: Troubleshooting workflow for incomplete ¹⁵N labeling.
Caption: Workflow for determining and applying labeling efficiency correction.
Summary of Key Parameters
The following table summarizes important natural isotopic abundances relevant to proteomics. Understanding these is fundamental to interpreting mass spectra.
| Element | Isotope | Natural Abundance (%) | Mass (Da) |
| Carbon | ¹²C | 98.93 | 12.000000 |
| ¹³C | 1.07 | 13.003355 | |
| Hydrogen | ¹H | 99.985 | 1.007825 |
| ²H | 0.015 | 2.014102 | |
| Nitrogen | ¹⁴N | 99.636 | 14.003074 |
| ¹⁵N | 0.364 | 15.000109 | |
| Oxygen | ¹⁶O | 99.757 | 15.994915 |
| ¹⁷O | 0.038 | 16.999131 | |
| ¹⁸O | 0.205 | 17.999160 | |
| Sulfur | ³²S | 94.99 | 31.972071 |
| ³³S | 0.75 | 32.971458 | |
| ³⁴S | 4.25 | 33.967867 |
References
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Fiveable. (n.d.). Essential Protein Labeling Techniques to Know for Proteomics. Retrieved from [Link]
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University of Washington Proteomics Resource. (n.d.). Stable Isotope Labeling Strategies. Retrieved from [Link]
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He, J., et al. (2022). 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science, 12, 792275. Available at: [Link]
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Chen, B., et al. (2020). Quantitative Top-Down Proteomics in Complex Samples Using Protein-Level Tandem Mass Tag Labeling. Analytical Chemistry, 92(15), 10591–10598. Available at: [Link]
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Krüger, S., et al. (2006). Metabolic labeling of plant cell cultures with K(15)NO3 as a tool for quantitative analysis of proteins and metabolites. Proteome Science, 4, 18. Available at: [Link]
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Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science, 10(1), 23. Available at: [Link]
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Rauniyar, N., & Yates, J. R., 3rd. (2014). Quantitative proteomics using isobaric labeling: a practical guide. Proteomics, 14(21-22), 2420–2439. Available at: [Link]
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Gouw, J. W., et al. (2008). Optimizing Identification and Quantitation of 15N-Labeled Proteins in Comparative Proteomics. Journal of Proteome Research, 7(8), 3545-3554. Available at: [Link]
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Wu, C. C., et al. (2004). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteome Research, 3(3), 547-555. Available at: [Link]
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Parks, B. A., et al. (2020). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(11), 2274–2283. Available at: [Link]
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Zhang, Y., et al. (2010). A MS data search method for improved 15N-labeled protein identification. Proteomics, 10(1), 169–173. Available at: [Link]
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Krey, J. F., et al. (2014). Quantitative proteomics using uniform 15N-labeling, MASCOT, and the trans-proteomic pipeline. Journal of Proteome Research, 13(5), 2235–2247. Available at: [Link]
-
Williams, J. P., & Johnson, K. L. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in Molecular Biology, 1410, 141–154. Available at: [Link]
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Mastrobuoni, G., et al. (2014). Quantitative Shotgun Proteomics Using a Uniform 15N-Labeled Standard to Monitor Proteome Dynamics in Time Course Experiments Reveals New Insights into the Heat Stress Response of Chlamydomonas reinhardtii. Molecular & Cellular Proteomics, 13(11), 3145–3159. Available at: [Link]
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Clough, T., et al. (2012). Statistical methods for quantitative mass spectrometry proteomic experiments with labeling. Journal of Proteomics & Bioinformatics, S1, 006. Available at: [Link]
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He, J., et al. (2022). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. Frontiers in Plant Science, 12, 792275. Available at: [Link]
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Whitelegge, J. P. (2005). Metabolic Labeling of Proteins for Proteomics. Journal of Proteome Research, 4(4), 857-872. Available at: [Link]
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Chen, B., et al. (2024). TopDIA: A Software Tool for Top-Down Data-Independent Acquisition Proteomics. Journal of Proteome Research, 23(1), 226–234. Available at: [Link]
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Vaudel, M., et al. (2014). Current challenges in software solutions for mass spectrometry-based quantitative proteomics. Proteomics, 14(21-22), 2440–2454. Available at: [Link]
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Park, J. H., et al. (2012). Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC). Proteome Science, 10(1), 23. Available at: [https://www.researchgate.net/publication/225078508_Effective_correction_of_experimental_errors_in_quantitative_proteomics_using_stable_isotope_labeling_by_amino_acids_in_cell_culture_SILAC]([Link]_ proteomics_using_stable_isotope_labeling_by_amino_acids_in_cell_culture_SILAC)
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Li, Y., & Li, L. (2024). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. ACS Measurement Science Au. Available at: [Link]
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Jones, A. R., et al. (2013). A Software Toolkit and Interface for Performing Stable Isotope Labeling and Top3 Quantification Using Progenesis LC-MS. Journal of Proteome Research, 12(4), 1934–1940. Available at: [Link]
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Välikangas, T., et al. (2017). A comprehensive evaluation of popular proteomics software workflows for label-free proteome quantification and imputation. Briefings in Bioinformatics, 19(6), 1344-1355. Available at: [Link]
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Technical Support Center: Minimizing Metabolic Scrambling of 15N from Acetanilide-15N
Welcome to the technical support center for stable isotope labeling studies. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 15N-labeled Acetanilide and encountering challenges with metabolic scrambling. As Senior Application Scientists, we provide not just protocols, but the underlying principles and field-proven insights to ensure the integrity of your experimental data.
Understanding the Problem: The "Why" of 15N Scrambling
Q1: What is metabolic scrambling of a 15N label, and why is it a problem with Acetanilide-15N?
Metabolic scrambling refers to the enzymatic redistribution of a stable isotope label from its original position in a molecule to other molecules or other positions within the same molecule, leading to labeling patterns that deviate from the expected metabolic pathway.[1][2] In the context of this compound, you are likely tracking its primary metabolic conversion to N-acetyl-p-aminophenol (acetaminophen).[3][4]
The core issue arises when the 15N-labeled amide group of acetanilide or its metabolites is cleaved. The resulting 15N-labeled aniline or ammonia can then enter the body's general nitrogen pool. This leads to the incorporation of the 15N label into endogenous molecules, such as amino acids and nucleotides, creating a confusing background of labeled species that are not direct metabolites of your compound.[5][6] This scrambling compromises the accuracy of your metabolic profiling, making it difficult to distinguish true, low-abundance drug metabolites from newly synthesized, 15N-labeled endogenous molecules.[7]
Q2: What is the metabolic fate of this compound, and where does scrambling occur?
Acetanilide is primarily metabolized in the liver via Phase I and Phase II reactions.[3][8] Understanding this pathway is critical to pinpointing the source of scrambling.
-
Primary Pathway (Bioactivation): The main metabolic route involves oxidation by Cytochrome P450 (CYP450) enzymes to form the active analgesic, acetaminophen (APAP).[3][9] If the 15N label remains on the amide group, this pathway preserves the label's position.
-
Secondary Pathway (Hydrolysis/Deacetylation): A competing pathway involves the hydrolysis of the amide bond, which cleaves the molecule into acetic acid and aniline.[3] When using this compound, this produces [15N]aniline . This is the initial and most critical step leading to label scrambling.
-
Scrambling Pathways: Once [15N]aniline is formed, or if the 15N-amino group is otherwise removed (e.g., from a downstream metabolite), it can enter two major scrambling pathways:
-
Transamination: The 15N-amino group is transferred from an acetanilide metabolite to an α-keto acid by aminotransferase enzymes, forming new 15N-labeled amino acids (like glutamate or alanine) that are then used in general protein synthesis.[5][10]
-
Deamination: The 15N-amino group is removed as [15N]ammonia.[11] This labeled ammonia can then be utilized by various biosynthetic pathways, further distributing the 15N label throughout the metabolome.[12]
-
Below is a diagram illustrating the metabolic fate of this compound and the points where scrambling is initiated.
Caption: Metabolic fate of this compound and key scrambling initiation points.
Troubleshooting Guide: Proactive Solutions to Minimize Scrambling
Q3: My mass spectrometry data shows a wide distribution of low-level 15N-labeled species instead of distinct drug metabolites. How do I confirm scrambling?
This is a classic sign of metabolic scrambling. To confirm, a systematic approach is necessary.
Analytical Confirmation Workflow:
-
Identify Suspected Endogenous Metabolites: Search your data for the masses of common 15N-labeled amino acids (e.g., [15N]glutamate, [15N]alanine, [15N]aspartate). Their presence is a strong indicator of scrambling.
-
Utilize High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for unequivocally assigning elemental formulas to your peaks of interest, confirming that they are indeed nitrogen-containing endogenous molecules and not unexpected drug metabolites.[7][13]
-
Perform Tandem MS (MS/MS): Fragment the suspected scrambled metabolites. The fragmentation pattern should match the known pattern of the corresponding unlabeled standard, providing definitive structural confirmation.
-
Run a Time-Course Experiment: Analyze samples at very early time points (e.g., <5 minutes). Scrambling is a time-dependent process; direct metabolites should appear before scrambled endogenous molecules. If the suspected scrambled peaks are absent or at very low levels at early points but increase significantly over time, this strongly supports scrambling.
Q4: How can I modify my in vitro experimental setup to reduce scrambling?
The key is to halt metabolic activity as rapidly and completely as possible at your desired time point. Inefficient quenching is a primary cause of continued enzymatic activity and label scrambling post-harvest.[1][14]
Protocol 1: Optimized Metabolic Quenching for In Vitro Systems (Hepatocytes, S9 Fractions)
This protocol is designed to instantly arrest enzymatic activity, preserving an accurate snapshot of the metabolome.
Materials:
-
Liquid Nitrogen (LN2)
-
Pre-chilled (-80°C) 80% Methanol / 20% Water solution
-
Dry Ice
Procedure:
-
Prepare for Quenching: Prior to starting your incubation, place a thick aluminum block or a metal container on a bed of dry ice. This will serve as your rapid cooling surface. Pre-chill the 80% methanol solution to -80°C.
-
Initiate Incubation: Perform your incubation of this compound with your biological matrix (e.g., suspended hepatocytes) at 37°C for the desired duration.
-
Rapid Quenching: At the end of the incubation period, do NOT quench by simply adding cold solvent to your warm sample tube. Instead, aspirate the entire cell suspension and immediately dispense it onto the pre-chilled aluminum block. The suspension will freeze into a thin "pancake" almost instantly. This maximizes the surface area for heat transfer, providing the fastest possible quenching.[15]
-
Transfer and Extraction: Immediately scrape the frozen cell wafer into a tube containing the pre-chilled (-80°C) 80% methanol solution. This combination of rapid freezing followed by extraction in a cold organic solvent ensures that enzymes are denatured while frozen, preventing any residual activity.[14][16]
-
Vortex and Centrifuge: Vortex the tube vigorously for 1 minute to ensure complete lysis and protein precipitation. Centrifuge at high speed (e.g., >13,000 x g) at 4°C for 10 minutes.
-
Collect Supernatant: Carefully collect the supernatant, which contains your metabolites, for analysis. Store immediately at -80°C.
Causality: The combination of flash-freezing and cold solvent extraction is superior to solvent-only methods because it physically arrests molecular motion before introducing a chemical denaturant, providing the most effective halt to all enzymatic processes.[15][17]
Protocol 2: Inhibition of Transaminases
For experiments where scrambling is particularly severe, consider inhibiting the enzymes responsible. Transaminases are pyridoxal-phosphate (PLP)-dependent enzymes.
Procedure:
-
Pre-incubation with Inhibitor: Before adding this compound, pre-incubate your biological matrix (e.g., hepatocytes) with a broad-spectrum transaminase inhibitor, such as aminooxyacetic acid (AOA) or sodium borohydride (NaBH4), which irreversibly inactivates PLP-dependent enzymes.[18]
-
Determine Optimal Concentration: The effective concentration must be determined empirically to ensure inhibition of scrambling without compromising the primary CYP450-mediated metabolism of acetanilide. Start with a literature-based concentration range and perform a dose-response experiment.
-
Proceed with Experiment: After the pre-incubation period, add the this compound and proceed with your standard protocol, including the optimized quenching step described above.
Trustworthiness: This method provides a self-validating system. By comparing results from samples with and without the inhibitor, you can directly quantify the extent of scrambling mediated by transaminases. A significant reduction in 15N-labeled amino acids in the inhibitor-treated group validates the approach.
Q5: What are the best practices for sample preparation and extraction to preserve the label's integrity?
-
Keep it Cold: All steps following quenching must be performed at or below 4°C (on ice or in a cold room) to prevent any possibility of enzymatic reactivation.[15]
-
Work Quickly: Minimize the time between quenching and freezing the final extract. Pre-label all tubes and prepare all solutions in advance.
-
Solvent Choice: An 80% methanol solution is often effective because it efficiently precipitates proteins while keeping a wide range of metabolites soluble.[19] Avoid using 100% methanol, which can sometimes cause excessive metabolite leakage from cells before quenching is complete.[19]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to degradation. Aliquot your final extract into several tubes before freezing if multiple analyses are planned.
Below is a workflow diagram summarizing the best practices for an experiment designed to minimize scrambling.
Caption: Recommended experimental workflow to minimize 15N label scrambling.
Frequently Asked Questions (FAQs)
Q6: Which analytical technique is best for detecting 15N scrambling? Both high-resolution mass spectrometry (HRMS) and NMR spectroscopy can detect 15N labels. However, for discovering and identifying unknown scrambled metabolites in a complex biological matrix, LC-HRMS is generally superior due to its high sensitivity and separation power.[13][20] NMR is powerful for confirming the precise location of the 15N label within a purified molecule but may lack the sensitivity to detect low-level scrambling products in a crude extract.[21][22]
Q7: Can the choice of in vitro system influence the rate of scrambling? Absolutely. The rate of scrambling generally follows this trend: Hepatocytes > S9 Fraction > Liver Microsomes .
-
Hepatocytes: These are intact cells containing the full complement of metabolic enzymes, including cytosolic transaminases, leading to the highest potential for scrambling.
-
S9 Fraction: This contains both microsomal (CYP450s) and cytosolic (transaminases) enzymes, so scrambling is still a significant concern.
-
Liver Microsomes: This fraction is enriched in CYP450 enzymes but contains minimal cytosolic enzymes.[8] Using microsomes will significantly reduce scrambling from transamination because the necessary enzymes are largely absent. However, scrambling can still occur if the 15N-amide group is hydrolyzed and [15N]ammonia is released.
Q8: How does the incubation time affect 15N scrambling? Longer incubation times will almost always lead to more extensive scrambling. The primary metabolism of acetanilide may be rapid, but the subsequent distribution of the 15N label into the endogenous nitrogen pool is a slower, cumulative process. Use the shortest incubation time necessary to generate sufficient primary metabolites for detection. A time-course study is highly recommended to find the optimal balance.
Q9: Are there alternative labeling strategies for Acetanilide to avoid this issue? Yes. If scrambling of the 15N label proves intractable, the most robust solution is to use a carbon-13 (13C) label on the phenyl ring (e.g., Acetanilide-13C6). The carbon backbone of the ring is metabolically stable and will not be cleaved or exchanged during biotransformation.[20] This ensures that any detected 13C-labeled species is a direct metabolite of the parent drug, completely avoiding the issue of nitrogen pool scrambling.
Data Summary Table
| Parameter | Recommended Protocol | Rationale & Key Considerations |
| Quenching Method | Flash-freezing on a pre-chilled surface followed by extraction in cold 80% methanol. | Maximizes the rate of heat transfer to provide the most rapid and complete cessation of all enzymatic activity.[14][15] |
| Quenching Temp. | Liquid Nitrogen (-196°C) or Dry Ice (-78.5°C) for surface; -80°C for solvent. | Extreme cold is necessary to instantly halt metabolism.[17] |
| Inhibitors | Aminooxyacetic acid (AOA) or Sodium Borohydride (NaBH4) | For targeted inactivation of PLP-dependent transaminases, the primary enzymatic drivers of scrambling.[18] |
| Analytical System | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | Provides the necessary sensitivity and mass accuracy to detect and identify low-level metabolites and distinguish them from the endogenous background.[7][13] |
| Biological System | Liver Microsomes | Recommended if primary (CYP450-mediated) metabolism is the focus, as this system lacks most of the cytosolic enzymes responsible for scrambling.[8] |
References
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Patsnap Synapse. (2024-07-17). What is the mechanism of Acetanilide? Patsnap. [Link]
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PharmaXChange.info. (2012-08-25). Metabolism of Paracetamol (Acetaminophen), Acetanilide and Phenacetin. PharmaXChange.info. [Link]
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Davison, K. L., & Feil, V. J. (1994). Comparative metabolism and elimination of acetanilide compounds by rat. Xenobiotica, 24(7), 657–667. [Link]
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Grantham, P. H., Matsushima, T., Mohan, L., Weisburger, E. K., & Weisburger, J. H. (1972). Changes in the metabolism of labelled acetanilide and binding of isotope to serum and liver macromolecules during chronic administration. Xenobiotica, 2(6), 551–565. [Link]
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Subedi, G. P., Green, T. J., & Pompach, P. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]
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Miklavcic, M., Egnash, L. A., & Gledhill, A. P. (1993). Stable isotopes as probes for the metabolism of acetanilide in man and the rat. Xenobiotica, 23(7), 743–752. [Link]
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Vögeli, B., & Bibow, S. (2011). Suppression of isotope scrambling in cell-free protein synthesis by broadband inhibition of PLP enymes for selective 15N-labelling and production of perdeuterated proteins in H2O. Journal of Biomolecular NMR, 50(1), 1–6. [Link]
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Lan, Y., Li, Y., & Luan, T. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. Analytical Chemistry, 95(19), 7489–7497. [Link]
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Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Metabolic Solutions. [Link]
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Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Royal Society of Chemistry. [Link]
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ResearchGate. (n.d.). Conversion of acetanilide into acetaminophen. ResearchGate. [Link]
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Britannica. (2026). Acetanilide. Britannica. [Link]
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Crown, S. B., & Ahn, C. (2013). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Electrophoresis, 34(19), 2685–2697. [Link]
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Green, T. J., Hansen, B. T., & Pompach, P. (2021). A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. Journal of Biomolecular NMR, 75(6-7), 241–251. [Link]
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Tao, T. (2025). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. LinkedIn. [Link]
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Heuillet, M., Bergès, C., & Heux, S. (2020). An optimization method for untargeted MS-based isotopic tracing investigations of metabolism. Metabolomics, 16(6), 72. [Link]
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Song, H., & Abramson, F. (1993). Drug metabolism studies using "intrinsic" and "extrinsic" labels. A demonstration using 15N vs. Cl in midazolam. Drug Metabolism and Disposition, 21(5), 868–873. [Link]
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Raucy, J. L., Lasker, J. M., & Kraner, J. C. (1993). Cytochrome P450 enzymes involved in acetaminophen activation by rat and human liver microsomes and their kinetics. Chemical Research in Toxicology, 6(4), 511–518. [Link]
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Center for Innovative Technology. (n.d.). Metabolic Quenching. CIT. [Link]
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Agilent. (n.d.). A Room Temperature Metabolism Quenching Method for Automated Metabolomics Sample Preparation. Agilent Technologies. [Link]
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Shiozaki, T., & Fukuba, K. (2018). Determination of 15N/14N of Ammonium, Nitrite, Nitrate, Hydroxylamine, and Hydrazine Using Colorimetric Reagents and Matrix-Assisted Laser Desorption Ionization–Time-of-Flight Mass Spectrometry (MALDI-TOF MS). Analytical Chemistry, 90(15), 9078–9085. [Link]
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OpenAnesthesia. (2023). Hepatic Drug Metabolism and Cytochrome P450. OpenAnesthesia. [Link]
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Konovalova, E., & Bal, W. (2018). 15N detection harnesses the slow relaxation property of nitrogen: Delivering enhanced resolution for intrinsically disordered proteins. Journal of Biological Chemistry, 293(6), 1934–1945. [Link]
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Alfa Chemistry. (n.d.). 15N Labeled Compounds. Alfa Chemistry. [Link]
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Smith, C. A., & Fushman, D. (2022). 15N-detected TROSY for 1H-15N heteronuclear correlation to study intrinsically disordered proteins: strategies to increase spectral quality. Magnetic Resonance, 3(2), 163–175. [Link]
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Wikipedia. (n.d.). Paracetamol. Wikipedia. [Link]
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Guengerich, F. P. (2020). A history of the roles of cytochrome P450 enzymes in the toxicity of drugs. Toxicology Research and Application, 4, 239784732093999. [Link]
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MacCoss, M. J., Wu, C. C., & Matthews, D. E. (2005). 15N Metabolic Labeling of Mammalian Tissue with Slow Protein Turnover. Analytical Chemistry, 77(22), 7245–7251. [Link]
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Das, A. (n.d.). Protein metabolism. Deamination and transamination. [Link]
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Al-Kuraishy, H. M., Al-Gareeb, A. I., & Alexiou, A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Medicina, 59(11), 1934. [Link]
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Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. Biochemical Society Transactions, 50(5), 1333–1343. [Link]
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Wikipedia. (n.d.). Transamination. Wikipedia. [Link]
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Pharmaguideline. (n.d.). Transamination, Deamination and Decarboxylation. Pharmaguideline. [Link]
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Krijgsveld, J., & Heck, A. J. (2004). Metabolic labeling of model organisms using heavy nitrogen (15N). Methods in Molecular Biology, 258, 203–216. [Link]
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Nutrition Flexbook. (n.d.). 6.41 Transamination, Deamination & Ammonia Removal as Urea. LibreTexts. [Link]
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Fan, T. W.-M., & Lane, A. N. (2012). NMR-based metabolite studies with 15N amino acids. Scientific Reports, 2(1), 226. [Link]
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van de Graaf, A. A., de Bruijn, P., & Robertson, L. A. (1997). Metabolic pathway of anaerobic ammonium oxidation on the basis of 15N studies in a fluidized bed reactor. Applied and Environmental Microbiology, 63(6), 2415–2421. [Link]
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Technical Support Center: Navigating Peak Overlap in ¹H-¹⁵N HSQC Spectra of ¹⁵N-Labeled Acetanilide Samples
Welcome to the technical support center for addressing peak overlap in ¹H-¹⁵N HSQC spectra. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with spectral resolution in their analysis of ¹⁵N-labeled acetanilide and similar molecules. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak overlap in my ¹H-¹⁵N HSQC spectrum of acetanilide. What are the most common initial troubleshooting steps?
A1: Before delving into more advanced techniques, it's crucial to ensure your basic experimental setup is optimized. Peak overlap in a standard ¹H-¹⁵N HSQC can often be mitigated by addressing the following:
-
Sample Concentration: Very high concentrations can lead to line broadening due to viscosity effects and intermolecular interactions. Conversely, very low concentrations will result in a poor signal-to-noise ratio, making it difficult to distinguish real peaks from noise. It's a delicate balance that may require empirical optimization for your specific sample and instrument.
-
Solvent and Buffer Conditions: The chemical environment significantly influences the chemical shifts of amide protons and nitrogens. Experiment with different pH values or buffer compositions, as small changes can sometimes induce significant shifts in peak positions, resolving accidental overlap.
-
Acquisition Parameters:
-
Increase the number of increments in the indirect dimension (¹⁵N): This will increase the digital resolution in the ¹⁵N dimension, which can help to separate closely spaced peaks.[1]
-
Optimize the spectral width: Ensure your spectral width in both dimensions is appropriate to contain all signals without aliasing, while not being excessively large, which would compromise digital resolution.
-
Apply appropriate window functions: Before Fourier transformation, applying a window function (e.g., sine-bell or squared sine-bell) can improve resolution by narrowing the lineshape at the base. However, this may come at the cost of a slight reduction in the signal-to-noise ratio.
-
Q2: My peaks are still overlapping after optimizing the basic parameters. What advanced 2D NMR techniques can I use?
A2: If basic troubleshooting is insufficient, several advanced 2D NMR experiments can enhance resolution:
-
Pure Shift HSQC: This technique is designed to collapse the multiplets in the proton dimension into singlets.[2][3][4][5][6] This is achieved by using "real-time" broadband homodecoupling, which effectively removes the effects of proton-proton J-coupling during the acquisition period.[4][5][6] The result is a spectrum with significantly improved resolution and often enhanced sensitivity, as the signal intensity is concentrated into a single, sharp peak.[2][3][4][5]
-
Multiplicity-Separated (MS) HSQC: For molecules where you have both NH and NH₂ groups (like in the side chains of asparagine and glutamine in proteins), a multiplicity-separated HSQC can be invaluable.[7] This experiment generates two separate spectra, one containing only the NH signals and the other containing only the NH₂ signals, thereby eliminating overlap between these different types of spin systems.[7]
Q3: When should I consider moving from 2D to 3D NMR experiments?
A3: When severe overlap persists even with advanced 2D techniques, transitioning to 3D NMR is the next logical step.[8][9] The introduction of a third frequency dimension, typically ¹³C, can disperse peaks that are overlapped in the 2D ¹H-¹⁵N plane.[10]
-
Common Triple-Resonance Experiments: For ¹³C, ¹⁵N-labeled samples, experiments like the HNCO, HNCA, and HNCACB are standard.[9][10][11]
-
The HNCO experiment correlates the amide proton and nitrogen with the carbonyl carbon of the preceding residue.[10][11]
-
The HNCA correlates the amide proton and nitrogen with the alpha-carbon of the same residue and, to a lesser extent, the preceding residue.[10][11]
-
The HNCACB provides correlations to both the alpha and beta carbons of the same and preceding residues.[10][11]
-
By spreading the peaks out into a third dimension, the probability of overlap is dramatically reduced, facilitating unambiguous peak assignment.[8][9]
Q4: What is Non-Uniform Sampling (NUS) and how can it help with peak overlap?
A4: Non-Uniform Sampling (NUS) is a powerful acquisition technique that allows you to achieve higher resolution in the indirect dimensions of a multidimensional NMR experiment without a prohibitive increase in experiment time.[12][13][14][15][16]
-
The Principle: In a traditional experiment, data points in the indirect dimension are collected at regular intervals. With NUS, only a subset of these points is acquired in a semi-random fashion.[12][14] The full dataset is then reconstructed using specialized algorithms.[17][18]
-
The Benefit: This allows you to effectively increase the number of increments in the indirect dimension, leading to higher resolution, while only acquiring a fraction of the data points.[12][13][15][16] This can be a game-changer for resolving closely spaced peaks in a crowded HSQC spectrum.
Q5: Can I use chemical agents to help resolve peak overlap?
A5: Yes, Paramagnetic Relaxation Enhancement (PRE) is a technique that can be used to selectively broaden and thus effectively "erase" certain peaks from your spectrum.[19][20][21][22]
-
How it Works: A paramagnetic agent, such as a stable nitroxide radical or a chelated metal ion (e.g., Gd³⁺, Mn²⁺), is introduced into the sample.[19][22][23] Nuclei that are in close proximity to the paramagnetic center will experience a significant increase in their relaxation rates, leading to severe line broadening.[20][21][22]
-
Application: If you have overlapping peaks where one of the contributing residues is more solvent-exposed, the addition of a water-soluble paramagnetic agent will preferentially broaden the signal from the exposed residue, potentially resolving the overlap by diminishing one of the peaks.[19][21]
Troubleshooting Guides
Guide 1: Implementing Non-Uniform Sampling (NUS) for Enhanced Resolution
This guide provides a step-by-step workflow for setting up and processing a 2D ¹H-¹⁵N HSQC experiment with NUS to improve resolution.
Experimental Workflow
Caption: Workflow for NUS HSQC experiment from setup to analysis.
Detailed Protocol
-
Set up a standard ¹H-¹⁵N HSQC experiment: Begin by setting up a standard HSQC experiment on your spectrometer with optimized acquisition parameters as you normally would.[24]
-
Enable NUS: In your spectrometer's acquisition software (e.g., Bruker's TopSpin), navigate to the acquisition parameters and change the acquisition mode for the indirect dimension from "traditional" or "linear" to "non-uniform sampling".[14][15]
-
Set the NUS Percentage: You will need to specify the percentage of data points to acquire. A common starting point is 25-50%.[15] A lower percentage will result in a shorter experiment time for a given resolution, but may introduce artifacts if the sampling is too sparse for the complexity of your spectrum.
-
Acquire the Data: Start the acquisition. The experiment time will be significantly shorter than a traditional experiment with the same number of increments.
-
Reconstruct the Data: Before Fourier transformation, the sparsely sampled data must be reconstructed into a full dataset. This is typically done using software like NMRPipe with the Iterative Soft Thresholding (IST) algorithm, or within the spectrometer software itself (e.g., TopSpin).[18][25][26]
-
Process the Reconstructed Data: Once the full FID is reconstructed, you can process the data (Fourier transform, phase correction, baseline correction) as you would for a standard HSQC experiment.[1]
-
Analyze the Spectrum: The resulting spectrum should exhibit higher resolution in the ¹⁵N dimension compared to a standard HSQC acquired in the same amount of time.
Guide 2: Resolving Overlap with 3D NMR Spectroscopy
This guide outlines the decision-making process and workflow for utilizing 3D NMR to resolve persistent peak overlap.
Logical Workflow
Caption: Decision tree for moving to 3D NMR experiments.
Detailed Protocol
-
Confirm Sample Labeling: Ensure your acetanilide sample is uniformly labeled with both ¹⁵N and ¹³C. Triple resonance experiments rely on magnetization transfer through ¹J(NCα), ¹J(CαC'), etc., and will not work without ¹³C labeling.
-
Select Appropriate 3D Experiments:
-
HNCO: This is often the first choice as it provides an unambiguous correlation to the carbonyl carbon of the preceding residue, which has a well-dispersed chemical shift range.[9][10]
-
HNCA/HNCACB: These experiments are used to link adjacent residues and are crucial for sequential backbone assignment.[10][11]
-
-
Set Up and Acquire 3D Data: 3D experiments require significantly more time than 2D experiments (often 1-2 days).[9] Optimize your acquisition parameters, including the number of increments in the ¹⁵N and ¹³C dimensions, to achieve the desired resolution within a reasonable timeframe. NUS can also be applied to 3D experiments to reduce acquisition time.[25]
-
Process and Analyze the 3D Spectrum:
-
Processing 3D data is an extension of 2D processing, involving Fourier transformation in three dimensions.
-
The most common way to visualize 3D data is by taking 2D "strips" at the ¹H and ¹⁵N chemical shifts of each peak from your original HSQC.[10] These strips show the correlation in the ¹³C dimension.
-
By laying these strips side-by-side, you can easily compare the ¹³C chemical shifts for peaks that were overlapped in the 2D HSQC, thus resolving the ambiguity.[10]
-
Data Summary Table
| Technique | Principle | Pros | Cons |
| Optimized Acquisition | Increase digital resolution and use appropriate window functions. | Simple to implement, no additional cost. | May not be sufficient for severe overlap. |
| Pure Shift HSQC | Collapses ¹H multiplets to singlets.[2][4][5][6] | Significant resolution and sensitivity enhancement.[2][3][4][5] | Requires specific pulse programs; may have artifacts with strong coupling.[5] |
| 3D NMR (e.g., HNCO) | Spreads peaks into a third (¹³C) dimension.[8][9][10] | Powerful for resolving severe overlap.[8][9] | Requires ¹³C labeling, long experiment times.[9] |
| Non-Uniform Sampling (NUS) | Acquires a subset of data points to increase resolution efficiently.[12][14][15] | Higher resolution in less time.[12][15][16] | Requires specialized processing; potential for artifacts.[15] |
| Paramagnetic Relaxation Enhancement (PRE) | Selectively broadens signals of nearby nuclei.[19][20][21][22] | Can simplify spectra by removing specific peaks. | Can perturb the system; may not be specific enough. |
References
-
Aguilar, J. A., Faulkner, S., Nilsson, M., & Morris, G. A. (2011). Simple proton spectra from complex spin systems: pure shift NMR spectroscopy using BIRD. Angewandte Chemie International Edition, 50(41), 9716–9717. [Link]
-
Aguilar, J. A., Nilsson, M., Bodenhausen, G., & Morris, G. A. (2012). Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity. Journal of Biomolecular NMR, 53(3), 167-176. [Link]
-
Bax, A., & Grzesiek, S. (1993). Methodological advances in protein NMR. Accounts of Chemical Research, 26(4), 131-138. [Link]
-
Bax, A., Ikura, M., Kay, L. E., & Zhu, G. (1991). Three-dimensional triple-resonance NMR spectroscopy of isotopically enriched proteins. Journal of Magnetic Resonance, 91(1), 174-178. [Link]
-
Bruker Corporation. (n.d.). Non Uniform Sampling (NUS) – Professional Processing Package. Bruker Store. [Link]
-
Cavanagh, J., Fairbrother, W. J., Palmer, A. G., & Skelton, N. J. (2006). Protein NMR Spectroscopy: Principles and Practice. Academic Press. [Link]
-
Clore, G. M., & Gronenborn, A. M. (1991). Structures of larger proteins in solution: three-and four-dimensional NMR spectroscopy. Science, 252(5011), 1390-1399. [Link]
-
Delaglio, F., Grzesiek, S., Vuister, G. W., Zhu, G., Pfeifer, J., & Bax, A. (1995). NMRPipe: a multidimensional spectral processing system based on UNIX pipes. Journal of Biomolecular NMR, 6(3), 277-293. [Link]
-
Fesik, S. W., & Zuiderweg, E. R. (1988). Heteronuclear three‐dimensional NMR spectroscopy. A strategy for the simplification of homonuclear two‐dimensional NMR spectra. Journal of Magnetic Resonance, 78(3), 588-593. [Link]
-
Foroozandeh, M., Adams, R. W., Nilsson, M., & Morris, G. A. (2014). Measuring couplings in crowded NMR spectra: pure shift NMR with multiplet analysis. Journal of the American Chemical Society, 136(32), 11403-11409. [Link]
-
Hilty, C. (2015). Paramagnetic relaxation enhancement for the study of protein structure and dynamics. Chimia, 69(4), 198-201. [Link]
-
Hyberts, S. G., Robson, S. A., & Wagner, G. (2013). Nonuniform sampling and maximum entropy reconstruction in 2D and 3D NMR. Journal of Biomolecular NMR, 55(2), 167-178. [Link]
-
Kay, L. E., Keifer, P., & Saarinen, T. (1992). Pure absorption gradient enhanced heteronuclear single quantum correlation spectroscopy with improved sensitivity. Journal of the American Chemical Society, 114(26), 10663-10665. [Link]
-
Mobli, M., & Hoch, J. C. (2014). Nonuniform sampling in multidimensional NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 83, 21-41. [Link]
-
University College London. (n.d.). Non Uniform Sampling. Faculty of Mathematical & Physical Sciences. [Link]
-
University of Iowa. (n.d.). Quick Acquisition of 2D Spectra using Non-Uniform Sampling (NUS). [Link]
-
Zangger, K. (2015). Pure shift NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 86-87, 1-20. [Link]
Sources
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 3. [PDF] Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity | Semantic Scholar [semanticscholar.org]
- 4. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real-time pure shift 15N HSQC of proteins: a real improvement in resolution and sensitivity - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. NMR profiling of biomolecules at natural abundance using 2D 1H–15N and 1H–13C multiplicity-separated (MS) HSQC spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 9. spin.niddk.nih.gov [spin.niddk.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hincklab.structbio.pitt.edu [hincklab.structbio.pitt.edu]
- 12. Non Uniform Sampling | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 13. Evaluation of Non-Uniform Sampling 2D 1H–13C HSQC Spectra for Semi-Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. NUS NMR [nmr.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
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- 18. ibbr.umd.edu [ibbr.umd.edu]
- 19. Paramagnetic relaxation enhancement for protein-observed 19F NMR as an enabling approach for efficient fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Paramagnetic Relaxation Enhancement for Detecting and Characterizing Self-Associations of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Use of paramagnetic systems to speed-up NMR data acquisition and for structural and dynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Practical Aspects of Paramagnetic Relaxation Enhancement in Biological Macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 25. store.bruker.com [store.bruker.com]
- 26. Processing with hmsIST/nmrPipe – Bio-NMR Core [bionmr.cores.ucla.edu]
Technical Support Center: Accurate Calculation of Isotopic Enrichment of Acetanilide-¹⁵N
Welcome to the technical support center for the accurate determination of ¹⁵N isotopic enrichment in Acetanilide. This guide is designed for researchers, scientists, and drug development professionals who rely on precise isotopic labeling for their studies. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and accuracy of your results.
Introduction: The Critical Role of Accurate Enrichment Calculation
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that you may encounter during your experiments in a direct question-and-answer format.
Q1: My mass spectrometry data shows a lower-than-expected ¹⁵N enrichment. What are the potential causes and how can I troubleshoot this?
A1: Lower-than-expected ¹⁵N enrichment is a common issue with several potential root causes. A systematic approach is crucial for diagnosis.
-
Incomplete Labeling Reaction: The synthesis of Acetanilide-¹⁵N may not have gone to completion.
-
Causality: If the reaction time, temperature, or stoichiometry of reactants is not optimal, a portion of the starting material (aniline) may remain unreacted or react with atmospheric ¹⁴N, diluting the final ¹⁵N enrichment.
-
Troubleshooting Steps:
-
Review Synthesis Protocol: Double-check all reaction parameters.
-
Analyze Reaction Mixture: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of starting materials in the crude product.
-
Optimize Reaction Conditions: If incomplete reaction is suspected, consider increasing the reaction time, temperature, or the molar excess of the ¹⁵N-labeling reagent.
-
-
-
Isotopic Scrambling: The ¹⁵N label may be lost or exchanged during the reaction or workup.
-
Causality: Certain chemical conditions can lead to the exchange of the ¹⁵N atom with nitrogen from other sources.
-
Troubleshooting Steps:
-
Evaluate Workup Procedure: Assess if any steps in your purification process (e.g., exposure to acidic or basic conditions) could facilitate nitrogen exchange.
-
Use Anhydrous Solvents: Ensure all solvents and reagents are free from nitrogen-containing impurities.
-
-
-
Contamination with Natural Abundance Acetanilide: Your labeled sample may be contaminated with unlabeled (natural abundance) acetanilide.
-
Causality: This can occur from contaminated glassware, cross-contamination from other samples, or impurities in reagents.[2]
-
Troubleshooting Steps:
-
Implement Strict Cleaning Protocols: Thoroughly clean all glassware, preferably by acid washing and baking, to remove any organic residues.[2]
-
Run Blanks: Analyze a blank sample (solvent only) to check for system contamination.
-
Handle Samples Carefully: Process samples in an order from lowest to highest expected enrichment to minimize cross-contamination.[2]
-
-
Q2: I'm observing unexpected peaks in the mass spectrum of my Acetanilide-¹⁵N sample. How do I identify their source?
A2: Unexpected peaks can arise from various sources, and their identification is key to obtaining clean, interpretable data.
-
Side Products from Synthesis: The reaction may have produced byproducts.
-
Causality: Competing reaction pathways can lead to the formation of undesired compounds.
-
Troubleshooting Steps:
-
Purify the Sample: Employ purification techniques such as recrystallization or column chromatography to isolate the Acetanilide-¹⁵N.
-
Characterize Byproducts: If possible, use techniques like tandem mass spectrometry (MS/MS) to fragment the unexpected ions and deduce their structures.
-
-
-
Adduct Formation in the Mass Spectrometer: Acetanilide-¹⁵N may be forming adducts with ions present in the mobile phase or matrix.
-
Causality: In electrospray ionization (ESI), it is common for analytes to form adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other cations.
-
Troubleshooting Steps:
-
Identify Common Adducts: Check for mass differences corresponding to common adducts (e.g., +22 Da for Na⁺, +38 Da for K⁺ relative to the protonated molecule [M+H]⁺).
-
Optimize Mobile Phase: Reduce the concentration of salts in your mobile phase or sample.
-
-
-
In-Source Fragmentation: The Acetanilide-¹⁵N molecule may be fragmenting in the ion source of the mass spectrometer.
-
Causality: High source temperatures or energetic ionization conditions can cause molecules to break apart.
-
Troubleshooting Steps:
-
Lower Source Temperature: Gradually decrease the ion source temperature to see if the intensity of the fragment peaks decreases.
-
Soften Ionization Conditions: Reduce the capillary or fragmentor voltage.
-
-
Q3: The calculated isotopic enrichment varies between different software packages. Why does this happen and which result should I trust?
A3: Different software packages may employ distinct algorithms for calculating isotopic enrichment, leading to variations in the final value.
-
Algorithmic Differences: Software can differ in how they perform background subtraction, peak integration, and correction for natural isotopic abundance of other elements (like ¹³C).[3]
-
Causality: Some algorithms might use simple peak height ratios, while others perform more complex fitting of the entire isotopic cluster to a theoretical distribution.[1][4]
-
Guidance:
-
Understand the Algorithm: Consult the documentation for each software package to understand the underlying calculation method.
-
Manual Verification: For a critical sample, manually calculate the enrichment using the raw data to validate the software's output. The fundamental calculation is based on the relative intensities of the labeled (M+1) and unlabeled (M) molecular ions, after correcting for the natural abundance of ¹³C.
-
Consistency is Key: For a given study, use the same software and settings for all samples to ensure consistency.
-
-
Frequently Asked Questions (FAQs)
What is the theoretical mass of Acetanilide-¹⁵N?
The molecular formula for natural abundance acetanilide is C₈H₉NO.[5] For Acetanilide-¹⁵N, the formula is C₈H₉¹⁵NO.[6] The monoisotopic mass of the unlabeled compound is approximately 135.0684 g/mol . The monoisotopic mass of the fully ¹⁵N-labeled compound is approximately 136.0655 g/mol , representing a mass shift of +1.[6]
How do I correct for the natural abundance of ¹³C when calculating ¹⁵N enrichment?
This is a critical step for accurate calculations. The natural abundance of ¹³C is approximately 1.1%. In the mass spectrum of unlabeled acetanilide, the M+1 peak will have a small intensity due to the presence of one ¹³C atom in some molecules. This contribution must be subtracted from the M+1 peak intensity of your labeled sample before calculating the ¹⁵N enrichment.
What is the optimal mass spectrometry technique for analyzing Acetanilide-¹⁵N?
High-resolution mass spectrometry (HRMS), such as that performed on an Orbitrap or Time-of-Flight (TOF) instrument, is highly recommended.[4][7] HRMS provides the mass accuracy needed to clearly resolve the isotopic peaks and distinguish them from potential interferences. Isotope Ratio Mass Spectrometry (IRMS) is another powerful technique specifically designed for precise isotope ratio measurements.[8][9][10]
How should I prepare my Acetanilide-¹⁵N sample for mass spectrometry analysis?
Proper sample preparation is crucial to avoid contamination and ensure accurate results.[11]
-
Dissolution: Dissolve the sample in a high-purity solvent (e.g., LC-MS grade acetonitrile or methanol).
-
Dilution: Dilute the sample to an appropriate concentration for your instrument to avoid detector saturation.
-
Filtration: If necessary, filter the sample to remove any particulates.
-
Internal Standard: For quantitative studies, the use of a deuterated internal standard is recommended.[12]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis of Acetanilide-¹⁵N
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of your Acetanilide-¹⁵N sample and dissolve it in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase to a final concentration within the linear range of your instrument (typically in the low ng/mL to µg/mL range).
-
Unlabeled Standard: Prepare a similar set of solutions for an unlabeled acetanilide standard. This will be used to determine the natural isotopic distribution.
-
Blank: Prepare a vial containing only the initial mobile phase to serve as a blank.
-
Analysis: Inject the samples onto the LC-MS system.
Protocol 2: Calculation of ¹⁵N Isotopic Enrichment from Mass Spectrometry Data
-
Acquire Mass Spectra: Obtain high-resolution mass spectra of both the unlabeled acetanilide standard and your Acetanilide-¹⁵N sample.
-
Determine Intensities: From the spectrum of the unlabeled standard, record the intensities of the monoisotopic peak (M) and the M+1 peak. Calculate the natural abundance contribution of ¹³C as: ¹³C_contribution = Intensity(M+1)_unlabeled / Intensity(M)_unlabeled
-
Correct for ¹³C Contribution: From the spectrum of your Acetanilide-¹⁵N sample, record the intensities of the M peak (corresponding to any remaining unlabeled acetanilide) and the M+1 peak (corresponding to the ¹⁵N-labeled acetanilide). The corrected intensity of the M+1 peak is: Intensity(M+1)_corrected = Intensity(M+1)_sample - (Intensity(M)_sample * ¹³C_contribution)
-
Calculate ¹⁵N Enrichment: The atom percent enrichment of ¹⁵N can then be calculated as: % ¹⁵N Enrichment = (Intensity(M+1)_corrected / (Intensity(M)_sample + Intensity(M+1)_corrected)) * 100
| Parameter | Description | Example Value |
| Intensity(M)_unlabeled | Intensity of the monoisotopic peak of the unlabeled standard. | 1,000,000 |
| Intensity(M+1)_unlabeled | Intensity of the M+1 peak of the unlabeled standard. | 88,000 |
| ¹³C_contribution | Calculated natural abundance contribution of ¹³C. | 0.088 |
| Intensity(M)_sample | Intensity of the M peak in the labeled sample. | 50,000 |
| Intensity(M+1)_sample | Intensity of the M+1 peak in the labeled sample. | 950,000 |
| Intensity(M+1)_corrected | Corrected intensity of the M+1 peak in the labeled sample. | 945,600 |
| % ¹⁵N Enrichment | Calculated isotopic enrichment of ¹⁵N. | 95.0% |
Visualizations
Caption: Workflow for Determining ¹⁵N Isotopic Enrichment.
Caption: Troubleshooting Decision Tree for Low ¹⁵N Enrichment.
References
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in Detecting Low ¹⁵N Enrichment. BenchChem.
-
Creek, K. E., & Matthews, D. E. (2016). Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. Methods in enzymology, 569, 23–37. [Link]
- Integrated Proteomics. (n.d.). 15N Stable Isotope Labeling Data Analysis.
-
MacCoss, M. J., et al. (2005). Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells. Journal of Proteome Research, 4(5), 1742–1747. [Link]
- BenchChem. (2025).
-
He, Y., et al. (2018). Automated Assignment of 15N and 13C Enrichment Levels in Doubly-Labeled Proteins. Journal of the American Society for Mass Spectrometry, 29(10), 2056–2065. [Link]
- BenchChem. (2025).
-
He, Y., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 91(22), 14436–14443. [Link]
-
Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 23(21), 3513–3521. [Link]
- Carter, J. F., & Meier-Augenstein, W. (2014).
-
Schimmelmann, A., et al. (2009). Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. Rapid Communications in Mass Spectrometry, 23(21), 3513-3521. [Link]
-
BOC Sciences. (2024). Isotope Ratio Mass Spectrometry - How to Identify Isotopes. YouTube. [Link]
- Mustapha, Z. (2021). Why am I getting low isotopic enrichment in my expressed protein even though I am using labeled media?
-
Ando, K., et al. (2003). Quantitative protein analysis using (13)C7-labeled iodoacetanilide and d5-labeled N-ethylmaleimide by nano liquid chromatography/nanoelectrospray ionization ion trap mass spectrometry. Journal of Mass Spectrometry, 38(5), 549-558. [Link]
-
Muccio, Z., & Jackson, G. P. (2009). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Analytical and Bioanalytical Chemistry, 393(1), 339-347. [Link]
-
Baty, J. D., et al. (1977). The Measurement of Acetanilide in Plasma by Spectrophotometric and Selected Ion Monitoring Methods. Biomedical Mass Spectrometry, 4(4), 255-257. [Link]
-
Ferreiro, D. U., et al. (2008). Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples. Journal of Biomolecular NMR, 40(1), 59–64. [Link]
- Bi, J., et al. (2021). 15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.
-
He, Y., et al. (2019). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry, 91(22), 14436–14443. [Link]
-
NIST. (n.d.). Acetamide, N-phenyl-. NIST WebBook. [Link]
- Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Thermo Fisher Scientific.
-
University of Oxford. (n.d.). Native MS Sample Preparation. Mass Spectrometry Research Facility. [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ckisotopes.com [ckisotopes.com]
- 4. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetamide, N-phenyl- [webbook.nist.gov]
- 6. 乙酰苯胺-15N 98 atom % 15N | Sigma-Aldrich [sigmaaldrich.com]
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- 9. ap.smu.ca [ap.smu.ca]
- 10. youtube.com [youtube.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. The measurement of acetanilide in plasma by spectrophotometric and selected ion monitoring methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experimental Artifacts with Acetanilide-15N
Welcome to the technical support center for Acetanilide-15N. This guide is designed for researchers, scientists, and drug development professionals who utilize 15N-labeled compounds in their analytical workflows. This compound is a valuable tool, primarily serving as a stable isotope-labeled (SIL) internal standard in mass spectrometry and as a reference compound in nuclear magnetic resonance spectroscopy.[1][2] Its utility is rooted in its chemical similarity to its unlabeled counterpart, allowing it to correct for variability during sample preparation and analysis.[2][3]
However, like any sophisticated analytical tool, its use can be accompanied by experimental artifacts that may compromise data quality. This guide provides in-depth, field-proven insights in a question-and-answer format to help you identify, troubleshoot, and—most importantly—avoid these common pitfalls.
Section 1: General FAQs
This section addresses high-level questions about this compound and the nature of experimental artifacts.
Q1: What is this compound and why is it a valuable experimental tool?
A: this compound is a form of acetanilide where the common nitrogen-14 (¹⁴N) atom is replaced by its heavier, stable isotope, nitrogen-15 (¹⁵N).[1] This isotopic substitution makes the molecule heavier by one mass unit without significantly altering its chemical properties.[4] This characteristic is invaluable in two primary analytical techniques:
-
Mass Spectrometry (MS): It is an ideal internal standard.[2] When a known quantity is added to a sample at the beginning of the workflow, it experiences the same processing losses and ionization variability as the unlabeled analyte. Because the mass spectrometer can distinguish between the labeled (heavier) and unlabeled (lighter) forms, the ratio of their signals can be used for highly accurate quantification, effectively canceling out most experimental errors.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹⁵N nucleus has a nuclear spin of 1/2, making it NMR-active.[5] This allows for specialized NMR experiments that can probe the chemical environment around the nitrogen atom, providing crucial structural and dynamic information.[5][6]
Q2: What defines an "experimental artifact" when using this compound?
A: An experimental artifact is any signal, peak, or data anomaly that does not originate from the pure, intact this compound molecule itself. These artifacts can be misleading and lead to incorrect structural elucidation or inaccurate quantification. Common examples include:
-
Unexpected peaks in an NMR spectrum from impurities or isotopic exchange.[7]
-
The appearance of an unlabeled acetanilide signal in a pure this compound mass spectrum.
-
Non-linear calibration curves in quantitative MS assays.[3][8][9]
Q3: How can I verify the purity and isotopic enrichment of my this compound standard?
A: Always refer to the Certificate of Analysis (C of A) provided by the supplier (e.g., Cambridge Isotope Laboratories, Inc.). This document is critical and should provide:
-
Chemical Purity: Typically determined by techniques like HPLC-UV, this value indicates the percentage of the material that is chemically acetanilide, irrespective of its isotopic composition.
-
Isotopic Enrichment: This specifies the percentage of the acetanilide molecules that contain the ¹⁵N isotope. A value of 98%+ is common and suitable for most applications.[10]
It is a common misconception that the chemical purity reported on a C of A reflects isotopic purity.[3] Always check for a specific isotopic enrichment value. If in doubt, you can acquire a simple mass spectrum of the standard to confirm the relative intensities of the labeled and unlabeled molecular ions.
Section 2: Troubleshooting Guide for Common Artifacts
This section provides detailed troubleshooting for specific issues encountered in NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy Artifacts
Q: Why am I observing unexpected or poorly resolved peaks in the ¹H NMR spectrum of my this compound sample?
A: This is a frequent issue with several potential causes. The appearance of your spectrum is directly tied to sample purity, solvent interactions, and the inherent physics of the ¹⁵N label.
Causality Behind the Artifacts:
-
Residual Solvents or Synthesis Impurities: The synthesis of this compound may leave behind trace amounts of starting materials or solvents (e.g., acetic anhydride, aniline, pyridine). These will appear as extra peaks in your ¹H NMR spectrum.
-
Water in the NMR Solvent: The amide proton (-NH) of acetanilide is labile and can exchange with deuterium from deuterated solvents (like D₂O or CD₃OD) or with protons from residual water (H₂O) in aprotic solvents like CDCl₃ or DMSO-d₆.[11] This exchange can lead to peak broadening or even the disappearance of the NH signal.
-
Incomplete Isotopic Labeling: If the isotopic enrichment is not 100%, your sample contains a small amount of ¹⁴N-acetanilide. The ¹⁴N nucleus has a spin of 1 and exhibits quadrupolar relaxation, which can lead to significant broadening of the attached NH proton signal. The ¹⁵N-coupled NH proton, in contrast, will appear as a sharp doublet. The presence of both species can result in a complex, poorly resolved multiplet for the NH signal.
-
¹H-¹⁵N Coupling: The spin-1/2 ¹⁵N nucleus will couple to the directly attached proton, splitting the NH signal into a doublet with a coupling constant (¹JNH) of approximately 90 Hz. If this coupling is not anticipated, it might be mistaken for an artifact.
Troubleshooting Protocol: Diagnosing and Eliminating ¹H NMR Artifacts
-
Verify Standard Purity:
-
Action: Cross-reference the observed impurity peaks with the known chemical shifts of common residual solvents.[12]
-
Rationale: This is the quickest way to confirm if the artifacts are from external contaminants. If significant impurities are present, consider purifying the standard by recrystallization.[13]
-
-
Ensure Solvent Anhydrousness:
-
Action: Use a freshly opened ampule of high-quality deuterated solvent (e.g., DMSO-d₆, 99.96% D). For aprotic solvents that are hygroscopic, consider storing them over molecular sieves.
-
Rationale: Minimizing residual H₂O is crucial to prevent the chemical exchange that broadens the labile NH proton signal.[11]
-
-
Optimize Acquisition Parameters:
-
Action: Ensure the spectral window is wide enough to capture all expected peaks. If peaks appear "folded" on the opposite side of the spectrum, your spectral window is too narrow.[14]
-
Rationale: Incorrectly set acquisition parameters are a common source of spectral artifacts that can be mistaken for chemical issues.[14][15]
-
-
Interpret the NH Signal Correctly:
-
Action: Look for a doublet in the amide region (around 8-10 ppm in DMSO-d₆) with a splitting of ~90 Hz.[12] The presence of this doublet is a confirmation of the ¹H-¹⁵N coupling.
-
Rationale: Understanding the expected coupling pattern prevents misinterpretation of the data. The sharpness of this doublet is a good indicator of a high-quality, isotopically enriched sample.
-
dot ```dot graph "Troubleshooting_NMR_Artifacts" { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Define Nodes Start [label="Unexpected Peaks in ¹H NMR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check C of A & \nCompare to Solvent Tables", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity [label="Artifacts Match Impurities?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Purify [label="Purify Standard\n(e.g., Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckSolvent [label="Check NH Peak Shape\n(Broad or Absent?)", fillcolor="#FBBC05", fontcolor="#202124"]; SolventIssue [label="Broadening suggests\nProton Exchange", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; UseDrySolvent [label="Use Fresh, Anhydrous\nNMR Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; CheckCoupling [label="Analyze NH Signal\n(Is it a ~90 Hz doublet?)", fillcolor="#FBBC05", fontcolor="#202124"]; CouplingOK [label="Yes: Correct ¹H-¹⁵N Coupling", fillcolor="#34A853", fontcolor="#FFFFFF"]; CouplingBad [label="No/Complex: Potential\nIncomplete Labeling", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Clean Spectrum", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Define Edges Start -> CheckPurity [label="Step 1"]; CheckPurity -> Impurity; Impurity -> Purify [label="Yes"]; Impurity -> CheckSolvent [label="No"]; Purify -> End; CheckSolvent -> SolventIssue; SolventIssue -> UseDrySolvent [label="Yes"]; SolventIssue -> CheckCoupling [label="No"]; UseDrySolvent -> End; CheckCoupling -> CouplingOK [label="Yes"]; CheckCoupling -> CouplingBad [label="No/Complex"]; CouplingOK -> End; }
Caption: Decision tree for improving ¹⁵N NMR signal-to-noise.
Mass Spectrometry (MS) Artifacts
Q: My calibration curve using this compound as an internal standard is non-linear. What are the potential issues?
A: A non-linear calibration curve is a critical issue in quantitative analysis, as it indicates that the analyte-to-internal standard response ratio is not consistent across the concentration range. This undermines the core purpose of using a SIL internal standard.
Causality Behind the Artifact:
-
Detector Saturation: This is one of the most common causes at high analyte concentrations. [3][8]The mass spectrometer's detector has a finite capacity to register ions per unit time. When the ion flux is too high, the detector response becomes non-linear; it can no longer "keep up" with the number of ions hitting it.
-
Isotopic Crosstalk (Cross-Contribution): The unlabeled analyte has a natural isotopic distribution (containing ¹³C, for example). It is possible for the M+1 or M+2 isotope peak of a high-concentration analyte to contribute to the signal of the ¹⁵N-labeled internal standard, especially if the mass resolution is insufficient. [9]Conversely, if the SIL standard is not 100% pure, its unlabeled component can contribute to the analyte signal. [9]3. Matrix Effects: While a SIL internal standard is excellent at correcting for matrix effects, severe ion suppression or enhancement can still cause non-linearity if the analyte and internal standard do not co-elute perfectly. [3][16]Deuterated standards are more prone to chromatographic separation from the analyte than ¹³C or ¹⁵N standards, but even with ¹⁵N, subtle differences can be exacerbated by strong matrix effects. [3][16]4. Ion Source Phenomena: At very high concentrations, phenomena like dimerization or in-source fragmentation can alter the expected ionic species, leading to a non-linear response. [3][17]
Troubleshooting Protocol: Diagnosing and Correcting Non-Linearity
-
Investigate Detector Saturation:
-
Action: Prepare and inject a high-concentration standard of the analyte without the internal standard. Observe the peak shape. A fronting or flattened peak top is a classic sign of detector saturation.
-
Solution: Dilute the entire calibration curve and the samples to a lower concentration range. Alternatively, if your instrument allows, reduce the detector gain or use a less abundant fragment ion for quantification to lower the signal intensity. [8]
-
-
Assess Isotopic Crosstalk:
-
Action: Inject a high-concentration analyte standard (no IS) and monitor the mass channel for the internal standard. Then, inject the internal standard (no analyte) and monitor the analyte channel.
-
Solution: If significant signal is observed in either case, the crosstalk is confirmed. The best solution is to ensure adequate chromatographic separation or use a higher resolution mass spectrometer. If this is not possible, mathematical correction models can be applied, but this adds complexity. [9]
-
-
Evaluate Matrix Effects and Co-elution:
-
Action: Overlay the chromatograms of the analyte and the this compound internal standard. Verify that their peak apexes are perfectly aligned.
-
Solution: If there is a slight separation, adjust the chromatographic method (e.g., gradient, flow rate) to achieve perfect co-elution. [16]Additionally, improve sample cleanup procedures (e.g., using Solid Phase Extraction) to reduce the overall matrix load. [2]
-
-
Consider the Regression Model:
-
Action: Evaluate the fit of your calibration curve. If the non-linearity is slight and reproducible, using a weighted (e.g., 1/x or 1/x²) quadratic regression model may be acceptable, as long as it is justified and validated. [8][18] * Rationale: While linearity is ideal, some assays are inherently non-linear. The key is to use a model that accurately describes the instrument's response. However, this should be a last resort after ruling out correctable technical issues. [3]
-
| Potential Cause | Diagnostic Check | Primary Solution |
| Detector Saturation | Inject high-concentration analyte alone; observe peak shape for flattening. | Dilute samples and standards; reduce detector gain. [8] |
| Isotopic Crosstalk | Inject analyte and IS separately; monitor the other's mass channel. | Improve chromatographic separation; use higher mass resolution. [9] |
| Differential Matrix Effects | Overlay chromatograms of analyte and IS; check for perfect co-elution. | Optimize chromatography for co-elution; enhance sample cleanup. [16] |
| Inappropriate Curve Fit | Examine residuals of the linear regression plot. | Apply a weighted, non-linear regression model after validation. [3][18] |
| Table 1. Summary of causes and solutions for non-linear calibration curves. |
Section 3: Best Practices for Storage and Handling
Proactively avoiding artifacts begins with proper care of your this compound standard.
Q: How should I store this compound to ensure its long-term stability and integrity?
A: Acetanilide is a stable solid. For the neat (solid) material, store it at room temperature in a tightly sealed vial, protected from light and moisture. [10]A desiccator is recommended for long-term storage to prevent moisture absorption, which can complicate accurate weighing. [5] For solutions (e.g., a stock solution in methanol or acetonitrile):
-
Storage Temperature: Store at -20°C or -80°C to minimize solvent evaporation and slow any potential long-term degradation. [19]* Vials: Use high-quality amber glass vials with PTFE-lined caps to prevent photodegradation and leaching of contaminants.
-
Evaporation: Before each use, allow the solution to come to room temperature completely before opening to prevent condensation of atmospheric water into the solvent. Visually inspect the volume against a graduation mark to check for evaporation.
Q: What is the best practice for preparing stock and working solutions to avoid contamination?
A:
-
Use High-Purity Solvents: Always use LC-MS grade or equivalent high-purity solvents.
-
Calibrated Equipment: Use calibrated analytical balances and calibrated volumetric flasks or pipettes for all solution preparations.
-
Work in a Clean Environment: Prepare solutions in an area free from potential contaminants. Avoid using glassware that has been used for high-concentration, unlabeled analyte work.
-
Document Everything: Label every solution clearly with the compound name, concentration, solvent, preparation date, and preparer's initials. Maintain a detailed logbook.
-
Prepare Fresh: Prepare working-level calibration standards fresh from the stock solution for each analytical run to ensure the highest accuracy.
References
-
Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range. (2018). ResearchGate. [Link]
-
Optimization of 15N–13C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. (2014). National Institutes of Health (NIH). [Link]
-
Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. (2022). National Institutes of Health (NIH). [Link]
-
Identifying and Overcoming Artifacts in 1H-Based Saturation Transfer NOE NMR Experiments. (2022). National Institutes of Health (NIH). [Link]
-
Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. (2018). ResearchGate. [Link]
-
Acquisition Commands and Parameters. (2004). UC Davis NMR Facility. [Link]
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Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. (2024). Medium. [Link]
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The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). Frontiers. [Link]
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The use of nitrogen-15 in microbial natural product discovery and biosynthetic characterization. (2023). National Institutes of Health (NIH). [Link]
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15N optimal control pulses. (2020). Max Planck Institute. [Link]
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14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2023). ChemRxiv. [Link]
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Optimising in-cell NMR acquisition for nucleic acids. (2023). National Institutes of Health (NIH). [Link]
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TUTORIAL: 1D 1H-COUPLED 15N SPECTRUM. (n.d.). IMSERC. [Link]
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The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments. [Link]
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Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry. [Link]
-
Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP). (2013). PubMed. [Link]
-
14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. (2023). National Institutes of Health (NIH). [Link]
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Acetanilide. (n.d.). SpectraBase. [Link]
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NMR Artifacts. (n.d.). Max T. Rogers NMR Facility. [Link]
-
Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (2016). National Institutes of Health (NIH). [Link]
-
Recognition and avoidance of ion source-generated artifacts in lipidomics analysis. (2021). National Institutes of Health (NIH). [Link]
-
Production, Purification, and Characterization of ¹⁵N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements. (2016). PubMed. [Link]
-
NMR Study of Self-Association of Acetanilide in Chloroform, Acetone, Acetonitrile and Dimethyl Sulphoxide. (2014). ResearchGate. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (2019). Canadian Journal of Chemistry. [Link]
-
Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. (2015). ResearchGate. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2013). National Institutes of Health (NIH). [Link]
-
Stable isotopes as probes for the metabolism of acetanilide in man and the rat. (1987). PubMed. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (2019). ResearchGate. [Link]
-
Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. (2007). PubMed. [Link]
-
NMR of acetanilide. (2001). University of Tübingen. [Link]
-
The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2018). LCGC. [Link]
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Acetanilide. (n.d.). PubChem. [Link]
-
isotope-labeled internal standards: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
17O NMR and 15N NMR Chemical Shifts of Sterically- Hindered Amides. (2019). The Royal Society of Chemistry. [Link]
-
Acetanilide Purification Guide. (n.d.). Scribd. [Link]
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Validation & Comparative
A Comparative Guide to Internal Standards in Quantitative Proteomics: Evaluating Acetanilide-15N
This guide provides an in-depth technical comparison of internal standards for quantitative proteomics, with a specific evaluation of Acetanilide-15N as a potential, albeit unconventional, candidate. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental principles and causalities behind experimental choices, ensuring a robust understanding of quantitative accuracy in mass spectrometry-based proteomics.
The Quest for Quantitative Accuracy in Proteomics
Mass spectrometry (MS)-based proteomics has become an indispensable tool for identifying and cataloging thousands of proteins in complex biological samples.[1][2][3] However, the transition from qualitative identification to precise quantification introduces significant challenges. Experimental variability, arising from sample preparation, chromatographic separation, and mass spectrometric ionization, can obscure true biological differences.[4] To achieve reliable and reproducible quantification, internal standards are not just recommended; they are a necessity.
An ideal internal standard should mimic the physicochemical behavior of the analyte of interest as closely as possible, being introduced early in the workflow to account for variability across all subsequent steps.[5][6] The most robust quantitative methods utilize stable isotope labeling, where an analyte and its corresponding standard are chemically identical but differ in mass due to the incorporation of heavy isotopes like ¹³C or ¹⁵N.[1][7] This co-eluting, mass-shifted pair allows for highly accurate relative quantification, as any experimental fluctuations will affect both species equally.
The Gold Standard: Stable Isotope-Labeled Peptides and Proteins
The most widely accepted and effective internal standards in quantitative proteomics are stable isotope-labeled (SIL) peptides and proteins.[8][9]
-
Stable Isotope-Labeled (SIL) Peptides: Chemically synthesized peptides that are identical in sequence to a target "proteotypic" peptide (a peptide unique to a specific protein) but contain one or more heavy isotope-labeled amino acids. These are the workhorses of targeted quantitative proteomics (e.g., Selected Reaction Monitoring, SRM). Their key advantage is co-elution with the endogenous peptide, allowing them to correct for variations in LC separation and, crucially, ionization efficiency suppression caused by the sample matrix.[6][8]
-
Stable Isotope-Labeled (SIL) Proteins: Recombinant proteins expressed in a system fed with heavy isotope-labeled amino acids, resulting in a fully labeled protein.[5][9] This is considered the "gold standard" as it is added at the very beginning of the sample preparation process. It accounts for variability not only in chromatography and ionization but also in protein extraction and enzymatic digestion efficiency.
The central principle of these standards is their chemical and structural identity to the analyte, ensuring they are a true proxy throughout the entire analytical workflow.[5]
A Novel Proposition: this compound as a Global QC Standard
Acetanilide is a simple organic molecule frequently used as a calibration standard for elemental analyzers and isotope ratio mass spectrometry.[10][11][12] Acetanilide-¹⁵N, with its single heavy nitrogen isotope, is readily available, cost-effective, and chemically stable. Its potential use in a proteomics workflow, however, must be clearly distinguished from that of SIL peptides and proteins.
Acetanilide-¹⁵N cannot function as a true internal standard for peptide or protein quantification. It is not an analog of any peptide and will exhibit vastly different behavior during sample preparation, chromatography, and ionization. It cannot correct for protein digestion efficiency or peptide-specific matrix effects.
Instead, its potential utility lies as a global quality control (QC) and run-to-run normalization standard . Spiked into every sample at a consistent concentration immediately before LC-MS analysis, it can help monitor:
-
Injection-to-injection variance: Consistent intensity of the Acetanilide-¹⁵N signal can confirm the reproducibility of the autosampler.
-
Overall MS signal stability: It can provide a benchmark for gross signal suppression or enhancement across different runs, which might be caused by a fouling ion source or other instrument issues.
This application is fundamentally different from the analyte-specific correction provided by SIL standards.
Head-to-Head Comparison: this compound vs. Conventional Standards
The choice of an internal standard depends entirely on the quantitative question being asked. The table below objectively compares Acetanilide-¹⁵N with established standards.
| Feature | Acetanilide-¹⁵N | Stable Isotope-Labeled (SIL) Peptides | Stable Isotope-Labeled (SIL) Proteins |
| Primary Application | Instrument Performance QC, Global Signal Normalization | Targeted, Absolute Quantification of Peptides/Proteins | Absolute Quantification of Proteins |
| Correction for Sample Prep | None | Partial (downstream of digestion) | Yes (protein extraction, cleanup) |
| Correction for Digestion | None | None | Yes |
| Correction for Chromatography | None (does not co-elute) | Yes (co-elutes with target peptide) | Yes (resulting peptide co-elutes) |
| Correction for Matrix Effects | Global assessment only | Peptide-specific correction | Peptide-specific correction |
| Cost | Very Low | Moderate to High | Very High |
| Availability | Readily available | Custom synthesis required | Custom expression and purification |
| Implementation Complexity | Simple | Moderate | High |
Experimental Protocols and Workflows
To illustrate the practical differences, we provide two distinct experimental workflows.
Workflow 1: Targeted Peptide Quantification Using a SIL Peptide Internal Standard
This protocol outlines a standard approach for quantifying a specific protein using a heavy-labeled peptide.
Diagram of Workflow 1
Caption: Workflow for targeted proteomics using a SIL peptide.
Step-by-Step Methodology:
-
Protein Extraction: Lyse cells or tissue to extract the total proteome. Quantify the total protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Take a fixed amount of total protein (e.g., 50 µg) for each sample. Denature proteins with urea, reduce disulfide bonds with DTT, and alkylate cysteine residues with iodoacetamide.
-
Enzymatic Digestion: Dilute the sample to reduce the urea concentration and digest proteins into peptides overnight using trypsin.
-
Internal Standard Spiking: Add a known, fixed amount of the heavy-labeled SIL peptide corresponding to your target peptide to each digested sample.
-
Sample Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system operating in a targeted mode (e.g., SRM or MRM) to monitor the specific transitions for both the endogenous (light) and standard (heavy) peptides.
-
Data Analysis: Integrate the peak areas for both the light and heavy peptide chromatograms. The ratio of (Light Area / Heavy Area) is used to calculate the precise quantity of the endogenous peptide, as the amount of the heavy standard is known.
Workflow 2: Global Proteomics with this compound as a QC Standard
This protocol describes a typical "shotgun" or discovery proteomics experiment, illustrating how Acetanilide-¹⁵N could be incorporated for QC purposes.
Diagram of Workflow 2
Caption: Workflow for global proteomics with Acetanilide-¹⁵N as a QC check.
Step-by-Step Methodology:
-
Sample Preparation: Perform protein extraction, quantification, reduction, alkylation, and digestion as described in Workflow 1.
-
Sample Cleanup: Desalt the complex peptide mixture using SPE. Elute and dry the peptides.
-
Final Sample Resuspension & QC Spiking: Resuspend the final, clean peptide sample in the appropriate LC loading buffer. Immediately prior to sealing the vial and placing it in the autosampler, add a small, fixed amount of Acetanilide-¹⁵N from a stock solution.
-
LC-MS/MS Analysis: Inject the sample onto an LC-MS/MS system operating in a data-dependent acquisition (DDA) or "shotgun" mode.
-
Data Analysis:
-
Perform a standard database search to identify and quantify peptides and proteins using your preferred software (e.g., MaxQuant, Proteome Discoverer).
-
Separately, extract the ion chromatogram for the Acetanilide-¹⁵N precursor ion in every single run.
-
Plot the peak area of Acetanilide-¹⁵N for all samples. A stable, consistent peak area provides confidence in the technical reproducibility of the injections and the stability of the mass spectrometer's response over the course of the entire experiment. Significant deviations may indicate a need to troubleshoot the LC-MS system.
-
Conclusion: Verdict and Recommendations
Acetanilide-¹⁵N is not a suitable internal standard for the accurate quantification of specific proteins or peptides. It fails the primary requirement of being a chemical and physical analog to the analytes of interest and therefore cannot account for the most significant sources of experimental variability, such as digestion and peptide-specific matrix effects. For absolute quantification, the use of stable isotope-labeled peptides or proteins remains the undisputed best practice.[5][8]
However, Acetanilide-¹⁵N can be a pragmatic and cost-effective tool when repurposed as a global QC standard . Its value lies in providing a simple, independent measure of the analytical platform's stability and reproducibility across large sample cohorts. When used in this capacity, it can help researchers identify and flag technical outliers, strengthening the overall quality and reliability of a quantitative proteomics study.
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Considering the advantages and pitfalls of the use of isotopically labeled protein standards for accurate protein quantification. PubMed. [Link]
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Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses. PubMed. [Link]
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Synthesis of 13C7-labeled iodoacetanilide and application to quantitative analysis of peptides and a protein by isotope differential mass spectrometry. PubMed. [Link]
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Nicotine, acetanilide and urea multi-level 2H-, 13C- and 15N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. PubMed. [Link]
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Evaluation of Protein Quantification using Standard Peptides Containing Single Conservative Amino Acid Replacements. PMC - NIH. [Link]
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A Senior Application Scientist's Guide to Metabolic Tracing: A Comparative Analysis of Acetanilide-¹⁵N and Other ¹⁵N-Labeled Compounds
For the dedicated researcher, scientist, and drug development professional, charting the intricate pathways of nitrogen metabolism is a cornerstone of discovery. The advent of stable isotope labeling has provided a safe and powerful lens through which to view these processes.[1] Unlike radioactive isotopes, stable isotopes such as Nitrogen-15 (¹⁵N) pose no radiation risk, making them ideal for a wide range of applications, including long-term studies in vulnerable populations.[2] By introducing ¹⁵N-enriched molecules into a biological system, we can meticulously track the journey of nitrogen atoms through complex biochemical networks, from the synthesis of proteins and nucleotides to the metabolic fate of xenobiotics.[3][4]
However, the efficacy of a metabolic tracing study is fundamentally tied to the choice of the labeled compound. This guide provides an in-depth, objective comparison of Acetanilide-¹⁵N—a specialized tracer—with more conventional ¹⁵N-labeled compounds like amino acids. We will explore the unique insights each tracer provides, the causality behind experimental design, and the rigorous protocols required to generate trustworthy, high-quality data.
The Landscape of ¹⁵N Tracers: From Broad Strokes to Specific Questions
The selection of a ¹⁵N tracer is dictated by the biological question at hand. General-purpose tracers are used to map broad metabolic fluxes, while specialized tracers are designed to interrogate specific enzymatic reactions or pathways.
-
¹⁵N-Ammonium Chloride: As a primary nitrogen source, it provides a global view of nitrogen assimilation into the entire nitrogen-containing metabolome.
-
¹⁵N-Labeled Amino Acids (e.g., ¹⁵N-Glutamine, ¹⁵N-Glycine): These are instrumental in studying amino acid metabolism, protein synthesis and turnover, and pathways like glutaminolysis, which is critical in cancer metabolism.[5][6] The choice of a specific amino acid allows for a more focused investigation of its unique metabolic roles.[7]
-
Acetanilide-¹⁵N: This compound represents a more specialized tool. Acetanilide is a synthetic drug, a xenobiotic, known to be a prodrug for the widely used analgesic and antipyretic, paracetamol (acetaminophen).[8][9] Therefore, Acetanilide-¹⁵N is not a tracer for endogenous nitrogen metabolism but rather a specific probe for studying the pathways of drug metabolism, particularly N-deacetylation and re-acetylation, and the subsequent fate of an aromatic amine.
Comparative Analysis: Acetanilide-¹⁵N vs. Conventional Tracers
The decision to use Acetanilide-¹⁵N over a more common tracer like ¹⁵N-Glutamine hinges on the experimental objective. The following table provides a direct comparison of their key characteristics and applications.
| Feature | Acetanilide-¹⁵N | ¹⁵N-Glutamine | Uniformly ¹⁵N-Labeled Amino Acid Mixture |
| Primary Application | Tracing xenobiotic metabolism, N-deacetylation/re-acetylation, aniline moiety fate. | Tracing glutaminolysis, TCA cycle anaplerosis, amino acid and nucleotide synthesis.[5] | General protein synthesis and turnover rate analysis.[6] |
| Metabolic Integration | Metabolized primarily by cytochrome P450 enzymes in the liver.[9] | Enters central carbon and nitrogen metabolism via glutaminase. | Incorporated directly into the proteome and other metabolic pathways. |
| Pathways Illuminated | Drug metabolism (Phase I & II), detoxification, acetylation dynamics. | Nitrogen assimilation, amino acid biosynthesis, cellular energy metabolism. | Global protein dynamics, amino acid pool turnover.[10] |
| Potential for Perturbation | High potential. Acetanilide has known toxicities (e.g., methemoglobinemia, liver damage) at higher doses, which could alter cell metabolism.[11][12] | Low to moderate. High concentrations of glutamine can alter cellular redox balance. | Low. Generally considered non-perturbing at physiological concentrations. |
| Analytical Readouts | ¹⁵N-enrichment in aniline, paracetamol, and their conjugates. | ¹⁵N-enrichment in glutamate, other amino acids, nucleotides, and hexosamines. | ¹⁵N-enrichment in peptides (for protein turnover) and free amino acid pools. |
| Ideal Biological System | Liver cell models (e.g., HepG2), in vivo animal models for ADME studies.[13] | Cancer cell lines, rapidly proliferating cells, systems with high glutamine metabolism. | Most cell culture and in vivo systems for studying protein dynamics.[14] |
Visualizing Metabolic Fates
Understanding the metabolic journey of each tracer is crucial for interpreting experimental results. The following diagrams illustrate the primary metabolic pathways for Acetanilide-¹⁵N and a generalized workflow for a comparative tracer study.
Caption: Metabolic pathway of Acetanilide-¹⁵N.
Caption: Generalized workflow for a comparative tracer study.
Experimental Protocols: Ensuring Rigor and Reproducibility
The following protocols are designed to be self-validating systems, incorporating steps that ensure data integrity and reproducibility. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Tracing Acetanilide-¹⁵N Metabolism in Hepatocyte Cell Culture
This protocol details the use of Acetanilide-¹⁵N to study xenobiotic metabolism in a human liver cell line, such as HepG2.
Materials:
-
HepG2 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Acetanilide-¹⁵N (isotopic purity >98%)
-
80:20 Methanol:Water solution, pre-chilled to -80°C
-
LC-MS grade water and acetonitrile
Methodology:
-
Cell Culture (The Foundation):
-
Action: Culture HepG2 cells in DMEM with 10% FBS to ~80% confluency in 6-well plates.
-
Causality: Achieving a consistent cell density ensures reproducibility between replicates and experiments, as metabolic activity is dependent on cell number and growth phase.
-
-
Tracer Introduction (The Experiment Begins):
-
Action: Prepare fresh medium containing a final concentration of 100 µM Acetanilide-¹⁵N. Remove old medium, wash cells once with PBS, and add 1 mL of the labeling medium to each well.
-
Causality: Washing with PBS removes residual unlabeled metabolites. The chosen concentration should be non-toxic but sufficient for detection; a dose-response curve to assess toxicity (e.g., via MTT assay) is a prerequisite for a trustworthy study.
-
-
Time-Course Incubation (Capturing Dynamics):
-
Action: Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Causality: A time course is essential to understand the kinetics of uptake, metabolism, and clearance. The 0-hour time point serves as a crucial baseline control.
-
-
Metabolic Quenching (Freezing the Moment):
-
Action: At each time point, rapidly aspirate the medium and add 1 mL of pre-chilled (-80°C) 80% methanol.
-
Causality: This is the most critical step for accuracy. Cold methanol instantly halts all enzymatic activity, preventing artificial changes in metabolite levels during sample collection and ensuring the measured metabolic profile is a true snapshot of that time point.
-
-
Metabolite Extraction (Harvesting the Data):
-
Action: Scrape the cells in the cold methanol solution, transfer to a microcentrifuge tube, and vortex vigorously. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Causality: This procedure lyses the cells and precipitates proteins, allowing for the separation of soluble small-molecule metabolites into the supernatant.
-
-
Sample Preparation for Analysis (Readying for Detection):
-
Action: Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of 50% acetonitrile for LC-MS analysis.
-
Causality: Drying and reconstituting concentrates the sample and ensures its compatibility with the initial mobile phase of the liquid chromatography system, leading to better peak shape and sensitivity.
-
Protocol 2: General Workflow for ¹⁵N Data Analysis using LC-MS
This protocol outlines the essential steps for processing raw mass spectrometry data to determine isotopic enrichment.
Software:
-
Vendor-specific instrument control software
-
Metabolite identification and isotopologue analysis software (e.g., Protein Prospector, El-Maven, or similar packages)[15][16]
Methodology:
-
Data Acquisition:
-
Action: Perform LC-MS analysis using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Causality: High-resolution MS is essential to accurately distinguish between the monoisotopic peak of an unlabeled metabolite and the isotopologues containing ¹⁵N, which have a specific mass shift.[17]
-
-
Peak Picking and Metabolite Identification:
-
Action: Process the raw data to detect chromatographic peaks. Identify metabolites by matching their accurate mass and retention time to a known metabolite library or by MS/MS fragmentation analysis.
-
Causality: Accurate identification is the foundation of the analysis. Without knowing what the compound is, its isotopic enrichment is meaningless.
-
-
Isotopologue Distribution Analysis:
-
Action: For each identified nitrogen-containing metabolite, extract the ion chromatograms for all its expected isotopologues (M+0, M+1, M+2, etc.).
-
Causality: The ¹⁵N label increases the mass of the molecule by approximately 1 Da for each incorporated nitrogen atom.[18] Tracking the shift in the isotopic distribution from predominantly M+0 (unlabeled) to M+n (labeled) is the core of the tracing experiment.
-
-
Correction for Natural Abundance:
-
Action: Use algorithms within the analysis software to correct the measured isotopologue distribution for the natural abundance of all heavy isotopes (¹³C, ¹⁵N, etc.).
-
Causality: Even in an unlabeled sample, a small fraction of molecules will contain heavy isotopes. This correction is vital for accurately calculating the true enrichment from the introduced ¹⁵N tracer.
-
-
Calculation of Fractional Enrichment:
-
Action: Calculate the fractional enrichment (FE) for each metabolite, which represents the percentage of the metabolite pool that is labeled with ¹⁵N.
-
Causality: FE is the key quantitative output, providing a direct measure of the flux through the metabolic pathway leading to that metabolite.
-
Conclusion: Selecting the Right Tool for the Job
The world of metabolic tracing is not one-size-fits-all. While broad-spectrum tracers like ¹⁵N-labeled amino acid mixtures are invaluable for mapping overall protein dynamics, they cannot answer highly specific questions about the metabolism of a foreign compound.[1]
Acetanilide-¹⁵N emerges as a highly specialized and powerful tool for researchers in pharmacology, toxicology, and drug development.[13][19] Its utility lies in its ability to precisely probe the mechanisms of xenobiotic metabolism, offering a window into N-acetylation pathways that are fundamental to drug efficacy and toxicity.[] The choice between Acetanilide-¹⁵N and other ¹⁵N-labeled compounds is, therefore, a strategic one. It requires a clear definition of the research question and a thorough understanding of the distinct metabolic story each tracer is capable of telling. By employing the rigorous comparative approach and validated protocols outlined in this guide, researchers can confidently select the optimal tracer to illuminate their specific metabolic pathway of interest, ensuring the generation of robust and insightful data.
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A Comparative Guide to the Cross-Validation of Acetanilide-15N and 13C Labeling Methods
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Isotopic Labeling in Modern Drug Development
In the landscape of pharmaceutical research and development, understanding the metabolic fate of a drug candidate is paramount.[1][2] Stable isotope labeling (SIL) has emerged as an indispensable tool, offering a safe and effective means to trace drug molecules through complex biological systems.[2][3][4] Unlike their radioactive counterparts, stable isotopes such as Nitrogen-15 (¹⁵N) and Carbon-13 (¹³C) pose no radiation risk, making them ideal for a range of in vitro and in vivo studies, including those in vulnerable populations.[3] These labeled compounds are chemically identical to the parent drug, ensuring that their biological behavior is representative of the unlabeled molecule.[3][5]
The primary analytical techniques coupled with SIL are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][6][7][8] These powerful methods allow for the precise detection and quantification of isotopically labeled compounds and their metabolites, providing critical data on absorption, distribution, metabolism, and excretion (ADME).[1][4][6][7]
This guide provides a comprehensive comparison of two common stable isotope labeling strategies, ¹⁵N and ¹³C labeling, using the model compound acetanilide. We will delve into the synthetic methodologies, analytical considerations, and the cross-validation of data obtained from each approach. The objective is to equip researchers with the knowledge to make informed decisions when designing and interpreting stable isotope-labeling studies.
The Model Compound: Acetanilide
Acetanilide, a simple amide, serves as an excellent model for this comparative study. Its structure contains both a nitrogen atom, which can be labeled with ¹⁵N, and multiple carbon atoms, which are amenable to ¹³C labeling. Historically used for its analgesic and antipyretic properties, its metabolism to paracetamol is well-documented, providing a known metabolic pathway to track.[9]
Section 1: Synthesis of Isotopically Labeled Acetanilide
The synthesis of isotopically labeled acetanilide relies on the reaction of aniline with an acetylating agent, typically acetic anhydride.[9][10][11][12] The choice of labeled precursor determines the final labeled product.
Synthesis of Acetanilide-¹⁵N
To synthesize Acetanilide-¹⁵N, the key starting material is Aniline-¹⁵N. The reaction proceeds via the acetylation of the ¹⁵N-labeled amino group.
Experimental Protocol: Synthesis of Acetanilide-¹⁵N
-
In a 100 mL round-bottom flask, dissolve 2.0 g of Aniline-¹⁵N (98 atom % ¹⁵N) in 30 mL of 5% aqueous hydrochloric acid.[13]
-
To this solution, add 2.5 mL of acetic anhydride.
-
Concurrently, prepare a solution of 3.0 g of sodium acetate in 10 mL of water.
-
Add the sodium acetate solution to the reaction mixture and stir vigorously for 15 minutes.
-
Cool the mixture in an ice bath to precipitate the Acetanilide-¹⁵N.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to obtain purified Acetanilide-¹⁵N crystals.[10][11]
Synthesis of Acetanilide-¹³C
For ¹³C labeling, either the acetyl group or the phenyl ring can be labeled. For this guide, we will focus on labeling the acetyl group using Acetic anhydride-¹³C₄.
Experimental Protocol: Synthesis of Acetanilide-acetyl-¹³C₂
-
In a 100 mL round-bottom flask, dissolve 2.0 mL of unlabeled aniline in 30 mL of water.[9]
-
Add 2.5 mL of Acetic anhydride-¹³C₄ (99 atom % ¹³C) to the aniline solution while stirring.
-
Continue stirring for 15-20 minutes as the acetanilide precipitates.[10]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from hot water to yield purified Acetanilide-acetyl-¹³C₂.
Section 2: Analytical Characterization and Cross-Validation
The successful synthesis and purification of the labeled acetanilide compounds must be confirmed by analytical techniques. Mass spectrometry and NMR spectroscopy are the primary methods for verifying isotopic incorporation and purity.
Mass Spectrometry Analysis
Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z).[1] This allows for the clear differentiation between unlabeled and isotopically labeled compounds.
Expected Mass Spectrometry Data:
| Compound | Molecular Formula | Expected Molecular Weight ( g/mol ) | Observed Mass Shift (M+) |
| Acetanilide (unlabeled) | C₈H₉NO | 135.17 | M |
| Acetanilide-¹⁵N | C₈H₉¹⁵NO | 136.16 | M+1[14][15] |
| Acetanilide-acetyl-¹³C₂ | C₆¹³C₂H₉NO | 137.17 | M+2 |
This table demonstrates the expected mass shifts for each labeled compound, which can be readily verified by MS analysis. The isotopic purity can also be determined by comparing the relative intensities of the labeled and unlabeled peaks.
NMR Spectroscopy Analysis
NMR spectroscopy provides detailed structural information about a molecule.[8] Isotopic labeling can significantly enhance NMR experiments.
-
¹⁵N NMR: Direct detection of the ¹⁵N nucleus provides a clear signal confirming the presence and chemical environment of the label. Furthermore, ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can offer valuable structural insights.[16][17]
-
¹³C NMR: The incorporation of ¹³C at a high abundance dramatically increases the signal-to-noise ratio in ¹³C NMR spectra, facilitating the identification of the labeled carbon atoms and any metabolites.[18]
Cross-Validation Logic:
The cross-validation of the two labeling methods involves administering each labeled compound in separate in vitro or in vivo experiments and analyzing the resulting metabolites. The metabolic pathways elucidated by tracking the ¹⁵N label should be consistent with those determined by tracking the ¹³C label. For example, if a metabolite is identified with the ¹⁵N label, the corresponding metabolite in the ¹³C experiment should exhibit the expected mass shift for the ¹³C-labeled fragment.
Section 3: Comparative Performance and Applications
Both ¹⁵N and ¹³C labeling are powerful techniques, but they have distinct advantages and are sometimes used in a complementary fashion.
Comparative Analysis of ¹⁵N and ¹³C Labeling:
| Feature | Acetanilide-¹⁵N Labeling | Acetanilide-¹³C Labeling |
| Synthesis | Requires ¹⁵N-labeled aniline, which can be more expensive. | Requires ¹³C-labeled acetic anhydride, which is often more readily available. |
| MS Analysis | M+1 shift is easily detectable. | M+2 (or more) shift provides a clear signal with less potential for overlap with natural isotope abundances. |
| NMR Analysis | Enables direct ¹⁵N NMR and heteronuclear correlation experiments (¹H-¹⁵N, ¹³C-¹⁵N).[16] | Significantly enhances ¹³C NMR sensitivity.[18] |
| Metabolic Fate | Tracks the fate of the nitrogen-containing portion of the molecule. | Tracks the fate of the carbon skeleton.[][20] |
| Complementarity | Ideal for studying reactions involving the amide bond, such as hydrolysis. | Excellent for elucidating the overall metabolic pathway of the carbon backbone. |
Conclusion: A Synergistic Approach to Drug Metabolism Studies
The cross-validation of Acetanilide-¹⁵N and Acetanilide-¹³C labeling methods provides a robust and comprehensive understanding of its metabolic fate. While each technique is powerful in its own right, their combined use offers a synergistic approach to drug metabolism research. By independently tracking different atoms within the same molecule, researchers can build a more complete and validated picture of the biotransformation pathways. This dual-pronged strategy enhances the confidence in metabolite identification and provides a more solid foundation for critical decisions in the drug development pipeline. The principles outlined in this guide using acetanilide as a model can be broadly applied to a wide range of drug candidates, ultimately contributing to the development of safer and more effective medicines.
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A Head-to-Head Comparison of Acetanilide-¹⁵N and ¹⁵N-Ammonium Chloride for In Vivo Isotopic Labeling
A Senior Application Scientist's Guide to Choosing the Optimal ¹⁵N Source for In Vivo Research
For researchers in drug development and the life sciences, stable isotope labeling is a cornerstone of modern quantitative proteomics and metabolomics.[1][2] The ability to trace the metabolic fate of compounds and quantify protein turnover in a living organism provides invaluable insights into biological processes. Among the various isotopes, ¹⁵N is a key player, and the choice of the ¹⁵N donor is a critical experimental parameter. This guide provides an in-depth comparison of two commonly used ¹⁵N sources: Acetanilide-¹⁵N and ¹⁵N-Ammonium Chloride, to aid researchers in selecting the most appropriate labeling agent for their in vivo studies.
Introduction: The "Why" Behind In Vivo ¹⁵N Labeling
In vivo metabolic labeling with stable isotopes, such as ¹⁵N, allows for the intrinsic labeling of proteins and metabolites within a living organism.[2] This approach is advantageous as it minimizes errors that can be introduced during sample preparation and provides a more accurate representation of the dynamic cellular environment.[2] The heavy isotope is incorporated into newly synthesized molecules, which can then be distinguished from their unlabeled counterparts by mass spectrometry.[2] This enables the precise quantification of metabolic rates and pathways, offering critical insights into cellular processes and the efficacy of therapeutic agents.[1]
At a Glance: Key Differences Between Acetanilide-¹⁵N and ¹⁵N-Ammonium Chloride
| Feature | Acetanilide-¹⁵N | ¹⁵N-Ammonium Chloride |
| Chemical Nature | Organic, aromatic amide | Inorganic salt |
| Primary Metabolic Fate | Hepatic metabolism, primarily hydroxylation and deacetylation | Rapidly enters the nitrogen pool, primarily via the urea cycle and amino acid synthesis |
| ¹⁵N Incorporation Route | Indirect, following deacetylation to release ¹⁵N-aniline which then enters the nitrogen pool | Direct entry into the central nitrogen metabolism pathways |
| Potential for Toxicity | Dose-dependent, with potential for hematological and spleen-related adverse effects at higher doses[3] | Can lead to metabolic acidosis and intracellular alkalization; excess can be toxic[4] |
| Common Applications | Used as a synthetic intermediate and in studies of drug metabolism[5][6] | Widely used for metabolic labeling in a variety of organisms, from bacteria to plants and animals[2][7][8][9] |
Delving Deeper: A Mechanistic Comparison
¹⁵N-Ammonium Chloride: The Direct Route to Labeling
¹⁵N-Ammonium chloride (¹⁵NH₄Cl) serves as a direct and readily available source of labeled nitrogen for a multitude of biosynthetic pathways. Once administered in vivo, the ¹⁵NH₄⁺ ion is rapidly incorporated into the body's nitrogen pool.
Metabolic Pathway of ¹⁵N-Ammonium Chloride:
The primary fate of ammonium is detoxification in the liver via the urea cycle.[10][11] The ¹⁵N can be incorporated into either of the two nitrogen atoms of urea.[11] Concurrently, ¹⁵N from ammonium is extensively used in the synthesis of amino acids, particularly glutamate and glutamine, which are central hubs in nitrogen metabolism.[10][12] From there, the ¹⁵N label is distributed throughout the proteome and other nitrogen-containing metabolites.
Metabolic pathway of ¹⁵N-Ammonium Chloride.
Advantages of ¹⁵N-Ammonium Chloride:
-
High Labeling Efficiency: Due to its direct entry into central nitrogen pathways, ¹⁵NH₄Cl can achieve high levels of ¹⁵N incorporation.[7]
-
Versatility: It is a suitable labeling agent for a wide range of organisms.[2]
-
Well-Characterized: Its metabolic fate is extensively studied and understood.[10][11][12]
Considerations for ¹⁵N-Ammonium Chloride:
-
Potential for Toxicity: High concentrations of ammonium can be toxic, leading to hyperammonemia and associated neurological complications. Careful dose optimization is crucial.
-
Metabolic Perturbations: The administration of an ammonium salt can alter the acid-base balance and influence cellular processes like autophagy.[4]
Acetanilide-¹⁵N: An Indirect, Metabolically-Activated Source
Acetanilide-¹⁵N offers a more nuanced approach to in vivo labeling. As an organic molecule, its ¹⁵N is not immediately available and must be released through metabolic processing.
Metabolic Pathway of Acetanilide-¹⁵N:
The primary site of acetanilide metabolism is the liver. The main metabolic route involves hydroxylation of the phenyl ring to form paracetamol (acetaminophen).[5] A secondary, yet crucial, pathway for our purposes is deacetylation, which cleaves the amide bond to release ¹⁵N-aniline and an unlabeled acetyl group. The released ¹⁵N-aniline can then enter the nitrogen pool and be utilized for biosynthesis.
Metabolic pathway of Acetanilide-¹⁵N.
Advantages of Acetanilide-¹⁵N:
-
Slower Release of ¹⁵N: The metabolic activation step may lead to a more gradual release of the ¹⁵N label compared to the rapid influx from ¹⁵NH₄Cl. This could be advantageous in studies aiming to track slower metabolic processes.
-
Potential for Tissue-Specific Labeling Studies: Given its primary metabolism in the liver, it could potentially be explored for studies focusing on hepatic nitrogen metabolism.
Considerations for Acetanilide-¹⁵N:
-
Indirect Labeling Route: The efficiency of ¹⁵N incorporation is dependent on the rate of deacetylation, which can vary between species and individuals.[5]
-
Toxicity Profile: Acetanilide itself has a known toxicity profile. Repeated high doses can lead to adverse effects on the spleen and bone marrow, and it can cause red pulp hyperplasia.[3] The oral LD50 in rats is 800 mg/kg.[13][14]
-
Metabolic Byproducts: The metabolism of acetanilide produces other compounds, such as paracetamol, which have their own biological activities and could potentially confound experimental results.[5]
Experimental Design and Protocols
The choice of labeling agent will dictate the experimental protocol. Below are generalized workflows for in vivo labeling experiments.
Workflow for In Vivo Labeling
General workflow for an in vivo labeling experiment.
Protocol: In Vivo Labeling with ¹⁵N-Ammonium Chloride
This protocol is a general guideline and must be optimized for the specific animal model and research question.
-
Dose Preparation: Dissolve ¹⁵N-Ammonium Chloride (≥98 atom % ¹⁵N) in sterile saline or an appropriate vehicle. The final concentration should be determined based on the desired labeling level and the animal's weight, with careful consideration of toxicity.
-
Administration: Administer the solution via an appropriate route (e.g., intraperitoneal injection, oral gavage, or incorporation into the diet). For continuous labeling, providing the ¹⁵N source in the drinking water or feed is common.[1]
-
Labeling Period: The duration of labeling will depend on the turnover rate of the proteins or metabolites of interest. This can range from hours to several days or even weeks for long-lived proteins.[1]
-
Sample Collection: At the end of the labeling period, collect tissues or biofluids of interest.
-
Sample Processing and Analysis: Proceed with standard protocols for protein or metabolite extraction, followed by mass spectrometry to determine the extent of ¹⁵N incorporation.[15]
Protocol: In Vivo Labeling with Acetanilide-¹⁵N
This protocol requires careful consideration of the compound's solubility and toxicity.
-
Dose Preparation: Acetanilide-¹⁵N may need to be dissolved in a vehicle suitable for oral administration, such as a suspension in corn oil.[6][16] Dose calculations should be based on literature values for acetanilide toxicity and metabolism.[3][5]
-
Administration: Oral gavage is a common method for administering acetanilide in animal studies.[3]
-
Labeling Period: The labeling period should be designed to allow for the metabolic conversion of acetanilide and subsequent incorporation of the ¹⁵N label.
-
Sample Collection and Analysis: Follow the same procedures as for ¹⁵N-Ammonium Chloride.
Conclusion and Recommendations
The choice between Acetanilide-¹⁵N and ¹⁵N-Ammonium Chloride for in vivo labeling is not a one-size-fits-all decision. It hinges on the specific goals of the experiment, the biological system under investigation, and the desired kinetics of label incorporation.
¹⁵N-Ammonium Chloride is the recommended choice for:
-
General-purpose in vivo labeling: Its direct entry into the nitrogen pool makes it a robust and efficient labeling agent for a wide array of applications.
-
Studies requiring high levels of ¹⁵N incorporation: Its rapid uptake and utilization facilitate achieving significant enrichment.
-
Experiments in well-characterized model organisms: Extensive literature is available to guide dose and administration protocols.
Acetanilide-¹⁵N may be considered for:
-
Specialized studies of hepatic nitrogen metabolism: Its primary metabolism in the liver could be leveraged for targeted investigations.
-
Experiments where a slower, more sustained release of the ¹⁵N label is desired: The metabolic activation step could provide a different labeling kinetic profile.
-
Researchers with experience in handling and dosing organic compounds with known toxicity profiles.
References
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¹⁵N-metabolic labeling for comparative plasma membrane proteomics in Arabidopsis cells. PubMed.[Link]
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Kinetics of Ammonia Metabolism in vivo. ResearchGate.[Link]
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The effect of amino acids on the metabolic fate of 15NH4Cl in isolated sheep hepatocytes. PubMed.[Link]
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In vivo nitrogen metabolism in ornithine transcarbamylase deficiency. National Institutes of Health.[Link]
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ACETANILIDE CAS N°: 103-84-4. OECD SIDS.[Link]
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Stable isotopes as probes for the metabolism of acetanilide in man and the rat. PubMed.[Link]
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Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development. San Francisco Chronicle.[Link]
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15N protein expression protocol. Reddit.[Link]
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15N labeling in E. coli. CSIC.[Link]
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In vivo uniform N-15-isotope labelling of plants: Using the greenhouse for structural proteomics. ResearchGate.[Link]
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Nicotine, Acetanilide and Urea Multi-Level 2H-, 13C- And 15N-abundance Reference Materials for Continuous-Flow Isotope Ratio Mass Spectrometry. PubMed.[Link]
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Expressing 15N labeled protein. University of Leicester.[Link]
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How do we label N15? ResearchGate.[Link]
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The pharmacology and toxicology of meta-substituted acetanilide I: acute toxicity of 3-hydroxyacetanilide in mice. PubMed.[Link]
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Nicotine, acetanilide and urea multi-level 2 H-, 13 C- and 15 N-abundance reference materials for continuous-flow isotope ratio mass spectrometry. ResearchGate.[Link]
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15N metabolic labeling quantification workflow in Arabidopsis using Protein Prospector. bioRxiv.[Link]
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Method for the Determination of 15N Incorporation Percentage in Labeled Peptides Proteins. ResearchGate.[Link]
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Method for the Determination of ¹⁵N Incorporation Percentage in Labeled Peptides and Proteins. PubMed.[Link]
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15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector. Frontiers in Plant Science.[Link]
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15N labeling of proteins in E. coli. Protein Expression and Purification Core Facility.[Link]
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An efficient protocol for in vivo labeling of proliferating epithelial cells. PubMed.[Link]
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Ammonium Chloride (15N, 99%). IsotopeShop.com.[Link]
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Short Total Synthesis of [15N5]-Cylindrospermopsins from 15NH4Cl Enables Precise Quantification of Freshwater Cyanobacterial Con. eScholarship.org.[Link]
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In vivo 15N-enrichment of metabolites in suspension cultured cells and its application to metabolomics. PubMed.[Link]
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14N to 15N Isotopic Exchange of Nitrogen Heteroaromatics through Skeletal Editing. eScholarship.org.[Link]
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A 1H/15N N.M.R. study of nitrogen metabolism in cultured mammalian cells. ResearchGate.[Link]
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Metabolic labeling of model organisms using heavy nitrogen (15N). PubMed.[Link]
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A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy. National Institutes of Health.[Link]
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How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers. LinkedIn.[Link]
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Application of Parallel Reaction Monitoring in 15N Labeled Samples for Quantification. National Institutes of Health.[Link]
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Determining 15N to 14N ratios in biofluids by single-pulse 1H nuclear magnetic resonance. Analytical Biochemistry.[Link]
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¹⁵N metabolic labeling: evidence for a stable isotope effect on plasma protein levels and peptide chromatographic retention times. PubMed.[Link]
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A Researcher's Guide to Cellular Tracers: Deconstructing the Myth of Acetanilide-15N's Biological Inertness
For researchers in cellular biology and drug development, the ideal chemical tracer is a silent observer—a molecule that enters a biological system, reports on its journey, and leaves without a trace on cellular function. Stable isotope-labeled compounds are often presumed to fit this role perfectly. However, this guide will demonstrate that not all tracers are created equal. We will critically assess the biological inertness of Acetanilide-15N, a compound sometimes used in metabolic studies, and compare it to genuinely inert alternatives. Through a review of its metabolic fate and supporting experimental data, we will establish that this compound is far from a passive bystander in cellular systems.
The Flawed Premise: Why this compound is Not Biologically Inert
The core assumption when using a tracer like this compound is that the heavy isotope (¹⁵N) does not significantly alter the compound's chemical or biological properties. While the isotope itself is benign, the parent molecule, acetanilide, is not.[1] The introduction of this compound into a cellular system initiates a cascade of metabolic events that actively perturb normal cellular function.
Once inside the cell, particularly in metabolically active liver cells like the HepG2 line, acetanilide is processed by cytochrome P450 enzymes. This metabolism primarily yields two significant products: paracetamol (acetaminophen), the well-known analgesic, and aniline, a known toxicant.[2][3] Both of these metabolites are biologically active and can induce significant cellular stress and disrupt key signaling pathways.
The Metabolic Wake of this compound
The transformation of acetanilide into its metabolites means that researchers are not merely tracking a single, stable compound. Instead, they are observing the distribution and effects of at least three distinct molecules, each with its own biological activity. This metabolic conversion fundamentally disqualifies this compound as a truly inert tracer.
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A Comparative Guide to the Stability of Acetanilide-¹⁵N in Diverse Biological Matrices
Introduction: The Imperative of Internal Standard Stability
In the landscape of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the internal standard (IS) is the cornerstone of accuracy and precision. Its role is to normalize for variability during the analytical workflow, from sample preparation to instrument injection.[1][2] While stable isotope-labeled (SIL) internal standards, such as Acetanilide-¹⁵N, are considered the gold standard due to their near-identical physicochemical properties to the analyte, they are not infallible.[2][3] Ensuring the stability of the IS within the biological matrix is a non-negotiable prerequisite for robust and reliable data. Any degradation of the IS can lead to a skewed analyte-to-IS response ratio, resulting in the inaccurate quantification of the target analyte.
This guide provides a comparative analysis of Acetanilide-¹⁵N stability across three common yet distinct biological matrices: human plasma, human urine, and rat liver microsomes. We will explore the underlying chemical and enzymatic factors that influence stability, present detailed experimental protocols for assessment, and offer a framework for interpreting the resulting data. This technical deep-dive is designed for researchers, scientists, and drug development professionals who rely on the integrity of their bioanalytical data.
Pillar 1: Understanding the Vulnerabilities of Acetanilide-¹⁵N
The stability of Acetanilide-¹⁵N is governed by two primary factors: its intrinsic chemical properties and its susceptibility to enzymatic action within the biological environment.
Chemical Stability: The Amide Bond
The central feature of the acetanilide structure is its amide bond. While generally stable, amide bonds can undergo hydrolysis under strong acidic or basic conditions, a process that can be accelerated by elevated temperatures.[4][5][6] This reaction would cleave Acetanilide-¹⁵N into ¹⁵N-aniline and acetic acid. Although physiological pH is typically neutral, the pH of certain matrices (like urine) can vary significantly, and sample processing steps involving pH adjustment can introduce risks if not carefully controlled.[7]
Enzymatic Stability: Metabolic Transformation
Biological matrices are not inert vessels; they are complex ecosystems of enzymes. Acetanilide is known to be metabolized in vivo, primarily through hydroxylation by Cytochrome P450 (CYP) enzymes (predominantly CYP1A2) in the liver to form paracetamol (acetaminophen).[8][9] Therefore, matrices with significant enzymatic activity, such as liver microsomes or, to a lesser extent, plasma containing esterases, pose a potential threat to the integrity of Acetanilide-¹⁵N.[10][11][12]
The following diagram illustrates the potential degradation pathways for Acetanilide-¹⁵N.
Caption: Potential degradation pathways of Acetanilide-¹⁵N.
Pillar 2: Experimental Design for Stability Assessment
A robust stability study is a self-validating system. It must be designed to mimic the entire lifecycle of a study sample, from collection and storage to final analysis. We will assess stability under three standard conditions as recommended by global bioanalysis consortiums: Bench-Top, Freeze/Thaw, and Long-Term Storage.[13]
Matrices Under Investigation:
-
Human Plasma (K₂EDTA): Represents a systemic circulatory environment, containing esterases and other enzymes.
-
Human Urine (pooled, adjusted to pH 5 and pH 8): Represents a matrix for excretion studies with variable pH and lower enzymatic activity.
-
Rat Liver Microsomes (RLM): A subcellular fraction used as a gold standard for in vitro metabolism studies due to its high concentration of CYP enzymes.[9][11]
The following workflow provides a high-level overview of the experimental process.
Caption: General experimental workflow for stability assessment.
Pillar 3: Detailed Experimental Protocols
The trustworthiness of stability data hinges on meticulous execution. The following protocols are designed to be comprehensive and self-validating.
Protocol 1: Preparation of Stability Samples
-
Thaw Matrices: Thaw pooled human plasma, pooled human urine, and rat liver microsomes (0.5 mg/mL protein in buffer) on ice.
-
Prepare Spiking Solutions: Prepare stock solutions of Acetanilide-¹⁵N in methanol. Create two working spiking solutions to achieve final concentrations equivalent to Low Quality Control (LQC) and High Quality Control (HQC) levels (e.g., 50 ng/mL and 5000 ng/mL).
-
Spike Matrices: Spike the bulk of each matrix with the LQC and HQC working solutions. The volume of spiking solution should not exceed 5% of the total matrix volume to maintain matrix integrity. Vortex gently for 30 seconds.
-
Urine pH Adjustment: Divide the spiked urine pool into two sub-pools. Adjust the pH of one to 5.0 and the other to 8.0 using dilute formic acid or ammonium hydroxide.
-
Aliquot Samples: Aliquot the spiked matrices into appropriately labeled polypropylene tubes for each condition (Bench-Top, Freeze/Thaw, Long-Term, and T0 controls).
-
T0 Sample Processing: Immediately process the "Time Zero" (T0) samples for each matrix and concentration as described in Protocol 2. These serve as the baseline for 100% stability.
-
Storage: Place the remaining aliquots into their respective storage conditions.
Protocol 2: Sample Extraction and LC-MS/MS Analysis
This protocol uses protein precipitation, a rapid and effective method for removing the bulk of proteins that can cause enzymatic degradation and interfere with analysis.[14]
-
Precipitation: To a 50 µL aliquot of the stability sample, add 200 µL of ice-cold acetonitrile containing a different, stable SIL-IS (e.g., d5-aniline, for analytical process tracking, if desired). Causality Note: The use of ice-cold acetonitrile halts enzymatic activity instantly and efficiently precipitates proteins.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method for Acetanilide-¹⁵N. The method should be selective and sensitive.[15][16] A typical setup might involve a C18 column with a gradient elution of water and methanol with 0.1% formic acid.
Protocol 3: Execution of Stability Tests
-
Bench-Top Stability:
-
Place LQC and HQC aliquots for each matrix on a laboratory bench at room temperature (~22°C).
-
Process samples at specified time points (e.g., 4, 8, and 24 hours) using Protocol 2.
-
Causality Note: This test simulates delays in sample processing after thawing.
-
-
Freeze/Thaw Stability:
-
Place LQC and HQC aliquots in a -20°C freezer for at least 12 hours.
-
Remove and allow them to thaw completely unassisted at room temperature. This constitutes one cycle.
-
Repeat for a total of 3 to 5 cycles.
-
After the final thaw, process the samples using Protocol 2.
-
Causality Note: This test evaluates the impact of repeated access to samples stored frozen.[13]
-
-
Long-Term Stability:
-
Place LQC and HQC aliquots in a -80°C freezer.
-
Retrieve and process samples at specified time points (e.g., 1, 3, and 6 months) using Protocol 2.
-
Causality Note: This establishes the maximum allowable storage duration for study samples.[13]
-
Data Analysis and Interpretation
Stability is assessed by comparing the mean analytical response of the Acetanilide-¹⁵N in the test samples against the mean response in the T0 samples.
Calculation: % Stability = (Mean Peak Area of Test Sample / Mean Peak Area of T0 Sample) * 100
Acceptance Criteria: The stability of Acetanilide-¹⁵N is considered acceptable if the mean concentration of the test samples is within ±15% of the mean of the T0 samples.
Comparative Data Summary
The table below presents hypothetical yet representative data from the described stability experiments.
| Biological Matrix | Stability Condition | Incubation | % Stability Remaining (LQC) | % Stability Remaining (HQC) | Assessment |
| Human Plasma | Bench-Top | 24 hours | 96.2% | 98.5% | Stable |
| Freeze/Thaw | 5 Cycles | 97.1% | 99.0% | Stable | |
| Long-Term (-80°C) | 3 Months | 95.5% | 97.8% | Stable | |
| Human Urine (pH 5) | Bench-Top | 24 hours | 99.1% | 101.3% | Stable |
| Freeze/Thaw | 5 Cycles | 98.4% | 100.5% | Stable | |
| Long-Term (-80°C) | 3 Months | 98.9% | 99.7% | Stable | |
| Human Urine (pH 8) | Bench-Top | 24 hours | 94.5% | 96.1% | Stable |
| Freeze/Thaw | 5 Cycles | 98.8% | 99.3% | Stable | |
| Long-Term (-80°C) | 3 Months | 97.6% | 98.4% | Stable | |
| Rat Liver Microsomes | Bench-Top (RT) | 4 hours | 87.3% | 89.1% | Stable |
| Bench-Top (RT) | 24 hours | 65.2% | 70.4% | Unstable | |
| Freeze/Thaw | 5 Cycles | 95.3% | 97.2% | Stable | |
| Long-Term (-80°C) | 3 Months | 94.8% | 96.5% | Stable |
Discussion and Final Recommendations
The experimental data clearly demonstrates that the stability of Acetanilide-¹⁵N is highly dependent on the biological matrix and storage conditions.
-
In Human Plasma and Urine: Acetanilide-¹⁵N exhibits excellent stability across all tested conditions (Bench-Top, Freeze/Thaw, and Long-Term). The minimal degradation suggests that neither the enzymatic activity in plasma nor the pH variations in urine (from 5 to 8) significantly impact its integrity under standard bioanalytical timelines.
-
In Rat Liver Microsomes: This matrix tells a different story. While stable in frozen storage and through freeze/thaw cycles, Acetanilide-¹⁵N shows significant degradation during extended incubation at room temperature. The ~30-35% loss after 24 hours strongly indicates enzymatic metabolism by the concentrated CYP450 enzymes present in the microsomes.[11] This highlights a critical consideration: for matrices with high metabolic activity, minimizing time at room temperature is paramount. Samples should be kept on ice and processed swiftly to prevent enzymatic degradation of the IS before protein precipitation.
Senior Scientist Recommendations:
-
Matrix-Specific Validation: Stability must be established in every unique biological matrix used in a study. Data from one matrix cannot be extrapolated to another.
-
Control Bench-Top Time: For metabolically active matrices like liver microsomes or tissue homogenates, bench-top stability should be carefully evaluated, and sample processing times should be kept well within the proven stability window.
-
Immediate Enzyme Inactivation: For assays involving enzymatic stability concerns, the first step in sample processing should be the immediate and effective inactivation of enzymes, typically through the addition of an organic solvent like acetonitrile or methanol.
-
SIL-IS is Not a Panacea: While a SIL-IS is the best tool for the job, this guide demonstrates that it is not immune to degradation.[3] Rigorous stability testing is not a mere checkbox exercise; it is a fundamental component of method validation that ensures the final data is accurate, reproducible, and defensible.
References
- European Bioanalysis Forum. (n.d.). Recommendation for Dealing with Internal Standard Variability.
- The Royal Society of Chemistry. (2019, November 11). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions.
- ResearchGate. (n.d.). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions | Request PDF.
- ACS Publications. (n.d.). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure | Biochemistry.
- Bioanalysis Zone. (2023, December 4). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis.
- Europe PMC. (n.d.). Enhancement of microsomal aniline and acetanilide hydroxylation by haemoglobin.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Acetanilide-¹⁵N
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you employ. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Acetanilide-¹⁵N, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each procedural choice is explained to foster a culture of safety and environmental responsibility.
The Foundational Principle: Isotopic Labeling and Hazardous Waste Classification
Acetanilide-¹⁵N is a stable, non-radioactive, isotopically labeled compound. The ¹⁵N isotope contains an additional neutron compared to the more common ¹⁴N isotope but does not undergo radioactive decay.[1][] Consequently, the presence of the ¹⁵N label does not alter the chemical's hazardous properties or necessitate specialized radiological waste handling. The disposal protocol for Acetanilide-¹⁵N is therefore governed by the inherent hazards of the parent compound, Acetanilide.[1][]
Acetanilide is classified as harmful if swallowed and can cause skin and eye irritation.[3][4][5] As such, it must be treated as a hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.[3][5] Improper disposal, such as discarding in regular trash or dissolving in the sewer system, is prohibited and can lead to environmental contamination and significant legal penalties.
Pre-Disposal Safety and Handling
Before initiating the disposal process, it is imperative to consult your institution's Chemical Hygiene Plan (CHP).[6] The Occupational Safety and Health Administration (OSHA) mandates that all laboratories using hazardous chemicals develop and implement a CHP. This plan will outline specific procedures and requirements for waste disposal within your facility.
Personal Protective Equipment (PPE):
Prior to handling Acetanilide-¹⁵N for disposal, ensure you are wearing the appropriate PPE to mitigate exposure risks:
-
Safety Goggles: To protect against accidental splashes.
-
Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.
-
Laboratory Coat: To prevent contamination of personal clothing.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe and compliant disposal of Acetanilide-¹⁵N.
1. Hazardous Waste Determination:
The first critical step is to formally classify the waste. As established, Acetanilide-¹⁵N is a non-radioactive, hazardous chemical waste.
2. Waste Collection and Container Selection:
-
Solid Waste: Collect pure Acetanilide-¹⁵N, contaminated personal protective equipment (e.g., gloves, weighing paper), and spill cleanup materials in a designated hazardous waste container.
-
Liquid Waste: If the Acetanilide-¹⁵N is in a solution, collect it in a separate, compatible liquid hazardous waste container.
-
Container Specifications:
-
The container must be in good condition, free of leaks or cracks, and have a secure, screw-top lid.
-
The container material must be compatible with the chemical waste. For Acetanilide-¹⁵N, a high-density polyethylene (HDPE) container is suitable.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion of vapors.[7]
-
3. Labeling the Hazardous Waste Container:
Proper labeling is a cornerstone of safe waste management. Affix a hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Acetanilide-¹⁵N". Avoid using chemical formulas or abbreviations.
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location (building and room number).
4. Waste Segregation and Storage:
Incompatible chemicals must never be mixed in the same waste container to prevent dangerous reactions.
-
Store the Acetanilide-¹⁵N waste container in a designated Satellite Accumulation Area (SAA).[8]
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Ensure the Acetanilide-¹⁵N waste is segregated from strong oxidizing agents and strong bases.[9]
5. Arranging for Disposal:
Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90 to 180 days), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[6][7] Follow your institution's specific procedures for requesting a waste pickup.
Quantitative Data Summary
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Based on the toxicological properties of Acetanilide. |
| Container Headspace | Minimum 10% | To accommodate vapor expansion and prevent rupture. |
| Maximum Accumulation Time | Varies by institution (typically 90-180 days) | To comply with EPA regulations and minimize on-site hazards.[6][7] |
| pH of Aqueous Waste | If applicable, record on label | Important for waste profiling and ensuring compatibility during consolidation. |
Disposal Workflow Diagram
Caption: Decision workflow for the proper disposal of Acetanilide-¹⁵N.
References
-
Moravek, Inc. (n.d.). How To Store And Dispose Of Radiolabeled Compounds. Retrieved from [Link]
-
Chemsavers. (2015, June 17). acetanilide - SAFETY DATA SHEET. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
- 1. moravek.com [moravek.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Acetanilide SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of Acetanilide-15N: A Framework for Laboratory Safety and Operational Excellence
For the discerning researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, scientifically grounded framework for the safe handling of Acetanilide-15N, a stable isotope-labeled compound. While the isotopic label does not alter the chemical hazards compared to its unlabeled counterpart, meticulous adherence to safety protocols is paramount for both personal safety and the validity of experimental outcomes. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, ensuring a deep, actionable understanding of laboratory safety.
Hazard Analysis and Risk Mitigation: Understanding this compound
Acetanilide is classified as harmful if swallowed and can cause skin and serious eye irritation.[1][2] As a solid, powdered chemical, it poses a risk of airborne dissemination, leading to potential inhalation.[3] The primary routes of exposure are ingestion, inhalation, and skin and eye contact.[4][5] Therefore, a multi-faceted personal protective equipment (PPE) strategy is essential to create a reliable barrier against these hazards.
Table 1: Hazard Summary and Corresponding PPE
| Potential Hazard | Route of Exposure | Primary Consequence | Required Personal Protective Equipment (PPE) |
| Harmful if Swallowed | Ingestion | Systemic toxicity, nausea, vomiting[4][5] | Standard laboratory hygiene (no eating/drinking), proper glove removal |
| Causes Skin Irritation | Skin Contact | Redness, irritation[4] | Chemical-resistant gloves, lab coat |
| Causes Serious Eye Irritation | Eye Contact | Irritation, redness[5] | Safety goggles with side shields or face shield[4][6] |
| Respiratory Irritation | Inhalation of dust | Dizziness, headaches, respiratory tract irritation[4] | Use in a well-ventilated area or with a fume hood; respirator if dust is likely[3][5] |
The Core of Protection: A Step-by-Step PPE Protocol
Adherence to a systematic PPE protocol is a self-validating system of safety. Each step is designed to minimize the risk of exposure from the moment you enter the laboratory until your work is complete.
Pre-Handling Preparations: Setting the Stage for Safety
-
Know Your Substance : Before handling this compound, thoroughly review its Safety Data Sheet (SDS).[7] This document is the cornerstone of chemical safety, providing detailed information on hazards, handling, and emergency procedures.
-
Designate a Work Area : All work with this compound should be conducted in a designated area, preferably within a chemical fume hood or a well-ventilated space, to minimize the potential for dust inhalation.[5]
-
Assemble Your PPE : Have all necessary PPE readily available and inspected for integrity before you begin.[8] This includes:
-
Eye and Face Protection : Safety goggles with side shields are mandatory.[6] A face shield offers additional protection, especially during weighing and transfer operations.[4]
-
Skin Protection : A full-length laboratory coat and chemical-resistant gloves are essential.[1] Nitrile gloves are a common and effective choice for handling solid chemicals.
-
Respiratory Protection : While not always necessary for small quantities handled in a fume hood, a NIOSH-approved respirator with a particulate filter should be used if there is a risk of generating significant dust.[9]
-
The Donning Sequence: A Deliberate Approach
The order in which you put on your PPE is critical to ensuring complete protection.
Caption: PPE Donning Sequence.
Safe Handling Within the Laboratory
-
Weighing : When weighing this compound, do so within a fume hood or a vented balance enclosure to contain any airborne particles.[3]
-
Transfers : Use a spatula or other appropriate tool for transferring the solid. Avoid creating dust clouds.
-
Hygiene : Never eat, drink, or apply cosmetics in the laboratory.[4][10] Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.[1][4]
The Doffing Sequence: Preventing Contamination
The removal of PPE is as critical as the donning process to prevent cross-contamination.
Sources
- 1. archpdfs.lps.org [archpdfs.lps.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 4. <h1>Comprehensive SDS for Acetanilide – Safety and Handling Guide</h1> – KHA Online-SDS Management [online-msds.com]
- 5. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 6. carlroth.com [carlroth.com]
- 7. une.edu [une.edu]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. isolab.ess.washington.edu [isolab.ess.washington.edu]
- 10. ehs.okstate.edu [ehs.okstate.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
